molecular formula C27H44O5 B605238 Agigenin CAS No. 55332-76-8

Agigenin

Cat. No.: B605238
CAS No.: 55332-76-8
M. Wt: 448.64
InChI Key: FYRLHXNMINIDCB-LEGLVIAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agigenin is a biochemical with antiproliferatice activity against human IGR-1 cells, important in malignant melanomas. This compound is also used in the synthesis of antifungal saponins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRLHXNMINIDCB-LEGLVIAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272136
Record name Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55332-76-8
Record name Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55332-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AGIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Apigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid ubiquitously found in a variety of fruits, vegetables, and herbs. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Apigenin's diverse pharmacological effects, with a focus on its interactions with key cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising bioactive compound.

Core Mechanisms of Action: A Multi-Targeted Approach

Apigenin's therapeutic efficacy stems from its ability to modulate a multitude of cellular targets and signaling cascades. Unlike highly specific pharmaceutical drugs, Apigenin exerts its effects by binding to numerous functionally diverse cellular targets with varying affinities. This multi-targeted approach contributes to its recognized health benefits and its potential as a versatile therapeutic agent. The primary mechanisms of action of Apigenin can be broadly categorized into the regulation of key signaling pathways, induction of programmed cell death, and modulation of the cellular microenvironment.

Modulation of Key Signaling Pathways

Apigenin has been shown to interfere with several critical signaling pathways that are often dysregulated in disease states, particularly in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Apigenin has been reported to inhibit the PI3K/Akt/mTOR pathway by preventing the phosphorylation of Akt, a key downstream effector of PI3K.[1][2] This inhibition leads to the downstream suppression of mTOR and its targets, which are critical for protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. Apigenin has been demonstrated to suppress the MAPK/ERK signaling cascade by inhibiting the phosphorylation of ERK.[2] This leads to the downstream inhibition of transcription factors and other proteins that promote cell growth and survival.

MAPK_ERK_Pathway Apigenin Apigenin Raf Raf Apigenin->Raf inhibits Ras Ras Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes NFkB_Signaling_Pathway Apigenin Apigenin IKK IKK Apigenin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammation Gene Expression Nucleus->Inflammation activates MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Apigenin Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate Cell Viability Read->End

References

Apigenin's Multifaceted Assault on Cancer: A Deep Dive into Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate mechanisms by which apigenin (B1666066), a natural flavonoid found in various plants, exerts its anti-cancer effects through the modulation of key signaling pathways. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular interactions and offers a foundation for the development of novel cancer therapeutics.

Apigenin has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle by targeting a network of interconnected signaling cascades.[1][2][3] This guide systematically dissects these pathways, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key methodologies.

The PI3K/Akt/mTOR Pathway: A Central Target

One of the most critical pathways influenced by apigenin is the PI3K/Akt/mTOR signaling axis, which is frequently hyperactivated in various cancers, promoting cell growth and survival.[2] Apigenin has been demonstrated to directly inhibit PI3K activity by blocking its ATP-binding site, leading to a downstream reduction in the phosphorylation and activation of Akt.[2][4] This inhibitory action disrupts the entire cascade, ultimately affecting cell proliferation and survival.[2][4] In hepatocellular carcinoma cells, for instance, apigenin has been shown to suppress cell growth and promote cell death by inhibiting the PI3K/Akt/mTOR pathway.[1] Furthermore, in breast cancer cells, apigenin's blockade of the PI3K/Akt pathway contributes to the inhibition of metastasis.[4]

PI3K_AKT_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial regulator of cell proliferation and survival that is targeted by apigenin.[2][5] In human melanoma cells, apigenin has been observed to suppress cell proliferation and migration by decreasing the expression of phosphorylated ERK1/2 proteins.[2] The compound's influence on this pathway can lead to the induction of apoptosis in cancer cells.[5] However, the effects of apigenin on the MAPK/ERK pathway can be context-dependent, with some studies showing an increase in the phosphorylation of ERK in certain cancer cell lines.[5]

MAPK_ERK_Pathway Apigenin Apigenin MEKK1 MEKK1 Apigenin->MEKK1 ERK ERK MEKK1->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration

Inhibition of STAT3 and NF-κB Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are key players in cancer development, promoting inflammation, cell survival, and metastasis. Apigenin has been shown to effectively suppress the activation of both pathways. In melanoma cells, apigenin inhibits STAT3 phosphorylation, leading to a reduction in its nuclear localization and transcriptional activity.[6] This, in turn, downregulates STAT3 target genes involved in cell migration and invasion, such as MMP-2, MMP-9, and VEGF.[6]

Similarly, apigenin has been demonstrated to inhibit NF-κB activation in various cancer models.[2] For instance, in a prostate cancer mouse model, apigenin administration led to the suppression of NF-κB activation by inhibiting IKK activation.[2] In pancreatic cancer cells, apigenin was found to reduce both basal and TNF-α-induced NF-κB activity.[1]

STAT3_NFkB_Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer (Nuclear Translocation) pSTAT3->STAT3_Dimer Gene_Expression_STAT3 Target Gene Expression (e.g., MMPs, VEGF) STAT3_Dimer->Gene_Expression_STAT3 IKK IKK IkB IκBα IKK->IkB degradation NFkB NF-κB IkB->NFkB NFkB_Nuclear NF-κB (Nuclear Translocation) NFkB->NFkB_Nuclear Gene_Expression_NFkB Target Gene Expression (e.g., Anti-apoptotic) NFkB_Nuclear->Gene_Expression_NFkB Apigenin Apigenin Apigenin->pSTAT3 Apigenin->IKK

Induction of Apoptosis and Cell Cycle Arrest

A significant outcome of apigenin's interaction with these signaling pathways is the induction of apoptosis and cell cycle arrest in cancer cells.[7] Apigenin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[7] This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and an increased ratio of Bax/Bcl-2.[7]

Furthermore, apigenin has been shown to cause cell cycle arrest at the G2/M or G0/G1 phases in various cancer cell lines.[8][9][10] For example, in breast cancer cells, apigenin can induce G2/M phase arrest by inhibiting the expression of cyclin A, cyclin B, and cyclin-dependent kinase-1.[8] In pancreatic cancer cells, apigenin-induced G2/M arrest is associated with decreased levels of cyclin A, cyclin B, and phosphorylated forms of cdc2 and cdc25.[9]

Apoptosis_CellCycle_Workflow cluster_Apoptosis Apoptosis Induction cluster_CellCycle Cell Cycle Arrest Apigenin Apigenin Mitochondria Mitochondrial Pathway (Intrinsic) Apigenin->Mitochondria Cyclins_CDKs ↓ Cyclin A, Cyclin B ↓ CDK1 Apigenin->Cyclins_CDKs Death_ Death_ Apigenin->Death_ Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase_Activation Death_Receptor Death Receptor Pathway (Extrinsic) Death_Receptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G2M_Phase G2/M Phase Arrest Cell_Cycle_Progression Cell Cycle Progression G2M_Phase->Cell_Cycle_Progression Cyclins_CDKs->G2M_Phase Receptor Receptor

Quantitative Data Summary

The following tables summarize the quantitative effects of apigenin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Reference
MDA-MB-453Breast Cancer59.4424[7]
MDA-MB-453Breast Cancer35.1572[7]
Caki-1Renal Cell Carcinoma27.0224[11]
ACHNRenal Cell Carcinoma50.4024[11]
NC65Renal Cell Carcinoma23.3424[11]
ACHNRenal Cell Carcinoma15.448[12]
786-0Renal Cell Carcinoma19.048[12]
Caki-1Renal Cell Carcinoma21.448[12]
HK-2 (Normal)Renal Proximal Tubule70.248[12]
MCF-7Breast Cancer2.3024[13]
MDA-MB-231Breast Cancer4.0724[13]
HeLaCervical Cancer35.8924[14]

Table 2: Effects of Apigenin on Cell Cycle Distribution

Cell LineCancer TypeApigenin Conc. (µM)Incubation Time (h)EffectReference
HT-29Colon CancerVarious24G2/M phase arrest[15]
A375Melanoma10024G2/M phase arrest[10]
C8161Melanoma10024G2/M phase arrest[10]
Pancreatic Cancer CellsPancreatic Cancer10024G2/M phase arrest[9]
T24Bladder Cancer10-8024-72G2/M phase arrest[16]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of apigenin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/ml) and allowed to adhere overnight.[17]

  • Treatment: Cells are treated with various concentrations of apigenin (e.g., 1 to 100 µM) or vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).[7][17][18]

  • MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/ml) is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.[17][18]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[7][17]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7][18]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of apigenin that inhibits cell growth by 50%) is calculated.[7]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Apigenin (various concentrations) A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance with microplate reader D->E F Calculate IC50 value E->F

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are treated with apigenin or vehicle, harvested, and then lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.[19]

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Analysis G->H

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with apigenin for a specific duration, then harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This in-depth guide underscores the significant potential of apigenin as a multi-targeting agent in cancer therapy. By elucidating its complex interactions with core signaling pathways, this work aims to catalyze further research and development in the field of oncology.

References

The Multifaceted Biological Activities of Apigenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavonoid abundant in various fruits, vegetables, and herbs, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological functions of apigenin, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to support researchers and drug development professionals in harnessing the therapeutic potential of this promising bioactive compound.

Anticancer Activities of Apigenin

Apigenin exhibits a multi-pronged anticancer effect, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. Its activity has been demonstrated across a wide range of cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

Apigenin has been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various phases.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)AssayReference
Renal Cell CarcinomaCaki-127.0224CCK-8[1]
Renal Cell CarcinomaACHN50.4024CCK-8[1]
Renal Cell CarcinomaNC6523.3424CCK-8[1]
Breast CancerMCF-72.30 (for Doxorubicin)24Not Specified[2]
Breast CancerMDA-MB-2314.07 (for Doxorubicin)24Not Specified[2]
Cervical CancerHeLa35.89Not SpecifiedNot Specified[3]
LeukemiaHL-603024Not Specified[4]
Colorectal CancerHT29>5024MTT[5]
Colorectal CancerHT29~2548MTT[5]
Key Signaling Pathways in Anticancer Activity

Apigenin exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6][7]

PI3K_Akt_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt Apigenin->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes

Caption: Apigenin inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade involved in cell proliferation, differentiation, and survival. Apigenin has been demonstrated to modulate this pathway to induce apoptosis in cancer cells.

MAPK_ERK_Pathway Apigenin Apigenin MEK MEK Apigenin->MEK Inhibits ERK ERK Apigenin->ERK Inhibits (p-ERK) GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates Raf->MEK Phosphorylates MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes

Caption: Apigenin's modulation of the MAPK/ERK signaling pathway.

Anti-inflammatory Activities of Apigenin

Chronic inflammation is a key driver of many diseases, including cancer. Apigenin exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

Inhibition of Pro-inflammatory Mediators

Apigenin has been shown to suppress the expression and activity of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Apigenin exerts its anti-inflammatory effects primarily through the inhibition of this pathway.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm Apigenin Apigenin IKK IKK Complex Apigenin->IKK Inhibits NFkB NF-κB (p65/p50) Apigenin->NFkB Inhibits Translocation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->InflammatoryGenes Induces

Caption: Inhibition of the NF-κB signaling pathway by apigenin.

Antioxidant Activities of Apigenin

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous chronic diseases. Apigenin is a potent antioxidant that can neutralize free radicals and enhance the endogenous antioxidant defense systems.

Table 2: In Vitro Antioxidant Activity of Apigenin

AssayMethodIC50 / ValueReference
DPPH Radical ScavengingSpectrophotometryConcentration-dependent[6]
ABTS Radical ScavengingSpectrophotometryIC50: 344 µg/mL[6]
Ferric Reducing Antioxidant Power (FRAP)Spectrophotometry133.26 ± 9.17 (at 1 mg/mL)[6]

Neuroprotective Effects of Apigenin

Apigenin has demonstrated significant neuroprotective potential, offering promise for the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include reducing oxidative stress, suppressing neuroinflammation, and inhibiting the formation of amyloid-beta (Aβ) plaques.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of apigenin.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[4][11]

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of apigenin for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient method for determining cell viability.

  • Materials:

    • CCK-8 solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with apigenin.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[13]

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p-p65, anti-IκBα).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Chemiluminescence substrate.

  • Protocol:

    • Lyse cells in ice-cold lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000.[14]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Table 3: Commonly Used Primary Antibodies in Apigenin Research

Target ProteinPathwaySupplierCatalog NumberDilutionReference
p-Akt (Ser473)PI3K/AktCell Signaling Technology#40601:1000[6]
AktPI3K/AktCell Signaling Technology#92721:1000[6]
p-ERK1/2MAPKCell Signaling Technology#43701:2000[15]
ERK1/2MAPKCell Signaling Technology#46951:1000[15]
p-p65 (Ser536)NF-κBCell Signaling Technology#30331:1000[2]
IκBαNF-κBSanta Cruz Biotechnologysc-3711:1000[16]
In Vivo Models

This model is used to assess the anticancer efficacy of apigenin in vivo.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Induction: Subcutaneous injection of cancer cells (e.g., 5 x 10^6 cells).

  • Apigenin Administration:

    • Vehicle: DMSO, acetone/DMSO, or propylene (B89431) glycol/DMSO.[17]

    • Route: Intraperitoneal (i.p.) injection or oral gavage.

    • Dosage: Typically 10-50 mg/kg body weight.[10][18]

  • Monitoring: Tumor volume is measured regularly with calipers.

This is a classic model for evaluating acute anti-inflammatory activity.

  • Animal Model: Rats or mice.

  • Induction of Edema: Subplantar injection of 1% carrageenan in saline into the hind paw.[13][19]

  • Apigenin Administration: Typically administered orally or i.p. 30-60 minutes before carrageenan injection.

  • Measurement: Paw volume is measured at various time points using a plethysmometer.

Conclusion

Apigenin is a highly promising natural compound with a remarkable range of biological activities that are relevant to the prevention and treatment of major chronic diseases. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neurodegeneration underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research and development of apigenin as a novel therapeutic agent. Continued investigation into its mechanisms of action, bioavailability, and clinical efficacy is warranted to fully realize its benefits for human health.

References

Unlocking Nature's Pharmacy: A Technical Guide to Apigenin from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural plant sources of apigenin (B1666066), a flavonoid of significant interest for its therapeutic potential. This document details the quantitative distribution of apigenin in various botanicals, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes its key molecular signaling pathways.

Quantitative Analysis of Apigenin in Plant Sources

Apigenin is widely distributed throughout the plant kingdom, with notable concentrations found in common herbs, vegetables, and fruits. The following table summarizes the quantitative apigenin content in several key plant sources, providing a comparative overview for research and development purposes. Dried plant materials generally exhibit higher concentrations of apigenin due to the removal of water content.

Plant SourcePart AnalyzedConditionApigenin Concentration (µg/g dry weight)References
Parsley (Petroselinum crispum)LeavesDried45,035[1]
LeavesFresh215,500 (per 100g fresh weight)[2]
Chamomile (Matricaria chamomilla)FlowersDried3,000 - 5,000[1]
Celery (Apium graveolens)SeedsDried786.5[1]
Hearts-Up to 840,000 (per 100g)[3]
Vine Spinach (Basella alba)--622[1]
Chinese Celery --240.2[1]
Oregano (Origanum vulgare)-DriedHigh concentrations reported[1]
Artichokes (Cynara scolymus)--High concentrations reported[1]
Onions (Allium cepa)--Contains apigenin[4]
Citrus Fruits (e.g., Oranges, Grapefruits)Fruit-Contains apigenin[4]

Experimental Protocols: Extraction and Quantification of Apigenin

This section provides detailed methodologies for the extraction and quantification of apigenin from plant materials, primarily focusing on ultrasonic-assisted extraction (UAE) and high-performance liquid chromatography (HPLC).

Ultrasonic-Assisted Extraction (UAE) of Apigenin from Parsley Leaves

This protocol describes an efficient method for extracting apigenin from dried parsley leaves.

Materials and Equipment:

  • Dried and powdered parsley leaves

  • 80% Ethanol (v/v) in water

  • Ultrasonic bath (e.g., Elmasonic P30H)

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 0.5 g of finely powdered dried parsley leaves.

  • Extraction:

    • Place the powdered sample in a suitable vessel.

    • Add 10 mL of 80% ethanol.

    • Submerge the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at 40°C with an ultrasonic power of 90% and a frequency of 37-80 kHz.[2][4]

  • Isolation:

    • After sonication, centrifuge the mixture to pellet the solid plant material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration:

    • The filtered extract can be concentrated using a rotary evaporator to remove the ethanol. The resulting aqueous solution can be used for further purification or direct analysis.

Quantification of Apigenin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for the quantification of apigenin in plant extracts.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Apigenin standard (≥95% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Methanol

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of apigenin (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Preparation of Sample Solution:

    • The filtered extract from the UAE procedure can be appropriately diluted with the mobile phase to fall within the concentration range of the standard curve.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% phosphoric acid) to improve peak shape.[1][3] An example of an isocratic mobile phase is acetonitrile and water (75:25 v/v).[5] A gradient elution can also be employed for better separation.[3]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 268 nm or 335 nm.[5][6]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the apigenin peak in the sample chromatogram by comparing its retention time with that of the apigenin standard.

    • Quantify the amount of apigenin in the sample by using the calibration curve.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for apigenin analysis and the key signaling pathways modulated by this flavonoid.

Experimental Workflow for Apigenin Extraction and Quantification

experimental_workflow plant_material Plant Material (e.g., Dried Parsley Leaves) grinding Grinding to Fine Powder plant_material->grinding uae Ultrasonic-Assisted Extraction (80% Ethanol, 40°C, 30 min) grinding->uae centrifugation Centrifugation uae->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration extract Filtered Extract filtration->extract hplc HPLC Analysis (C18 Column, UV Detection) extract->hplc quantification Quantification (Calibration Curve) hplc->quantification result Apigenin Concentration quantification->result

A simplified workflow for the extraction and quantification of apigenin from plant material.
Apigenin's Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Apigenin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.
Apigenin's Modulation of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Apigenin Apigenin Raf Raf Apigenin->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Apigenin interferes with the MAPK/ERK signaling cascade, impacting gene expression related to cell proliferation.
Apigenin's Suppression of the NF-κB Signaling Pathway

NFkB_Pathway Apigenin Apigenin IKK IKK Apigenin->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Apigenin blocks the NF-κB signaling pathway, a critical mediator of inflammation.

References

An In-Depth Technical Guide to the Structure and Chemical Properties of Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavone (B191248) that has garnered significant interest within the scientific community for its wide array of biological activities.[1] Found abundantly in various fruits, vegetables, and herbs, this polyphenol exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of apigenin, details key signaling pathways it modulates, and outlines relevant experimental protocols for its investigation.

Chemical Structure and Properties

Apigenin is a trihydroxyflavone with a characteristic C6-C3-C6 backbone, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).[1] The hydroxyl groups at positions 4′, 5, and 7 are crucial for its biological activity.

Table 1: Physicochemical Properties of Apigenin
PropertyValueSource(s)
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2]
Molecular Formula C₁₅H₁₀O₅[2]
Molecular Weight 270.24 g/mol [2]
Appearance Yellow crystalline solid[3]
Melting Point 345-350 °C[2][3]
Boiling Point >300 °C (decomposes)[4]
Solubility Water: Poorly soluble.[5] Organic Solvents: Soluble in DMSO (27 mg/mL), DMF (25 mg/mL), and ethanol (B145695) (sparingly).[4][6][4][5][6]
pKa 6.53 ± 0.40 (Predicted)[7]
logP 3.02[2]

Key Signaling Pathways Modulated by Apigenin

Apigenin exerts its pleiotropic effects by modulating several key intracellular signaling pathways implicated in cell proliferation, survival, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Apigenin has been shown to modulate the MAPK pathway, often leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3]

MAPK_Pathway Apigenin Apigenin MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Apigenin->MAPK_Pathway Inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates

Caption: Apigenin's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Apigenin has been demonstrated to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting tumor growth.[4]

PI3K_Akt_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt pathway by apigenin.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation and cell survival. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Apigenin has been shown to suppress NF-κB activation, leading to its anti-inflammatory and anti-cancer effects.

NFkB_Pathway cluster_nucleus Apigenin Apigenin IKK IKK Complex Apigenin->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Expression Induces

Caption: Apigenin's inhibitory effect on the NF-κB signaling cascade.

Experimental Protocols

Investigating the biological effects of apigenin requires a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Experimental Workflow

A typical workflow for assessing the in vitro effects of apigenin on cancer cells is outlined below.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treat Cells with Varying Apigenin Concentrations Cell_Culture->Treatment Apigenin_Prep Apigenin Stock Solution (in DMSO) Apigenin_Prep->Treatment Viability Cell Viability Assay (MTT, etc.) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression

Caption: A generalized workflow for in vitro studies of apigenin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of apigenin on a cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Treat the cells with various concentrations of apigenin (e.g., 0, 10, 25, 50, 100 µM) dissolved in a suitable solvent like DMSO (final DMSO concentration should be <0.1%).[7] Include a vehicle control (DMSO alone). Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Western Blot Analysis

Objective: To investigate the effect of apigenin on the expression levels of specific proteins in target signaling pathways.

Methodology:

  • Cell Lysis: After treating cells with apigenin for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of apigenin on the mRNA expression levels of target genes.

Methodology:

  • RNA Extraction: Treat cells with apigenin, then isolate total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).[1]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.[1]

  • qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[1]

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[1]

Conclusion

Apigenin is a promising natural compound with a well-defined chemical structure and a range of biological activities that are of significant interest to the research and drug development communities. Its ability to modulate key signaling pathways such as MAPK, PI3K/Akt, and NF-κB underscores its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms of action of apigenin and explore its applications in various disease models. Further research, particularly in the areas of bioavailability and targeted delivery, will be crucial in translating the preclinical findings of apigenin into clinical applications.

References

Apigenin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of fruits, vegetables, and herbs, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of apigenin as a potential therapeutic agent.

Antioxidant Effects of Apigenin

Apigenin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense systems.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of apigenin has been quantified using various in vitro assays. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of Apigenin

AssayIC50 Value (µM)Test SystemReference
DPPH8.5Chemical assay[1]
ABTS344,000 (344 mg/mL)Chemical assay[2]

Table 2: Effect of Apigenin on Cellular Antioxidant Enzymes and Markers of Oxidative Stress

ParameterApigenin ConcentrationCell/Animal ModelEffectReference
Superoxide Dismutase (SOD) Activity400 µMt-BHP-treated ARPE-19 cellsSignificantly increased[3]
Catalase (CAT) Activity400 µMt-BHP-treated ARPE-19 cellsSignificantly increased[3]
Glutathione Peroxidase (GSH-Px) ActivityNot specifiedNot specifiedIncreased[4]
Malondialdehyde (MDA) Levels400 µMt-BHP-treated ARPE-19 cellsSignificantly reduced[3]
Reactive Oxygen Species (ROS) Levels400 µMt-BHP-treated ARPE-19 cellsSignificantly reduced[3]
Key Signaling Pathway: Nrf2 Activation

A primary mechanism of apigenin's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Apigenin can induce the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3][5][6]

Nrf2_Activation_by_Apigenin Apigenin Apigenin Keap1 Keap1 Apigenin->Keap1 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Apigenin-mediated activation of the Nrf2 signaling pathway.

Anti-inflammatory Effects of Apigenin

Apigenin demonstrates potent anti-inflammatory activity by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the inhibitory effects of apigenin on various inflammatory markers.

Table 3: Inhibition of Inflammatory Mediators by Apigenin

MediatorApigenin Concentration/DoseCell/Animal ModelInhibitionReference
Nitric Oxide (NO)IC50 not specifiedLPS-induced RAW 264.7 cellsSignificant inhibition[7]
TNF-α5 mg/kgLPS-stimulated rats (in vivo)Significant reduction at 24h[8][9]
TNF-α30 mg/kgLPS-stimulated rats (in vivo)Significant reduction at 4, 12, and 24h[9][10]
IL-1β5 mg/kgLPS-stimulated rats (in vivo)Significant reduction at 24h[8][9]
IL-1β30 mg/kgLPS-stimulated rats (in vivo)Significant reduction at 24h[9][10]
IL-615 mg/kgLPS-stimulated rats (in vivo)Significant reduction at 24h[8][9]
IL-630 mg/kgLPS-stimulated rats (in vivo)Significant reduction at 4 and 24h[9][10]
IL-650 µg/mLLPS-stimulated HGF-1 cellsSignificant decrease[11]

Table 4: IC50 Values of Apigenin on Cancer Cell Lines

Cell LineIC50 Value (µM)Incubation Time (h)Reference
MDA-MB-45359.4424[12]
MDA-MB-45335.1572[12]
MCF-77.8 (µg/mL)72[13]
MDA-MB-4688.9 (µg/mL)72[13]
MDA-MB-23188.1748[14]
Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Apigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[15] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[15]

NFkB_Inhibition_by_Apigenin Apigenin Apigenin IKK IKK Apigenin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_cyto NF-κB (cytoplasm) IkBa_p->NFkB_cyto Releases IkBa->IkBa_p NFkB_nucleus NF-κB (nucleus) NFkB_cyto->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Proinflammatory_Genes Activates Transcription

Figure 2: Apigenin-mediated inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. Apigenin has been shown to modulate these pathways, although the effects can be cell-type specific. For instance, in A375SM melanoma cells, apigenin increased the phosphorylation of ERK and JNK while decreasing p38 phosphorylation.[16] In contrast, in A375P melanoma cells, it downregulated p-ERK and p-JNK.[16]

MAPK_Modulation_by_Apigenin cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_mapk MAPK Cascades LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 Inflammation Inflammatory Response ERK->Inflammation JNK->Inflammation p38->Inflammation Apigenin Apigenin Apigenin->ERK Modulates Apigenin->JNK Modulates Apigenin->p38 Modulates

Figure 3: General overview of apigenin's modulation of MAPK pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Antioxidant Assays
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve apigenin in a suitable solvent (e.g., DMSO) to prepare a stock solution, then create a series of dilutions.

  • Assay Procedure:

    • Add 100 µL of each apigenin dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the apigenin sample. The IC50 value is determined from a plot of inhibition percentage against apigenin concentration.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., ARPE-19) and treat with various concentrations of apigenin for a specified time. Induce oxidative stress with an agent like tert-butyl hydroperoxide (t-BHP) if required by the experimental design.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

  • SOD Activity Assay: Use a commercial SOD assay kit, which typically measures the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by the sample. Follow the manufacturer's protocol for reaction setup and absorbance measurement.

  • CAT Activity Assay: Use a commercial catalase assay kit, which generally measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. Follow the manufacturer's protocol for the reaction and measurement of the remaining H2O2.

  • Data Normalization: Express the enzyme activities as units per milligram of protein.

Anti-inflammatory Assays
  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of apigenin for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Sample Collection: Collect cell culture supernatants from cells treated as described in the NO production assay, or collect serum from animal models.

  • ELISA Procedure: Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

    • Coat a 96-well plate with the capture antibody.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add the enzyme-linked secondary antibody (e.g., streptavidin-HRP).

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculation: Determine the cytokine concentrations from the standard curve.

Western Blotting for Signaling Pathway Analysis (Nrf2, NF-κB, MAPKs)

Western_Blot_Workflow A Cell/Tissue Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-p65, anti-Nrf2) E->F G Secondary Antibody Incubation F->G H Detection G->H I Analysis H->I

Figure 4: General workflow for Western blot analysis.

  • Protein Extraction: Treat cells or tissues as required for the specific pathway being investigated (e.g., with apigenin and/or an inflammatory stimulus). For nuclear translocation studies (Nrf2, NF-κB), perform nuclear and cytoplasmic fractionation. Lyse the cells/tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, p-p65, p-ERK) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Apigenin exhibits robust antioxidant and anti-inflammatory properties, which are substantiated by a growing body of preclinical evidence. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPKs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of apigenin. Further investigation, particularly in well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for oxidative stress and inflammation-related diseases.

References

Apigenin's Interaction with Cellular Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of plants, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The diverse biological activities of apigenin stem from its ability to interact with a range of cellular receptors and modulate their downstream signaling pathways. This technical guide provides an in-depth overview of the current understanding of apigenin's interactions with key cellular receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Data Presentation: Quantitative Analysis of Apigenin-Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and inhibitory concentrations of apigenin for various cellular receptors and cancer cell lines.

Table 1: Binding Affinity of Apigenin for Cellular Receptors

ReceptorLigand/AssayKi (µM)IC50 (µM)Reference
GABA-A Receptor (Benzodiazepine Site)[3H]flunitrazepam binding4-[1]
Estrogen Receptor α (ERα)Relative binding affinity--[2]
Estrogen Receptor β (ERβ)Relative binding affinity--[2]
Progesterone Receptor (PR)--1.0[2]

Table 2: Inhibitory Concentration (IC50) of Apigenin in Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)Reference
MCF-7ERα-positive50.12 ± 4.11[3]
MDA-MB-231Triple-negative4.07[4]
Breast Cancer Stem Cells (BCSCs)-27.30 ± 1.23[3]

Core Signaling Pathways Modulated by Apigenin

Apigenin exerts its cellular effects by modulating several key signaling pathways downstream of receptor binding. The two primary pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Apigenin has been shown to modulate the three main branches of the MAPK pathway: ERK, JNK, and p38. In many cancer cells, apigenin inhibits the phosphorylation of ERK, a key promoter of cell proliferation, while activating the pro-apoptotic JNK and p38 pathways.[5][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apigenin Apigenin Receptor Growth Factor Receptor Apigenin->Receptor Inhibits ERK ERK Apigenin->ERK Inhibits ASK1 ASK1 Apigenin->ASK1 Activates JNK JNK Apigenin->JNK Activates p38 p38 Apigenin->p38 Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation Differentiation ERK->Proliferation MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MKK3_6->p38 p38->Apoptosis

Caption: Apigenin's modulation of the MAPK signaling pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Apigenin has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.[7][8][9] It achieves this by reducing the phosphorylation of Akt, a central kinase in this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apigenin Apigenin Receptor Receptor Tyrosine Kinase (RTK) Apigenin->Receptor Inhibits PI3K PI3K Apigenin->PI3K Inhibits Akt Akt Apigenin->Akt Inhibits Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inactivates Cell_Survival Cell Survival Proliferation mTOR->Cell_Survival Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Apigenin's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of apigenin's interaction with cellular receptors.

Radioligand Competition Binding Assay for GABA-A Receptor

This protocol is adapted for determining the binding affinity of apigenin at the benzodiazepine (B76468) site of the GABA-A receptor using a competitive binding assay with a high-affinity radioligand such as [3H]flunitrazepam.

1. Membrane Preparation: a. Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer. e. Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA. f. Centrifuge again at 20,000 x g for 20 minutes at 4°C and wash the pellet twice with fresh, ice-cold binding buffer. g. Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay: a. Prepare serial dilutions of apigenin (e.g., from 1 µM to 100 µM). b. In assay tubes, add:

  • 50 µL of binding buffer or competing ligand (unlabeled flunitrazepam for non-specific binding, or apigenin dilutions).
  • 50 µL of [3H]flunitrazepam (final concentration ~1 nM).
  • 400 µL of the membrane preparation (50-100 µg of protein). c. Incubate the tubes at 4°C for 60 minutes. d. Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold binding buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the apigenin concentration. c. Determine the IC50 value (the concentration of apigenin that inhibits 50% of specific [3H]flunitrazepam binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenization Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 1,000 x g Supernatant1 Supernatant1 Centrifugation1->Supernatant1 Centrifugation2 Centrifugation2 Supernatant1->Centrifugation2 20,000 x g Pellet_Wash Pellet_Wash Centrifugation2->Pellet_Wash Resuspend & Wash Final_Pellet Final_Pellet Pellet_Wash->Final_Pellet Determine Protein Conc. Incubation Incubate with [3H]flunitrazepam & Apigenin Final_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Experimental workflow for a radioligand competition binding assay.

Western Blot Analysis for MAPK and PI3K/Akt Pathway Proteins

This protocol describes the general procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways in response to apigenin treatment.

1. Cell Culture and Treatment: a. Seed cells (e.g., breast cancer cell lines) in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of apigenin (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with Apigenin Cell_Lysis Cell Lysis & Protein Quantification (BCA) Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

References

Apigenin's Impact on Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the effects of apigenin (B1666066), a naturally occurring flavonoid, on cell cycle regulation in cancer cells. It collates key quantitative data, details common experimental protocols, and illustrates the critical signaling pathways involved.

Executive Summary

Apigenin, a flavone (B191248) abundantly found in various plants, has garnered significant attention for its anti-cancer properties. A primary mechanism of its action is the induction of cell cycle arrest, thereby inhibiting the proliferation of malignant cells. This guide elucidates apigenin's ability to halt cell cycle progression at both the G1/S and G2/M checkpoints through the modulation of a complex network of signaling pathways. Key targets include cyclin-dependent kinases (CDKs), cyclins, CDK inhibitors (CKIs), the tumor suppressor protein p53, and major signaling cascades such as PI3K/Akt/mTOR and MAPK/ERK. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of apigenin in oncology.

Quantitative Effects of Apigenin on Cell Cycle Distribution

Apigenin treatment leads to a significant redistribution of cells within the cell cycle, characteristically causing an accumulation of cells in the G1 or G2/M phases and a corresponding decrease in the S phase population. The specific phase of arrest is often dependent on the cell type and the concentration of apigenin used.

Cell LineCancer TypeApigenin Conc. (µM)Treatment Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/MReference
Pancreatic Cancer (AsPC-1)Pancreatic10024DecreaseDecreaseIncrease (Significant, P < 0.01)[1]
Pancreatic Cancer (CD18)Pancreatic10024DecreaseDecreaseIncrease (Significant, P < 0.009)[1]
Pancreatic Cancer (MiaPaCa-2)Pancreatic10024DecreaseDecreaseIncrease (Significant, P < 0.04)[1]
Pancreatic Cancer (S2-013)Pancreatic10024DecreaseDecreaseIncrease (Significant, P < 0.03)[1]
Human Colon Cancer (HT-29)Colon5024--Significant Increase[2]
Renal Cell Carcinoma (ACHN)Kidney5, 10, 2048Decrease-16.85%, 30.54%, 46.77%[3]
Human Diploid Fibroblasts (HDF)Normal10-5024Dose-dependent increase20% reduction at 10 µMDose-dependent increase[4]

Molecular Mechanisms of Apigenin-Induced Cell Cycle Arrest

Apigenin orchestrates cell cycle arrest through a multi-faceted approach, targeting key regulatory proteins and signaling pathways.

G2/M Phase Arrest

A predominant effect of apigenin is the induction of G2/M arrest.[1][2][5] This is primarily achieved by targeting the Cyclin B1/CDK1 complex, which is the master regulator of the G2 to M phase transition.

  • Downregulation of CDK1 and Cyclin B1: Apigenin has been shown to decrease the protein expression of both CDK1 and Cyclin B1.[1][2][5][6] In some instances, this is achieved at the transcriptional level by suppressing their promoter activity.[2][7]

  • Inhibition of CDK1 Kinase Activity: Apigenin treatment leads to a reduction in the kinase activity of CDK1 (also known as p34cdc2), preventing the phosphorylation of substrates necessary for mitotic entry.[1][5] This is associated with decreased phosphorylation of cdc2 and cdc25.[1]

  • Direct Targeting of Ribosomal Protein S9 (RPS9): A novel mechanism involves apigenin directly binding to and inhibiting RPS9.[2][8][9][10] This inhibition of RPS9 leads to the downregulation of CDK1 at the promoter level, subsequently causing G2/M arrest.[2][10]

G2M_Arrest cluster_transcription Transcription/Translation Apigenin Apigenin RPS9 RPS9 Apigenin->RPS9 Binds & Inhibits CyclinB1 Cyclin B1 Apigenin->CyclinB1 Downregulates CDK1_promoter CDK1 Promoter RPS9->CDK1_promoter Activates CDK1_mRNA CDK1 mRNA CDK1_promoter->CDK1_mRNA CDK1 CDK1 CDK1_mRNA->CDK1 CDK1_CyclinB1 CDK1/Cyclin B1 Complex CDK1->CDK1_CyclinB1 CyclinB1->CDK1_CyclinB1 G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition Promotes p53_p21_Pathway cluster_transcription Transcription/Translation Apigenin Apigenin p53 p53 Apigenin->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates p21_promoter p21 Promoter p53->p21_promoter Binds & Activates MDM2->p53 Promotes Degradation p21 p21/WAF1 p21_promoter->p21 CDK_complexes G1/S & G2/M CDK-Cyclin Complexes p21->CDK_complexes Inhibits CellCycleArrest Cell Cycle Arrest CDK_complexes->CellCycleArrest Cell_Cycle_Workflow Start Seed Cells Treatment Treat with Apigenin or Vehicle (DMSO) Start->Treatment Harvest Harvest Cells (Trypsinization & Centrifugation) Treatment->Harvest Fixation Fix in Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis End Quantify Cell Cycle Phases Analysis->End

References

Apigenin for Neuroprotection and Cognitive Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid abundant in various plants, fruits, and herbs, which has garnered significant scientific interest for its neuroprotective and cognitive-enhancing properties.[1][2][3] Preclinical evidence strongly suggests that apigenin confers these benefits through a multi-targeted mechanism of action, including potent anti-inflammatory, antioxidant, anti-amyloidogenic, and neurotrophic effects.[1][2][3][4][5] It has been shown to modulate key signaling pathways involved in neuroinflammation and cellular resilience, such as the NF-κB, Nrf2, and ERK/CREB/BDNF pathways.[1][3][5][6] Furthermore, its ability to cross the blood-brain barrier allows it to directly act on central nervous system targets.[7] This technical guide provides an in-depth summary of the current research, presenting quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of its core signaling pathways to support further investigation and drug development efforts in the field of neurology.

Introduction

Neurodegenerative diseases and age-related cognitive decline represent a growing global health challenge, necessitating the exploration of novel therapeutic agents.[2] Apigenin, a flavone (B191248) found in parsley, celery, chamomile, and oranges, has emerged as a promising candidate due to its low toxicity and diverse biological activities.[8][9] Its neuropharmacological effects have been demonstrated in a variety of preclinical models of neurological disorders.[1][3][10] A crucial factor for its therapeutic potential in the central nervous system (CNS) is its ability to penetrate the blood-brain barrier (BBB).[4][7] This allows apigenin to exert its neuroprotective effects directly within the brain, influencing neuronal survival, synaptic plasticity, and cognitive function.[1][11]

Mechanisms of Neuroprotection and Cognitive Enhancement

Apigenin's neuroprotective action is not attributed to a single mechanism but rather to its ability to modulate multiple, interconnected cellular pathways.

Anti-inflammatory Effects

Chronic neuroinflammation, primarily driven by the activation of microglia, is a key pathological feature of many neurodegenerative diseases.[6][12] Apigenin has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[6][7][13][14] This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical cascade in the inflammatory response.[15][16] Studies show apigenin can also modulate the STAT1 pathway to suppress the expression of the co-stimulatory molecule CD40 on microglia, further dampening the inflammatory response.[12][13]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to neuronal damage.[6] Apigenin exhibits potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant system.[4] A key mechanism is the activation of the GSK3β/Nrf2 signaling pathway.[6] By activating Nuclear factor erythroid 2-related factor 2 (Nrf2), apigenin upregulates the expression of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby protecting neurons from oxidative damage.[5][6]

Modulation of Amyloid-β Pathology

The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD).[5] Apigenin has demonstrated anti-amyloidogenic properties in preclinical AD models.[7] Oral treatment with apigenin in APP/PS1 transgenic mice led to a significant reduction in fibrillar amyloid deposits and lowered insoluble Aβ levels.[5][7] This effect is linked to the downregulation of the β-secretase enzyme (BACE1), which is critical for the generation of Aβ from the amyloid precursor protein (APP).[5][17] Apigenin also protects neurons against Aβ-mediated toxicity by preserving mitochondrial function and inhibiting apoptosis.[4]

Promotion of Neurotrophic Factors and Synaptic Plasticity

Apigenin enhances cognitive function by promoting neuronal survival and synaptic plasticity.[1] It has been shown to restore the extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for learning and memory.[1][3][5][9] Studies indicate that apigenin can directly bind to and potentiate the neurotrophic activities of BDNF, enhancing its ability to stimulate TrkB receptor signaling.[18][19] This synergy promotes neurite outgrowth and the expression of synaptic proteins like postsynaptic density protein 95 (PSD-95), strengthening neuronal connections.[19][20] In human stem cells, apigenin was shown to promote differentiation into neurons and foster stronger, more sophisticated synaptic connections.[21]

Blood-Brain Barrier Protection

The integrity of the blood-brain barrier (BBB) is essential for maintaining CNS homeostasis. In conditions like subarachnoid hemorrhage, BBB disruption contributes to brain injury.[15] Apigenin has been shown to protect the BBB by up-regulating the expression of tight junction proteins and suppressing TLR4-mediated inflammation, thereby reducing brain edema and attenuating injury.[15][22]

Preclinical Evidence: Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating apigenin's effects on neuroprotection and cognition.

Table 1: In Vivo Studies on Apigenin for Cognitive Improvement and Neuroprotection

Model/Organism Disease Induction Apigenin Dose & Route Duration Key Quantitative Findings Reference(s)
APP/PS1 Mice Transgenic AD model 40 mg/kg, oral 3 months Improved learning in MWM; Reduced insoluble Aβ1-40 & Aβ1-42 by ~20%; Down-regulated BACE1 protein level. [5][7][17]
Mice Aβ25-35 injection 20 mg/kg 8 days Improved spatial learning and memory; Provided neurovascular protection. [7][23]
Rats Subarachnoid Hemorrhage (SAH) 20 mg/kg, i.p. Post-SAH Significantly attenuated brain edema, BBB disruption, and neurological deficits; Suppressed TLR4/NF-κB expression. [15]
Rats Acrylonitrile-induced neurotoxicity 117, 234, 351 mg/kg, oral 28 days Dose-dependently reduced oxidative stress and levels of IL-6 and TNF-α; Inhibited TLR4/NF-κB pathway. [16]
Rats Isoflurane-induced cognitive dysfunction Not specified Not specified Restored cognitive function by restoring histone acetylation and suppressing NF-κB signaling. [4][9]
Rats Chronic Unpredictable Mild Stress 20 mg/kg 3 weeks Ameliorated behavioral abnormalities; Inhibited IL-1β production and NLRP3 inflammasome expression. [4]

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 25 mg/kg, i.p. | 7 days | Significantly improved neurological deficit scores and reduced infarct area. |[24] |

Table 2: In Vitro Studies on Apigenin's Neuroprotective Mechanisms

Cell Line Insult/Model Apigenin Concentration Key Quantitative Findings Reference(s)
PC12 Cells CoCl2-induced injury 10 µg/mL Optimal effective concentration; Enhanced cell viability to 73.78%; Reduced ROS levels and apoptosis. [24]
BV2 Microglia LPS Stimulation Not specified Significantly attenuated TNF-α, IL-1β, and IL-6 production; Suppressed NF-κB activation via GSK3β/Nrf2 pathway. [6][25]
N9 & Primary Microglia IFN-γ Stimulation Concentration-dependent Suppressed IFN-γ-induced CD40 expression and subsequent TNF-α and IL-6 production; Inhibited STAT1 phosphorylation. [12][13]
Neuron/Glia Co-cultures LPS (1 µg/ml) or IL-1β (10 ng/ml) 1 µM Preserved neuronal integrity; Reduced microglial activation (CD68 expression); Modulated cytokine mRNA expression (↓IL-6, ↑IL-10, ↑BDNF). [11][26]

| SH-SY5Y Cells | Aβ25-35-induced toxicity | Not specified | Synergistically with BDNF, protected against Aβ-induced cytotoxicity and mitochondrial dysfunction. |[18] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols from the cited literature.

In Vivo: Alzheimer's Disease Mouse Model (APP/PS1)
  • Animals : APP/PS1 double transgenic mice and wild-type (WT) littermates.

  • Treatment : Apigenin (e.g., 40 mg/kg) is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage, once daily for a period of three months.[5][7] The control group receives the vehicle alone.

  • Behavioral Testing (Morris Water Maze) : To assess spatial learning and memory, mice are trained for 5 consecutive days to find a hidden platform in a pool of water. Escape latency is recorded. A probe trial is conducted 24 hours after the last training day, where the platform is removed, and the time spent in the target quadrant is measured.[5]

  • Biochemical Analysis : After behavioral testing, mice are euthanized, and brain tissues (cortex and hippocampus) are collected.

    • ELISA : Brain homogenates are used to quantify soluble and insoluble Aβ1-40 and Aβ1-42 levels.[5][17]

    • Western Blot : Protein levels of BACE1, APP, and components of the ERK/CREB/BDNF pathway (p-ERK, p-CREB, BDNF) are analyzed.[5][17]

  • Histology : Brain sections are stained with Thioflavin S to visualize fibrillar amyloid plaques. The plaque burden is quantified using image analysis software.[5]

In Vitro: Microglial Activation Model (LPS-stimulated BV2 cells)
  • Cell Culture : BV2 microglial cells are cultured in standard medium (e.g., DMEM with 10% FBS).

  • Treatment : Cells are pre-treated with various concentrations of apigenin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[6][25]

  • Cytokine Measurement :

    • qRT-PCR and ELISA : After 24 hours of LPS stimulation, the cell culture supernatant is collected to measure the protein levels of TNF-α, IL-1β, and IL-6 using ELISA kits. The cells are harvested to measure the mRNA expression of these cytokines via qRT-PCR.[25]

  • Signaling Pathway Analysis (Western Blot) : To determine the mechanism of action, cell lysates are collected at earlier time points (e.g., 30-60 minutes post-LPS stimulation). Western blotting is performed to analyze the phosphorylation and total protein levels of key signaling molecules, such as IκBα, p65 (for NF-κB pathway), Nrf2, and GSK3β.[6]

Signaling Pathways and Visualizations

The multifaceted effects of apigenin can be visualized through its interaction with key intracellular signaling pathways.

Apigenin's Inhibition of the TLR4/NF-κB Inflammatory Pathway

In response to inflammatory stimuli like LPS or injury-associated molecules, TLR4 activation triggers a cascade that results in the activation of NF-κB, a master regulator of inflammatory gene expression.[15][16] Apigenin intervenes by suppressing this pathway, leading to a reduction in the synthesis of pro-inflammatory cytokines.[16]

Apigenin inhibits the TLR4/NF-κB inflammatory pathway.
Apigenin's Activation of the Nrf2 Antioxidant Pathway

Apigenin enhances the cellular antioxidant defense system by activating the Nrf2 pathway. This leads to the transcription of antioxidant response element (ARE)-driven genes, which encode crucial protective enzymes.[6]

Apigenin activates the Nrf2 antioxidant response pathway.
Apigenin's Restoration of the ERK/CREB/BDNF Neurotrophic Pathway

In many neurodegenerative conditions, the ERK/CREB/BDNF pathway, essential for synaptic plasticity and memory, is impaired. Apigenin has been shown to restore the function of this critical neurotrophic cascade.[1][5][17]

BDNF_Pathway Apigenin's Neurotrophic Action via ERK/CREB/BDNF Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apigenin Apigenin ERK ERK Apigenin->ERK Promotes Phosphorylation pERK p-ERK ERK->pERK CREB CREB pERK->CREB Translocates & Phosphorylates pCREB p-CREB CREB->pCREB BDNF_Gene BDNF Gene pCREB->BDNF_Gene Binds & Activates BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Transcription & Translation BDNF_Protein->ERK Positive Feedback (via TrkB receptor)

Apigenin restores the ERK/CREB/BDNF neurotrophic pathway.
General Experimental Workflow for In Vivo Neuroprotection Study

The logical flow for a typical preclinical in vivo study evaluating a neuroprotective compound like apigenin follows a standardized process from disease induction to final analysis.

Experimental_Workflow General Workflow for In Vivo Neuroprotection Studies cluster_analysis 7. Post-mortem Analysis A 1. Animal Model Selection (e.g., APP/PS1 mice, Wistar rats) B 2. Disease Induction (e.g., Transgenic, TBI, Stroke, Toxin) A->B C 3. Group Allocation (Control, Vehicle, Apigenin Doses) B->C D 4. Chronic Treatment Administration (e.g., Oral Gavage, i.p. injection) C->D E 5. Behavioral Assessment (e.g., Morris Water Maze, Y-Maze) D->E F 6. Euthanasia and Tissue Collection (Brain, Blood) E->F G Biochemical Assays (ELISA, Western Blot) F->G H Histological Staining (IHC, Thioflavin S) F->H I Gene Expression (qRT-PCR) F->I J 8. Data Analysis & Conclusion G->J H->J I->J

A generalized workflow for preclinical in vivo studies.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the potential of apigenin as a therapeutic agent for neurodegenerative diseases and cognitive decline. Its ability to concurrently target neuroinflammation, oxidative stress, amyloid pathology, and neurotrophic factor signaling pathways makes it a compelling candidate for diseases with complex multifactorial pathologies like Alzheimer's. While in vivo studies have established efficacy in various animal models, with effective oral doses typically ranging from 20-50 mg/kg, further research is required.[1][7] Future investigations should focus on optimizing delivery systems to enhance bioavailability, conducting long-term safety and toxicology studies, and ultimately, translating these promising preclinical findings into well-controlled human clinical trials to ascertain its therapeutic efficacy and safety in patient populations.[1][3][10]

References

Apigenin's Role in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs. Extensive research has highlighted its potent immunomodulatory and anti-inflammatory properties. This document provides an in-depth technical overview of the molecular mechanisms through which apigenin modulates immune responses. It details the compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome. Furthermore, this guide summarizes the impact of apigenin on various immune cell populations, presents quantitative data from key studies in tabular format, and outlines common experimental methodologies. This paper is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of apigenin in inflammatory diseases, autoimmune disorders, and cancer immunotherapy.

Core Mechanisms of Apigenin-Mediated Immune Modulation

Apigenin exerts its immunomodulatory effects through a multi-faceted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating critical intracellular signaling cascades that govern immune cell function.

Inhibition of Pro-inflammatory Mediators

Apigenin has been consistently shown to suppress the expression and secretion of numerous pro-inflammatory cytokines and enzymes. It effectively reduces the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-10 in various experimental models.[1][2] For instance, in lipopolysaccharide (LPS)-activated macrophages, apigenin significantly curtails the production of these cytokines.[3][4] This anti-inflammatory activity also extends to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key drivers of the inflammatory process.[1][3]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of apigenin are intrinsically linked to its ability to interfere with major signaling pathways that are often dysregulated in inflammatory and autoimmune diseases.

The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. Apigenin is a potent inhibitor of this pathway.[5][6] It prevents the degradation of Inhibitor of kappa B alpha (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5][7] Mechanistically, apigenin can inhibit the activity of the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation.[5] By blocking NF-κB, apigenin effectively shuts down the expression of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules.[8][9]

Caption: Apigenin inhibits the NF-κB signaling pathway.

The MAPK family, including ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses such as inflammation, proliferation, and apoptosis.[10] Apigenin has been shown to inhibit the activation of all three major MAPK pathways.[11][12] It suppresses the phosphorylation of ERK, JNK, and p38, thereby blocking downstream inflammatory events.[11][13] This inhibition has been observed in various cell types, including macrophages and smooth muscle cells, contributing to its anti-inflammatory and anti-proliferative effects.[11][12]

MAPK_Pathway cluster_mapk MAPK Cascades Stimulus Inflammatory Stimuli (e.g., LPS) MEKK1 MEKK1 Stimulus->MEKK1 p_ERK p-ERK MEKK1->p_ERK p_JNK p-JNK MEKK1->p_JNK p_p38 p-p38 MEKK1->p_p38 Transcription_Factors AP-1, etc. p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Response Inflammatory Response Transcription_Factors->Response Apigenin Apigenin Apigenin->MEKK1 Inhibits Signal Transmission Apigenin->p_ERK Apigenin->p_JNK Apigenin->p_p38

Caption: Apigenin blocks activation of MAPK signaling cascades.

The JAK/STAT pathway is essential for signaling from cytokine receptors and is critical for immune cell development and function.[14] Aberrant JAK/STAT signaling is a hallmark of various autoimmune diseases and cancers.[14] Apigenin modulates this pathway by inhibiting the phosphorylation of both JAKs (specifically JAK2) and STATs (specifically STAT3).[14][15] By preventing STAT3 phosphorylation, apigenin blocks its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in inflammation, proliferation, and angiogenesis, such as VEGF and MMPs.[14][15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK p_JAK p-JAK JAK->p_JAK Phosphorylation STAT STAT p_JAK->STAT Recruits & Phosphorylates p_STAT p-STAT Dimer p-STAT Dimer p_STAT->Dimer Dimerization Gene_Expression Target Gene Expression Dimer->Gene_Expression Translocates to Nucleus Apigenin Apigenin Apigenin->p_JAK Inhibits Apigenin->p_STAT Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: Apigenin inhibits phosphorylation in the JAK/STAT pathway.

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Apigenin is a known inhibitor of NLRP3 inflammasome activation.[16][17] It can suppress activation induced by various stimuli, including ATP, monosodium urate (MSU) crystals, and nigericin.[17][18] The mechanism involves the attenuation of upstream signals, such as calcium flux, and the suppression of caspase-1 activation, which is the final step leading to cytokine release.[16][19] This inhibition contributes to apigenin's therapeutic potential in diseases where the NLRP3 inflammasome is overactive.

Effects of Apigenin on Immune Cells

Apigenin's immunomodulatory properties are evident in its effects on a range of immune cell types.

  • Macrophages and Monocytes : Apigenin inhibits the activation of macrophages, reducing their production of inflammatory mediators like TNF-α, IL-1β, IL-6, NO, and prostaglandins.[1][4] It also suppresses macrophage pyroptosis by inhibiting the NLRP3 inflammasome.[19]

  • T Cells : Apigenin can modulate T cell responses. It has been shown to suppress the proliferation of autoreactive T cells and inhibit the secretion of the pro-inflammatory cytokine IFN-γ.[20] In the context of autoimmunity, apigenin can induce apoptosis in overactive T cells by inhibiting the NF-κB pathway.[7][20] It can also shift the immune response from a Th1/Th17 phenotype towards a more regulated state.[1][21] In lupus models, apigenin was found to inhibit CD8+ T cell infiltration in renal tissues.[22]

  • Dendritic Cells (DCs) : Apigenin can inhibit the maturation and activation of dendritic cells, key antigen-presenting cells. This leads to reduced production of cytokines such as TNF-α, IL-12, and IL-23, and an increased production of the anti-inflammatory cytokine IL-10.[21]

  • Natural Killer (NK) Cells : Apigenin can enhance the anti-tumor activity of NK cells. At certain concentrations, it promotes NK cell proliferation and enhances their cytotoxic activity against pancreatic cancer cells by upregulating perforin, granzyme B, and NKG2D expression, potentially through the activation of JNK and ERK pathways.[23]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of apigenin.

Table 1: In Vitro Studies
Cell LineStimulusApigenin Conc.EffectReference
RAW 264.7 MacrophagesLPS30 µMSignificantly decreased IL-10 and TNF-α expression and secretion.[24]
Human Bladder Smooth MuscleMEKK1 Overexpression50 µMSignificantly inhibited MAPK activation and cell migration.[11]
Murine MicrogliaIFN-γNot SpecifiedSuppressed CD40, TNF-α, and IL-6 production via STAT1 inhibition.[3]
NCI-H292 Airway EpithelialTNF-αNot SpecifiedInhibited MUC5AC mucin production by down-regulating NF-κB.[5]
Human Peripheral Blood CD4+ TT Cell Receptor (TCR)Not SpecifiedAugmented apoptosis by inhibiting NF-κB activation.[7]
Dendritic Cells (from EAE mice)MOG35-5520 µMMarkedly reduced T-bet mRNA levels.[21]
Table 2: In Vivo Studies
Animal ModelConditionApigenin DosageEffectReference
C57BL/6 MiceUlcerative ColitisNot SpecifiedInhibited inflammatory cytokines and COX-2; reduced immune cell infiltration.[12]
LPS-treated MiceSepsis/Inflammation50 mg/kgReversed depressive-like behavior; suppressed iNOS and COX-2.[3]
Diabetic RatsDiabetic Nephropathy20 mg/kgReduced TNF-α, IL-6, and NF-κB expression; reduced renal inflammation.[24]
MRL/lpr MiceLupus NephritisNot SpecifiedReduced serum IL-6, IFN-γ, IL-17; lowered autoantibody levels.[22]
Sepsis-induced MiceSepsis20 and 40 mg/kgReduced pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6).[4]
NF-κB-luciferase MiceLPS-induced InflammationNot SpecifiedReduced NF-κB activity, neutrophil infiltration, and chemokine production.[25]

Experimental Protocols and Methodologies

The studies cited in this guide employ a range of standard molecular and cellular biology techniques to elucidate the effects of apigenin. Detailed, step-by-step protocols are often specific to each laboratory and publication; however, the general methodologies are summarized below.

General In Vitro Experimental Workflow

A typical in vitro experiment to assess apigenin's anti-inflammatory effects involves several key steps. The specific cell line (e.g., RAW 264.7 murine macrophages, primary human monocytes), apigenin concentration, and stimulus (e.g., LPS, TNF-α) are selected based on the research question.

Experimental_Workflow cluster_analysis Analysis Techniques A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (Apigenin at various concentrations) A->B C 3. Stimulation (e.g., LPS, TNF-α) B->C D 4. Incubation (Defined time period) C->D E 5. Sample Collection - Supernatant (for secreted proteins) - Cell Lysate (for intracellular proteins/RNA) D->E F 6. Downstream Analysis E->F ELISA ELISA (Cytokine quantification, e.g., TNF-α, IL-6) F->ELISA WB Western Blot (Protein expression/phosphorylation, e.g., p-p65, p-ERK) F->WB qPCR qRT-PCR (Gene expression, e.g., MUC5AC, iNOS) F->qPCR FACS Flow Cytometry (Cell surface markers, apoptosis) F->FACS

Caption: A generalized workflow for in vitro apigenin experiments.
  • Cell Culture : Immune cells such as murine macrophage cell line RAW 264.7, human monocytic cell line THP-1, or primary cells isolated from blood or bone marrow are cultured under standard conditions.

  • Treatment : Cells are typically pre-treated with apigenin (dissolved in a solvent like DMSO) for a specific duration (e.g., 1-2 hours) before the addition of an inflammatory stimulus.

  • Stimulation : Cells are stimulated with agents like Lipopolysaccharide (LPS) to mimic bacterial infection, or with cytokines like TNF-α or IFN-γ to induce an inflammatory response.

  • Analysis :

    • Cytokine Measurement : Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[17][25]

    • Protein Expression and Phosphorylation : Western blotting is employed to analyze the levels of total and phosphorylated proteins in cell lysates to assess the activation state of signaling pathways (e.g., p-p65, p-ERK, p-STAT3).[5][23]

    • Gene Expression : Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA levels of target inflammatory genes.[23][25]

    • Cellular Assays : Flow cytometry is used to analyze cell surface markers, cell viability, and apoptosis.[23][26]

Therapeutic Implications and Conclusion

The profound ability of apigenin to modulate key inflammatory pathways and immune cell functions positions it as a promising therapeutic agent for a wide range of disorders.

  • Autoimmune Diseases : By suppressing autoreactive T cells, inhibiting pro-inflammatory cytokines, and downregulating pathways like JAK/STAT and NF-κB, apigenin shows potential for managing conditions like lupus, rheumatoid arthritis, and multiple sclerosis.[20][27][28]

  • Cancer Immunology : Apigenin's role extends beyond direct anti-cancer effects to modulating the tumor microenvironment. It can enhance the activity of cytotoxic NK cells and may increase the efficacy of immunotherapies by downregulating immune checkpoint molecules like PD-L1 on cancer cells.[23][26][29]

  • Chronic Inflammatory Diseases : Its potent anti-inflammatory properties make it a strong candidate for preventing or treating chronic conditions underpinned by inflammation, such as inflammatory bowel disease, neuroinflammation, and cardiovascular diseases.[12][19]

References

Apigenin as a Potential Chemopreventive Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Apigenin (B1666066) (4′,5,7-trihydroxyflavone), a naturally occurring flavonoid found in numerous fruits and vegetables, has garnered significant scientific interest for its potential as a chemopreventive agent.[1][2][3][4] Extensive preclinical research, both in vitro and in vivo, has demonstrated its ability to counteract carcinogenesis through a variety of mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the suppression of inflammation and angiogenesis.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms underlying apigenin's anticancer effects, summarizes quantitative data from key studies, details common experimental methodologies, and visualizes the core signaling pathways it modulates.

Core Mechanisms of Apigenin in Chemoprevention

Apigenin exerts its anticancer effects by modulating multiple cellular processes and signaling pathways critical for cancer initiation and progression.[7][8][9] Its low toxicity and distinct effects on cancerous versus normal cells make it a promising candidate for cancer prevention and therapy.[10][11]

Induction of Programmed Cell Death (Apoptosis and Autophagy)

A primary mechanism of apigenin's chemopreventive activity is the induction of apoptosis in cancer cells.[5][12] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][13] Studies show apigenin treatment leads to the release of cytochrome c from mitochondria, activating caspase-9 and the downstream executioner caspase-3.[7][13] This cascade results in the cleavage of cellular proteins and ultimately, cell death.[14] Furthermore, apigenin can modulate the expression of key apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio and activating p53.[2][7][12]

Apigenin also induces autophagy, a cellular self-degradation process, in several human cancer cell lines.[5] This can occur through the inhibition of the PI3K/Akt/mTOR signaling pathway.[7][10] Interestingly, in some contexts, inhibiting apigenin-induced autophagy can enhance its apoptotic effects, suggesting a complex interplay between these two cell death mechanisms.[5]

Caption: Apigenin-induced apoptosis via extrinsic and intrinsic pathways.

Cell Cycle Arrest

Apigenin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G1 phases.[7][11] In several cancer cell lines, apigenin treatment leads to a significant accumulation of cells in the G2/M phase.[7][15][16] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin A, cyclin B, and cyclin-dependent kinase 1 (CDK1).[1][7] Apigenin can also induce G1 arrest, which has been linked to a p53-dependent increase in the expression of the p21/WAF1 protein.[2][7]

cluster_G1 G1/S Transition cluster_G2M G2/M Transition Apigenin Apigenin p53 p53 Activation Apigenin->p53 G1_Arrest G1 Arrest CyclinA Cyclin A Apigenin->CyclinA CyclinB Cyclin B Apigenin->CyclinB CDK1 CDK1 Apigenin->CDK1 G2M_Arrest G2/M Arrest p21 p21/WAF1 Upregulation p53->p21 p21->G1_Arrest CyclinA->G2M_Arrest CyclinB->G2M_Arrest CDK1->G2M_Arrest

Caption: Apigenin-mediated cell cycle arrest at G1 and G2/M phases.

Anti-Angiogenic and Anti-Metastatic Effects

Apigenin inhibits angiogenesis, the formation of new blood vessels that tumors need to grow, by downregulating Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][7] It also demonstrates anti-metastatic properties by inhibiting cancer cell migration and invasion.[7][17][18] This is achieved by modulating pathways involved in the epithelial-mesenchymal transition (EMT) and suppressing the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[14][18]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are known contributors to carcinogenesis. Apigenin exhibits potent anti-inflammatory effects by suppressing pro-inflammatory molecules like cyclooxygenase-2 (COX-2) and inhibiting the NF-κB signaling pathway.[2][12][19] As an antioxidant, it can neutralize free radicals, reduce oxidative damage, and enhance the expression of endogenous antioxidant enzymes, thereby protecting cells from DNA damage.[10][12][19]

Quantitative Data Summary

The efficacy of apigenin has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Apigenin
Cancer TypeCell Line(s)Apigenin ConcentrationDurationKey FindingsReference(s)
Breast CancerMDA-MB-4531–100 µM24-72 hDose- and time-dependent inhibition of proliferation. IC50: 59.44 µM (24h), 35.15 µM (72h). Induction of apoptosis.[13]
MelanomaA375, C816140 µM, 100 µM24 hSignificant dose-dependent increase in apoptosis rates. Inhibition of cell migration and invasion.[16][17]
Colorectal CancerHCT11620–30 µM24 h~15% cell death alone; up to 80% when combined with ABT-263.[7]
Colorectal CancerHT296.25-50 µM24-48 hDose-dependent cytotoxic effect; significant cell death at 12.5 and 25 µM.[20]
Endometrial CancerN/A10–40 µMN/AReduced cell growth, induced apoptosis, inhibited PI3K/Akt pathway.[21]
Ovarian CancerSKOV3/DDPN/AN/ADecreased proliferation, induced apoptosis, and reduced mitochondrial transmembrane potential.[7]
Table 2: In Vivo Efficacy of Apigenin
Cancer TypeAnimal ModelApigenin Dosage & RouteDurationKey FindingsReference(s)
Prostate CancerTRAMP Mice20 µ g/day or 50 µ g/day (oral)20 weeksReduced tumor volume, complete abolishment of distant organ metastasis.[5][21]
Lung CancerNude Mice (xenograft)50 mg/kg/day12 daysSignificant inhibition of tumor growth. Decreased HIF-1α and VEGF expression in tumor tissues.[1]
GeneralSwiss Mice50 mg/kg (intraperitoneal)14 daysSubacute exposure study to assess changes in liver protein synthesis.[22]

Synopsis of Experimental Methodologies

The chemopreventive effects of apigenin are typically investigated using a standard set of in vitro and in vivo experimental protocols.

In Vitro Assays
  • Cell Viability and Proliferation Assay: Commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of apigenin for specific time periods (e.g., 24, 48, 72 hours). The MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured to determine the percentage of viable cells relative to an untreated control.[23]

  • Cell Cycle Analysis: Treated and untreated cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a DNA-intercalating agent. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[11]

  • Apoptosis Assay: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis kit followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains necrotic or late apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

  • Western Blot Analysis: This technique is used to detect changes in the expression levels of specific proteins. After treatment with apigenin, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, cyclins, Akt, ERK) and a secondary antibody for detection.

cluster_assays Downstream Assays start Cancer Cell Culture (e.g., A375, HCT116) treat Treatment Application start->treat control Control Group (Vehicle) treat->control apigenin Apigenin Group (Varying Concentrations) treat->apigenin incubate Incubation (e.g., 24h, 48h) control->incubate apigenin->incubate harvest Cell Harvesting incubate->harvest viability Viability/Proliferation (MTT Assay) harvest->viability cycle Cell Cycle Analysis (Flow Cytometry) harvest->cycle apoptosis Apoptosis Detection (Annexin V/PI) harvest->apoptosis protein Protein Expression (Western Blot) harvest->protein

Caption: A generalized workflow for in vitro evaluation of apigenin.

In Vivo Models
  • Xenograft Mouse Models: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with apigenin (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers.[1][7]

  • Transgenic Mouse Models: Genetically engineered mice that spontaneously develop specific types of cancer, such as the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, are used. These models allow for the study of apigenin's effect on tumor initiation and progression in a more physiologically relevant context.[5][21]

Key Signaling Pathways Modulated by Apigenin

Apigenin's broad-spectrum anticancer activity stems from its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in cancer.[7][8][9][17]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. It is hyperactivated in many cancers. Apigenin has been shown to directly inhibit PI3K activity, which prevents the phosphorylation and activation of Akt.[1][6] This inhibition leads to downstream effects such as the induction of pro-apoptotic FOXO3a and the suppression of mTOR, a key protein kinase that controls protein synthesis and cell growth.[9][10]

Apigenin Apigenin PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FOXO3a FOXO3a Akt->FOXO3a Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR survival pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation and differentiation. Apigenin can suppress this pathway, leading to decreased proliferation and cell cycle arrest in cancer cells.[1][7] For instance, in melanoma cells, apigenin treatment was shown to decrease the expression of phosphorylated (p)-ERK1/2 proteins.[15][16]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Its constitutive activation is common in many cancers. Apigenin inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[6] This blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.[6]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is vital for cell fate and proliferation. Its aberrant activation is a hallmark of several cancers, especially colorectal cancer. Apigenin has been found to suppress this pathway by preventing the accumulation and nuclear translocation of β-catenin, thereby reducing the expression of oncogenic target genes.[7][14]

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is involved in transmitting information from extracellular signals to the nucleus, influencing cell proliferation, differentiation, and survival. Apigenin can inhibit this pathway by repressing the phosphorylation of JAK kinases and STAT3, preventing STAT3 dimerization and translocation to the nucleus.[14] This leads to the downregulation of STAT3 target genes like VEGF and MMPs, which are involved in angiogenesis and invasion.[8][14]

Conclusion and Future Directions

The extensive body of preclinical evidence strongly supports the role of apigenin as a promising chemopreventive agent. Its ability to selectively target cancer cells and modulate a wide array of dysregulated signaling pathways underscores its therapeutic potential.[11] Apigenin has been shown to inhibit cancer cell growth, induce apoptosis and cell cycle arrest, and suppress metastasis and angiogenesis across various cancer types.[6][7][24]

However, challenges remain for its clinical application, primarily related to its low oral bioavailability.[25] Future research should focus on developing novel drug delivery systems, such as nanoformulations, to enhance its solubility and systemic availability.[26] Furthermore, well-designed clinical trials are necessary to validate the efficacy and safety of apigenin in humans, both as a standalone chemopreventive agent and in combination with existing chemotherapy drugs to enhance their effectiveness and mitigate side effects.[4][18]

References

Methodological & Application

Application Note & Protocol: Quantification of Apigenin in Matricaria chamomilla (Chamomile) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of apigenin (B1666066) in chamomile flower samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

Apigenin is a prominent flavonoid found in chamomile (Matricaria chamomilla L.) and is associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Accurate and precise quantification of apigenin is crucial for the quality control of chamomile-based products and for research in phytochemistry and drug development. This protocol outlines a validated RP-HPLC method for the reliable determination of apigenin content.

Experimental Protocol

Materials and Reagents
  • Apigenin standard (≥95.0% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ethanol (analytical grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA) (analytical grade)

  • Dried chamomile flowers

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Volumetric flasks and pipettes

Sample Preparation: Extraction of Apigenin from Chamomile
  • Accurately weigh approximately 0.2 g of dried and powdered chamomile flowers.

  • Transfer the powder to a suitable extraction vessel.

  • Add 4 mL of a methanol:water mixture (80:20, v/v).[4]

  • Sonicate the mixture for 30 minutes at 35°C.[4]

  • Repeat the extraction process two more times, collecting the supernatant each time.[4]

  • Pool the collected supernatants and dilute to a final volume of 20 mL with the methanol:water mixture.[4]

  • Filter the final extract through a 0.45 µm nylon membrane filter into an HPLC vial prior to injection.[4]

Preparation of Standard Solutions
  • Stock Solution (0.2 mg/mL): Accurately weigh 20 mg of apigenin standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 20 µg/mL.[5][6] These will be used to construct a calibration curve.

HPLC Conditions

The following table summarizes a common set of HPLC conditions for apigenin quantification.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4][7][8]
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)[7]
Alternative Isocratic: Ethanol:Water (70:30, v/v)[5][6]
Alternative Gradient: Acetonitrile (A) and 0.05% TFA in water (B). Gradient: 5-25% A (0-30 min), 25-40% A (30-40 min), 40-63% A (40-50 min), 5% A (50-60 min)[4]
Flow Rate 1.0 mL/min[5][6][7][8][9]
Injection Volume 10 µL[7]
Column Temperature 25°C[5][6][7]
Detection Wavelength 336 nm[10] or 350 nm[7][8]
Data Analysis and Quantification
  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the apigenin standards.

  • Inject the prepared chamomile sample extract into the HPLC system and record the peak area for apigenin.

  • Determine the concentration of apigenin in the sample extract using the linear regression equation from the calibration curve.

  • Calculate the final concentration of apigenin in the original chamomile sample, taking into account the initial weight and dilution factors.

Quantitative Data Summary

The following table presents a summary of quantitative data from various validated HPLC methods for apigenin.

ParameterValueReference
Linearity Range 0.2 - 20 µg/mL[5][6]
10 - 110 ng/mL[9]
0.11 - 10.60 µg/mL[7]
Limit of Detection (LOD) 0.060 µg/mL[5][6]
5.0 ng/mL[9]
Limit of Quantification (LOQ) 0.2 µg/mL[5][6]
10 ng/mL[9]
0.11 µg/mL[7]
Recovery 99.4%[5]
95.21%[7]
Intra-day Precision (%RSD) < 1.64%[5][6]
< 8.32%[7]
Inter-day Precision (%RSD) < 1.64%[5][6]
< 8.81%[7]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start sample_prep Sample Preparation: Weigh 0.2g Dried Chamomile start->sample_prep extraction Extraction: Methanol:Water (80:20, v/v) Sonicate 3x for 30 min at 35°C sample_prep->extraction filtration Filtration: 0.45 µm Syringe Filter extraction->filtration hplc_analysis HPLC Analysis: C18 Column Isocratic Mobile Phase 1.0 mL/min Flow Rate UV Detection at 336-350 nm filtration->hplc_analysis data_acquisition Data Acquisition: Record Chromatograms and Peak Areas hplc_analysis->data_acquisition quantification Quantification: Construct Calibration Curve Calculate Apigenin Concentration data_acquisition->quantification end End quantification->end

Caption: Workflow for Apigenin Quantification.

References

Application Notes and Protocols for In Vivo Administration of Apigenin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin (B1666066) is a naturally occurring flavone (B191248) with a wide range of demonstrated biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its therapeutic potential is a subject of intense research, frequently involving in vivo studies with mouse models. However, its low aqueous solubility presents a significant challenge for in vivo administration, necessitating specific formulation and administration protocols.[1][3] These application notes provide a comprehensive overview of common practices, dosages, and experimental workflows for the successful in vivo administration of apigenin in mice, intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vivo Apigenin Administration Parameters

The following tables summarize quantitative data from various studies, providing a comparative overview of dosages, administration routes, and experimental contexts.

Table 1: Apigenin Administration in Oncology Mouse Models
Mouse ModelCancer TypeApigenin Dose (mg/kg)Administration RouteVehicleKey OutcomesCitations
C57BL/6Malignant Mesothelioma20Intraperitoneal (i.p.)DMSO in PBSIncreased median survival, reduced tumor growth risk.[4]
Xenograft (HT-29)Colon CancerNot SpecifiedNot SpecifiedNot SpecifiedInhibited growth of xenografted tumors.[5]
TRAMP MiceProstate CancerNot SpecifiedNot SpecifiedNot SpecifiedReduced p-AKT and p-ERK1/2 expression, lowered IGF/IGFBP-3.[6]
Xenograft (OCI-LY3)Diffuse Large B-cell Lymphoma10Not SpecifiedVehicleSuppressed xenograft tumor growth, reduced Ki-67 expression.[2]
Orthotopic (OVCAR-3)Ovarian Cancer75 & 150Oral Gavage (o.g.)0.2% GelatinInhibited micrometastasis.[7]
Xenograft (Eca-109)Esophagus CancerNot SpecifiedNot SpecifiedNot SpecifiedImpeded cell proliferation, triggered apoptosis.[8]
Pancreatic CancerPancreatic Cancer25Intraperitoneal (i.p.)PBSReduced myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[9]
Table 2: Apigenin Administration in Inflammation and Other Disease Models
Mouse ModelDisease ModelApigenin Dose (mg/kg)Administration RouteVehicleKey OutcomesCitations
BALB/cSepsis (LPS-induced)50Intraperitoneal (i.p.)DMSOConferred survival to mice with a lethal dose of LPS, reduced NF-κB activity in lungs.[10]
Swiss MiceHepatic Fibrosis (CCl4-induced)2 & 20Oral Gavage (o.g.)Propylene (B89431) GlycolDose-dependent reduction in serum AST and ALT.[11]
Swiss MiceSubacute Toxicity Study50Intraperitoneal (i.p.)1% DMSO in 0.9% NaClNo overt toxic effects observed over 14 days.
C57BL/6Chronic Stress20 & 40Not SpecifiedNot SpecifiedReversed behavioral changes, increased hippocampal BDNF levels.[1][12]
Male MiceReproductive Toxicity5, 10, 15, 20, 25Intraperitoneal (i.p.)0.05% DMSOReduced sperm density at 25 mg/kg.[13]
MiceChronic Inflammatory Pain30 & 50Oral Gavage (o.g.)Not SpecifiedPartially relieved hyperalgesia at 50 mg/kg.[14]
APP/PS1Alzheimer's Disease40OralNot SpecifiedImproved memory and learning, reduced fibrillar amyloid deposits.[15]

Experimental Protocols

Protocol 1: Preparation of Apigenin for In Vivo Administration

Caution: Apigenin has very poor solubility in water (0.00135 mg/mL).[1] The choice of vehicle is critical for achieving a uniform and stable suspension or solution for accurate dosing.

A) Preparation for Intraperitoneal (i.p.) Injection:

  • Vehicle Selection: Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in a sterile aqueous buffer like Phosphate-Buffered Saline (PBS) or 0.9% NaCl is a common method.[4][16]

  • Stock Solution: Weigh the desired amount of apigenin powder (purity >97%) in a sterile microcentrifuge tube.

  • Solubilization: Add a minimal amount of 100% DMSO to dissolve the apigenin completely. For example, for a final dose of 20 mg/kg in a 25g mouse with an injection volume of 200 µL, you need 0.5 mg of apigenin. This can be dissolved in 5-10 µL of DMSO.

  • Dilution: Dilute the DMSO-apigenin solution with sterile PBS or 0.9% NaCl to the final desired concentration. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.[16]

  • Administration: Administer the freshly prepared solution to the mice intraperitoneally.

B) Preparation for Oral Gavage (o.g.):

  • Vehicle Selection: For oral administration, apigenin is often suspended in vehicles like corn oil, propylene glycol, or an aqueous solution of 0.5% sodium carboxymethyl cellulose (B213188) (SCMC) or 0.2% gelatin.[7][11][17]

  • Suspension Preparation:

    • Weigh the required amount of apigenin.

    • Add a small amount of the chosen vehicle (e.g., propylene glycol) to form a paste.

    • Gradually add the remaining vehicle while triturating or vortexing to ensure a homogenous suspension.

    • For SCMC or gelatin, prepare the vehicle solution first and then suspend the apigenin powder in it.

  • Administration: Administer the suspension using a proper-sized gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe to ensure consistent dosing.

Protocol 2: General Xenograft Tumor Model Workflow

This protocol outlines a typical workflow for evaluating the efficacy of apigenin in a subcutaneous xenograft mouse model.[18]

  • Phase 1: Cell Culture & Animal Preparation

    • Culture the desired human cancer cell line (e.g., HT-29, MDA-MB-231) under standard conditions.[5][18]

    • Acclimatize immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) for at least one week before the experiment.[18]

  • Phase 2: Tumor Implantation

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or culture medium (e.g., at a concentration of 5x10^6 cells per 100 µL).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Phase 3: Treatment & Monitoring

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[18]

    • Prepare and administer apigenin or the vehicle control according to the chosen route (i.p. or oral gavage) and schedule (e.g., daily, three times per week).[9][18]

    • Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.[7][18]

  • Phase 4: Endpoint Analysis

    • At the end of the study (defined by tumor size limits or treatment duration), euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect tumors and other organs for further analysis, such as histology (H&E staining), immunohistochemistry (IHC for markers like Ki-67), or molecular analysis (Western Blot for protein expression).[2][18]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Implantation cluster_phase3 Phase 3: Treatment & Monitoring cluster_phase4 Phase 4: Endpoint Analysis N1 Cancer Cell Culture N3 Subcutaneous Injection of Cancer Cells N1->N3 N2 Animal Acclimatization N2->N3 N4 Drug Administration (Apigenin or Vehicle) N3->N4 N5 Tumor Volume Measurement N4->N5 Regularly N6 Body Weight Monitoring N5->N6 N6->N4 N7 Euthanasia & Tumor Excision N6->N7 Endpoint N8 Histological & Molecular Analysis N7->N8

Caption: Workflow of a typical xenograft mouse model experiment.

Apigenin-Modulated Signaling Pathways

Apigenin exerts its biological effects by modulating several key intracellular signaling cascades.[2][18] It often acts as an inhibitor of pro-survival and pro-proliferative pathways that are commonly dysregulated in cancer and inflammatory diseases.

1. PI3K/Akt/mTOR Pathway

G Apigenin Apigenin Akt Akt Apigenin->Akt Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR signaling pathway.[5][18]

2. NF-κB Signaling Pathway

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Apigenin Apigenin Apigenin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: Apigenin's modulatory effect on the NF-κB signaling pathway.[4][10][19]

3. MAPK/ERK Pathway

G Apigenin Apigenin ERK ERK1/2 Apigenin->ERK Inhibits Phosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by apigenin.[6][19]

References

Application Note: Apigenin Cytotoxicity Assessment using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a natural flavonoid found in numerous fruits, vegetables, and herbs, that has garnered significant attention for its potential anti-cancer properties.[1][2][3] It has been shown to inhibit proliferation and induce programmed cell death (apoptosis) in a wide range of cancer cell lines.[1][4][5] A fundamental technique for evaluating the cytotoxic (cell-killing) effects of compounds like apigenin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used, reliable method for measuring cell viability and proliferation.[6] It quantitatively assesses the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

This document provides a detailed protocol for performing the MTT assay to determine the cytotoxicity of apigenin and summarizes its mechanisms of action.

Mechanism of Action: Apigenin-Induced Cytotoxicity

Apigenin exerts its anti-cancer effects by modulating multiple cellular signaling pathways involved in cell cycle regulation, apoptosis, and cell survival.[4][5] Its cytotoxic activity often stems from its ability to arrest the cell cycle at different phases (such as G2/M or G0/G1) and to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7]

Key signaling pathways affected by apigenin include:

  • Inhibition of Pro-Survival Pathways: Apigenin can suppress critical cell survival signaling cascades, including PI3K/Akt, JAK/STAT, and NF-κB, which are often overactive in cancer cells.[1][2][4][8]

  • Activation of Pro-Apoptotic Pathways: It can activate tumor suppressor proteins like p53 and stimulate pro-apoptotic signaling through MAPKs such as JNK (c-Jun N-terminal kinase).[1][3][9]

  • Induction of Caspase Cascade: Apigenin treatment leads to the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), culminating in the cleavage of cellular proteins and apoptosis.[7][10]

G cluster_0 Apigenin Action cluster_1 Pro-Survival Pathways (Inhibited) cluster_2 Pro-Apoptotic Pathways (Activated) cluster_3 Cellular Outcomes Apigenin Apigenin PI3K_Akt PI3K/Akt Apigenin->PI3K_Akt NFkB NF-κB Apigenin->NFkB STAT3 STAT3 Apigenin->STAT3 p53 p53 Apigenin->p53 JNK JNK Apigenin->JNK CellCycleArrest Cell Cycle Arrest Apigenin->CellCycleArrest Caspases Caspase Cascade (Caspase-8, -9, -3) p53->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apigenin's key signaling pathways in cytotoxicity.

Experimental Protocols

MTT Assay Workflow

The general workflow for assessing apigenin cytotoxicity using the MTT assay involves cell seeding, treatment with various concentrations of apigenin, incubation, addition of MTT reagent, solubilization of formazan crystals, and finally, measurement of absorbance.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 1-2 x 10^4 cells/well) B 2. Cell Culture Incubate for 24h to allow attachment A->B C 3. Apigenin Treatment Treat cells with varying concentrations of apigenin (e.g., 0-100 µM) B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well D->E F 6. Formazan Formation Incubate for 2-4 hours at 37°C E->F G 7. Solubilization Remove medium and add DMSO to dissolve formazan crystals F->G H 8. Absorbance Measurement Read absorbance at ~570 nm using a microplate reader G->H

Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol

This protocol is a generalized procedure based on methodologies used for various cancer cell lines such as melanoma (A375SM), bladder cancer (T24), and leukemia (SUP-B15, Jurkat).[11][12][13]

Materials and Reagents:

  • Cancer cell line of interest (e.g., A375SM, T24)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Apigenin (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells per well in 100-200 µL of complete medium.[12][13]

  • Adherence: Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.

  • Apigenin Treatment: Prepare serial dilutions of apigenin in complete culture medium from a concentrated stock. Common concentration ranges for testing are 0 µM to 100 µM.[12][13] Remove the old medium from the wells and add the medium containing the different concentrations of apigenin. Include a "vehicle control" group treated with the same concentration of DMSO as the highest apigenin dose.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[6][13]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 20-40 µL of MTT solution (5 mg/mL) to each well.[12][13]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11][12][13]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11][12] Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]

Data Presentation

The cytotoxic effect of apigenin is typically dose- and time-dependent.[7][13] The results can be presented as the percentage of cell viability relative to the untreated control or as an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).

Table 1: Cytotoxic Effects of Apigenin on Various Cancer Cell Lines

Cell Line Apigenin Concentration Incubation Time (h) Result Source
Human Melanoma (A375SM) 50 µM 24 78% Viability [12]
75 µM 24 69% Viability [12]
100 µM 24 55% Viability [12]
Human Breast Cancer (MDA-MB-453) IC₅₀ 24 59.44 µM [7]
IC₅₀ 72 35.15 µM [7]
Human Bladder Cancer (T24) 80 µM 24 Induces 22.2% Apoptosis [13]
Human Colorectal Cancer (HT29) 12.5 µM 24 / 48 Significant Cell Death [6]

| | 25 µM | 24 / 48 | Significant Cell Death |[6] |

Conclusion

The MTT assay is an effective and straightforward method for screening and quantifying the cytotoxic potential of apigenin against various cancer cell lines. The data generated from this assay, such as IC₅₀ values, are crucial for preliminary drug efficacy studies.[7] Understanding the dose- and time-dependent effects of apigenin allows researchers to further investigate the underlying molecular mechanisms, such as the induction of apoptosis via pathways like p53, MAPK, and the inhibition of PI3K/Akt signaling.[1][3][9] This protocol provides a solid foundation for drug development professionals and scientists to assess apigenin's therapeutic potential.

References

Application Notes: Gene Expression Analysis After Apigenin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid abundantly found in various fruits, vegetables, and herbs. It has garnered significant attention from the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] One of the key mechanisms underlying these biological activities is its ability to modulate multiple cell-signaling pathways and, consequently, alter the expression of a wide array of genes.[2][3] These genes are critically involved in processes such as cell cycle regulation, apoptosis (programmed cell death), autophagy, angiogenesis, and metastasis.[1][4][5] Understanding the impact of Apigenin on the transcriptome is crucial for its development as a potential therapeutic or chemopreventive agent.

These application notes provide an overview of the key signaling pathways affected by Apigenin, a summary of its effects on gene expression, and detailed protocols for researchers to conduct their own gene expression analyses.

Key Signaling Pathways Modulated by Apigenin

Apigenin exerts its effects by interacting with and inhibiting several key oncogenic signaling pathways. This modulation leads to downstream changes in gene expression, affecting cancer cell proliferation, survival, and invasion.

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism and is often hyperactivated in cancer. Apigenin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of tumor growth.[6][7] It can directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of Akt and its downstream effector, mTOR.[2] This inhibition can induce apoptosis and autophagy.[8]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt Apigenin->mTOR JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (Active) STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to TargetGenes Target Gene Expression (e.g., MMPs, VEGF) Nucleus->TargetGenes promotes Apigenin Apigenin Apigenin->JAK inhibits phosphorylation Apigenin->STAT3 inhibits phosphorylation NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) IKK IKK Stimulus->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB:f1 phosphorylates IkB IκBα NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to TargetGenes Target Gene Expression (Inflammation, Survival) Nucleus->TargetGenes promotes Apigenin Apigenin Apigenin->IKK Experimental_Workflow A 1. Cell Culture Seed cells in appropriate plates B 2. Apigenin Treatment Treat cells with Apigenin and controls (e.g., 24, 48 hours) A->B C 3. RNA Isolation Lyse cells and extract total RNA B->C D 4. RNA Quality & Quantity Check Use spectrophotometer (e.g., NanoDrop) and/or electrophoresis C->D E 5. cDNA Synthesis Reverse transcribe RNA into cDNA D->E F 6. RT-qPCR Amplify target and reference genes E->F G 7. Data Analysis Calculate relative gene expression (e.g., ΔΔCt method) F->G

References

Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Modulation by Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Apigenin (B1666066) (4′,5,7-trihydroxyflavone), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its anti-cancer properties.[1][2][3][4][5] Emerging evidence suggests that Apigenin exerts its anti-proliferative and pro-apoptotic effects in part through the inhibition of the PI3K/Akt/mTOR signaling axis.[1][2][4][6]

Apigenin has been shown to directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of Akt, a key downstream effector.[1][3] This blockade of Akt signaling leads to the modulation of downstream targets involved in cell cycle progression and apoptosis, ultimately contributing to the suppression of tumor growth.[3][5][7] Western blotting is an indispensable technique to elucidate the molecular mechanisms of Apigenin's action by quantifying the changes in the phosphorylation status of key proteins within the PI3K/Akt pathway.

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the effects of Apigenin on the PI3K/Akt pathway in cancer cells.

PI3K/Akt Signaling Pathway and Apigenin's Point of Intervention

The following diagram illustrates the PI3K/Akt signaling cascade and the proposed mechanism of inhibition by Apigenin.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Apigenin Apigenin Apigenin->PI3K PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes

Caption: PI3K/Akt signaling cascade and the inhibitory action of Apigenin.

Quantitative Data Summary

The following tables summarize representative quantitative data from a Western blot analysis of a cancer cell line treated with varying concentrations of Apigenin for 24 hours. Data is presented as the mean ± standard deviation of the densitometric analysis of the respective protein bands, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Densitometric Analysis of Phosphorylated PI3K (p-PI3K) Levels

Treatment GroupConcentration (µM)Normalized p-PI3K/Total PI3K Ratio (Mean ± SD)Fold Change vs. Control
Control01.00 ± 0.091.00
Apigenin100.75 ± 0.060.75
Apigenin250.48 ± 0.050.48
Apigenin500.21 ± 0.040.21

Table 2: Densitometric Analysis of Phosphorylated Akt (p-Akt at Ser473) Levels

Treatment GroupConcentration (µM)Normalized p-Akt/Total Akt Ratio (Mean ± SD)Fold Change vs. Control
Control01.00 ± 0.111.00
Apigenin100.68 ± 0.080.68
Apigenin250.39 ± 0.060.39
Apigenin500.15 ± 0.030.15

Detailed Experimental Protocols

Cell Culture and Apigenin Treatment

This protocol can be adapted for various cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., prostate, breast, lung)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Apigenin (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Plating: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare fresh dilutions of Apigenin in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the existing medium, wash the cells once with PBS, and add 2 mL of the medium containing the respective Apigenin concentrations.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction

Materials:

  • RIPA lysis buffer (with freshly added protease and phosphatase inhibitor cocktails)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Cell Harvest: After the treatment period, place the 6-well plates on ice.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer to each well.

  • Scraping: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein, to a new pre-chilled tube.

Protein Quantification

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. Normalize all samples to the same protein concentration for loading onto the gel.

Western Blotting

Western_Blot_Workflow start Protein Lysate Preparation sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (prevents non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection imaging Imaging & Densitometry detection->imaging

Caption: Experimental workflow for Western blot analysis.

Materials:

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and a loading control like mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

Protocol:

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. For quantitative analysis, ensure the signal is not saturated.

Results and Discussion

The representative data demonstrates that Apigenin inhibits the PI3K/Akt pathway in a dose-dependent manner. A decrease in the ratio of phosphorylated PI3K and Akt to their total protein counterparts indicates a reduction in the pathway's activity.[3][6] This inhibition of a key survival pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells, highlighting the therapeutic potential of Apigenin.[3][4][6] The results from this Western blot analysis provide strong evidence for the on-target effect of Apigenin and can be a critical component in pre-clinical drug development and mechanistic studies.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No or weak signal Insufficient protein loaded, inefficient transfer, inactive antibody, incorrect ECL substrate.Increase protein load, verify transfer efficiency with Ponceau S stain, use fresh antibody dilutions, ensure ECL substrate is properly mixed and active.
High background Insufficient blocking, antibody concentration too high, inadequate washing.Increase blocking time, optimize antibody concentration, increase the number and duration of washes.
Non-specific bands Antibody concentration too high, non-specific antibody binding, protein degradation.Titrate primary antibody concentration, use a more specific antibody, ensure fresh protease inhibitors are used during protein extraction.
Uneven loading Inaccurate protein quantification, errors in pipetting.Re-quantify protein samples, be meticulous during sample loading. Always normalize to a loading control.

References

Application Notes and Protocols: Comet Assay for DNA Damage Induced by Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a natural flavonoid abundant in various fruits and vegetables, has demonstrated significant anti-proliferative and anti-carcinogenic properties in numerous studies.[1] One of its key mechanisms of action involves the induction of DNA damage in cancer cells, which can trigger cell cycle arrest and apoptosis.[2][3] The Single Cell Gel Electrophoresis (SCGE) or "comet assay" is a rapid, sensitive, and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[4][5][6][7] This makes it an invaluable tool for quantifying the genotoxic effects of therapeutic compounds like Apigenin.

These application notes provide a comprehensive overview and detailed protocols for utilizing the alkaline comet assay to assess DNA damage induced by Apigenin.

Core Principles and Applications

The comet assay is based on the principle that fragmented DNA from a single cell embedded in an agarose (B213101) gel will migrate away from the nucleus during electrophoresis, forming a shape resembling a comet.[5][8] The "comet head" consists of intact DNA, while the "comet tail" contains damaged or broken DNA fragments.[6] The intensity and length of the tail are directly proportional to the amount of DNA damage.[7]

The alkaline version (pH >13) of the assay is most commonly used as it can detect a broader spectrum of DNA lesions, including single- and double-strand breaks and alkali-labile sites.[5][7]

Key Applications:

  • Genotoxicity Screening: Evaluating the potential of Apigenin and its derivatives to induce DNA damage.

  • Dose-Response Studies: Quantifying the extent of DNA damage at various concentrations of Apigenin.[2][9]

  • Mechanistic Insights: Investigating the signaling pathways involved in Apigenin-induced DNA damage.[9][10]

  • Drug Development: Assessing the efficacy of Apigenin as a potential chemotherapeutic agent that targets DNA integrity.

Experimental Protocols

This section details the procedure for cell preparation, treatment with Apigenin, and the execution of the alkaline comet assay.

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., ACHN renal cancer cells[2], THP-1 leukemia cells[9], HeLa cervical cancer cells[11]).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Apigenin Stock Solution: High-purity Apigenin dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

  • Agarose: Normal Melting Point (NMPA) and Low Melting Point (LMPA).

  • Lysis Solution (Freshly Prepared): 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.[9]

  • Alkaline Electrophoresis Buffer (Freshly Prepared, Chilled): 300 mM NaOH, 1 mM Na₂EDTA, pH >13.[5]

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.[12]

  • DNA Staining Solution: e.g., SYBR Green I or Ethidium Bromide.

  • Microscope Slides: Standard and pre-coated.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to attach overnight.

  • Apigenin Treatment: Prepare serial dilutions of Apigenin in a complete culture medium from the stock solution. Replace the existing medium with the Apigenin-containing medium.

    • Concentration Range: Based on literature, effective concentrations can range from 25 µM to 100 µM.[9]

    • Controls: Include a vehicle control (DMSO-treated cells) and a positive control (e.g., 1 mM H₂O₂ for 1 hour[9]).

  • Incubation: Incubate cells for a defined period (e.g., 3 to 24 hours).

Alkaline Comet Assay Procedure

Handle cells in a dark or dimmed environment from this point on to prevent additional DNA damage from light.[12]

  • Slide Preparation: Coat clean microscope slides with a layer of 1% NMPA. Let it solidify completely.

  • Cell Harvesting & Embedding:

    • Trypsinize and harvest the cells. Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1-2 x 10⁵ cells/mL.[12]

    • Gently mix ~10 µL of the cell suspension with ~80-120 µL of 0.5% LMPA (pre-warmed to 37°C) at a ratio of 1:10 (v/v).[9][12]

    • Quickly pipette this mixture onto the pre-coated slide, spread it evenly with a coverslip, and place the slide at 4°C for 5-10 minutes to solidify the agarose.

  • Cell Lysis:

    • Carefully remove the coverslip.

    • Immerse the slides in freshly prepared, ice-cold lysis solution for at least 1 hour (or overnight) at 4°C.[6][9] This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.

  • DNA Unwinding and Electrophoresis:

    • Gently remove slides from the lysis solution and place them on a horizontal electrophoresis platform.

    • Fill the tank with fresh, chilled alkaline electrophoresis buffer, ensuring the slides are fully covered.

    • Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.[13]

    • Apply a voltage of ~25 V and adjust the current to ~300 mA. Perform electrophoresis for 20-30 minutes at 4°C.[14]

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them 3 times for 5 minutes each with the neutralization buffer.[12]

    • Stain the slides by adding a drop of a fluorescent DNA-binding dye and covering with a coverslip.

Visualization and Data Analysis
  • Microscopy: Visualize the slides using a fluorescence microscope with the appropriate filter set.

  • Image Capture: Capture images of randomly selected, non-overlapping cells (typically 50-100 cells per slide).

  • Comet Analysis: Use specialized image analysis software (e.g., CaspLab, Comet Assay IV) to quantify the extent of DNA damage.[15] The software measures several parameters, which are then averaged for each treatment group.

Data Presentation

Quantitative data from the comet assay allows for a clear assessment of Apigenin's dose-dependent genotoxicity.

Table 1: Quantification of Apigenin-Induced DNA Damage in ACHN Cells

Treatment GroupConcentration (µM)% Tail DNA (Mean ± SEM)Tail Length (µm) (Mean ± SEM)Tail Moment (Mean ± SEM)
Vehicle Control0 (DMSO)4.1 ± 0.86.5 ± 1.30.9 ± 0.3
Apigenin2511.8 ± 2.118.2 ± 2.94.5 ± 0.9
Apigenin5022.5 ± 3.535.7 ± 4.810.2 ± 1.8
Apigenin10031.2 ± 4.249.6 ± 5.517.8 ± 2.6
Positive Control1 mM H₂O₂35.8 ± 4.955.1 ± 6.121.4 ± 3.1

SEM: Standard Error of the Mean. Data is hypothetical but based on trends observed in published studies.[9][15]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Comet_Assay_Workflow cluster_prep 1. Cell Preparation & Treatment cluster_assay 2. Comet Assay Procedure cluster_analysis 3. Analysis A Seed Cells in Plate B Treat with Apigenin (and Controls) A->B C Incubate (e.g., 3-24h) B->C D Harvest Cells & Embed in Low Melt Agarose C->D E Cell Lysis (Detergent + High Salt) D->E F Alkaline Unwinding (pH > 13) E->F G Electrophoresis (~25V, 20-30 min) F->G H Neutralize & Stain (e.g., SYBR Green) G->H I Fluorescence Microscopy H->I J Image Acquisition (50-100 cells/sample) I->J K Quantify with Software (% Tail DNA, Tail Moment) J->K

Caption: A flowchart of the experimental workflow for the alkaline comet assay.

Apigenin-Induced DNA Damage Pathway

Apigenin_Signaling_Pathway cluster_cellular Cellular Response apigenin Apigenin pkc_p38 Activation of PKCδ and p38 apigenin->pkc_p38 repair_down Downregulation of DNA Repair Genes apigenin->repair_down atm ATM Kinase Phosphorylation pkc_p38->atm h2ax H2AX Phosphorylation (γH2AX) pkc_p38->h2ax ATM- independent atm->h2ax dna_damage DNA Double-Strand Breaks (DSBs) h2ax->dna_damage Hallmark of comet Detected by Comet Assay dna_damage->comet

Caption: Signaling pathway for Apigenin-induced DNA damage.[9][10]

References

Preparing Apigenin Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066), a naturally occurring flavonoid, is a subject of intense research interest due to its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its potential as a therapeutic agent. A critical first step in conducting these studies is the correct preparation of a stable, sterile stock solution of apigenin for use in cell culture. This document provides detailed protocols for the preparation, storage, and application of apigenin stock solutions, along with a summary of its key signaling pathways.

Data Presentation: Apigenin Solubility

Apigenin is poorly soluble in water but exhibits good solubility in several organic solvents.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing apigenin stock solutions for cell culture applications.[5][6][7]

Solvent Solubility Molar Concentration (approx.) Notes
Dimethyl Sulfoxide (DMSO)~54-83.33 mg/mL[2][5]~199.82-308.36 mMFresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[5] Ultrasonic assistance may be required for complete dissolution at higher concentrations.[2]
Dimethylformamide (DMF)~25 mg/mL[6]~92.5 mMShould be purged with an inert gas.[6]
Ethanol~0.3 mg/mL[6]~1.1 mMLimited utility for high concentration stock solutions.
WaterInsoluble[5]-Apigenin is practically insoluble in aqueous buffers.[3][6][8]

Note: The molecular weight of apigenin is 270.24 g/mol .[2]

Experimental Protocols

Materials
  • Apigenin powder (≥98% purity)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Sterile syringe filters (0.22 µm pore size), compatible with DMSO (e.g., PTFE)

  • Sterile cell culture medium

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Protocol 1: Preparation of a 50 mM Apigenin Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to desired working concentrations.

  • Calculate the required mass of apigenin:

    • For 1 mL of a 50 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.050 mol/L x 0.001 L x 270.24 g/mol = 0.0135 g = 13.5 mg

  • Weighing and Dissolving:

    • In a sterile microcentrifuge tube, accurately weigh 13.5 mg of apigenin powder.

    • Add 1 mL of cell culture grade DMSO.

    • Vortex thoroughly for 1-2 minutes to dissolve the apigenin. If complete dissolution is not achieved, sonicate in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization:

    • To ensure sterility, filter the apigenin stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage (stable for at least 6 months) or at -80°C for extended stability.[2]

Protocol 2: Preparation of Working Solutions and Treatment of Cells
  • Thawing and Dilution:

    • Thaw a single aliquot of the 50 mM apigenin stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 50 µM in a cell culture well containing 1 mL of medium, you would perform a 1:1000 dilution of the 50 mM stock.

    • It is recommended to prepare fresh dilutions for each experiment. Do not store aqueous solutions of apigenin for more than one day.[6]

  • Cell Treatment:

    • Add the appropriate volume of the diluted apigenin working solution to the cell culture wells to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle control (medium with the same concentration of DMSO without apigenin) should always be included in experiments.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell Treatment weigh Weigh Apigenin Powder dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment dilute Dilute in Culture Medium (Prepare Working Solution) thaw->dilute treat Treat Cells dilute->treat control Vehicle Control (DMSO) dilute->control

Caption: Workflow for preparing and using apigenin in cell culture.

Key Signaling Pathways Modulated by Apigenin

Apigenin has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[9][10][11]

G cluster_pathways Apigenin-Modulated Signaling Pathways PI3K PI3K/Akt/mTOR MAPK MAPK/ERK JAK_STAT JAK/STAT NFkB NF-κB Wnt Wnt/β-catenin Apigenin Apigenin Apigenin->PI3K Apigenin->MAPK Apigenin->JAK_STAT Apigenin->NFkB Apigenin->Wnt

Caption: Apigenin inhibits several key oncogenic signaling pathways.

Apigenin's Effect on the PI3K/Akt/mTOR Pathway

A primary mechanism of apigenin's anti-cancer activity is its inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[9][11][12]

G Apigenin Apigenin PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling cascade.

References

Application Notes and Protocols: Assessing Apigenin's Anti-Proliferative Effects Using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential anti-cancer properties.[1][2] It has been shown to impede cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit metastasis by modulating key cellular signaling pathways.[1][2][3][4] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to evaluate the long-term effects of cytotoxic agents on cell proliferation and survival.[5] This application note provides a detailed protocol for utilizing the colony formation assay to assess the dose-dependent effects of Apigenin on the reproductive viability of cancer cells.

Principle of the Colony Formation Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[5] A colony is defined as a cluster of at least 50 cells, which is indicative of the cell's capacity to maintain its reproductive integrity after treatment.[5] The assay is particularly valuable for determining the long-term efficacy of a compound, as it measures sustained proliferative capacity rather than short-term metabolic activity.[5]

Apigenin's Mechanism of Action in Inhibiting Colony Formation

Apigenin exerts its anti-proliferative effects by targeting multiple signaling pathways crucial for cancer cell growth and survival. By interfering with these pathways, Apigenin can induce cell cycle arrest, promote apoptosis, and ultimately inhibit the ability of cancer cells to form colonies.[1][2][3][4][6]

Key signaling pathways modulated by Apigenin include:

  • PI3K/AKT/mTOR Pathway: Apigenin can suppress this critical survival pathway, leading to decreased cell proliferation and increased apoptosis.[1][6][7][8]

  • MAPK/ERK Pathway: Modulation of this pathway by Apigenin can lead to cell cycle arrest and reduced cell growth.[1][9]

  • JAK/STAT Pathway: Inhibition of this pathway by Apigenin can hinder cancer cell proliferation, survival, and angiogenesis.[4][6][10]

  • Wnt/β-catenin Pathway: Apigenin has been shown to suppress this pathway, which is often dysregulated in cancer and plays a role in cell proliferation and differentiation.[1][9][10]

  • NF-κB Signaling: By inhibiting NF-κB, Apigenin can reduce the expression of genes involved in inflammation, cell survival, and proliferation.[1]

Experimental Protocol: Colony Formation Assay with Apigenin

This protocol provides a general framework for assessing the effects of Apigenin on adherent cancer cell lines. Optimization of cell seeding density, Apigenin concentration, and incubation time may be required for different cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Apigenin (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure a single-cell suspension.

    • Seed the cells into 6-well plates at a predetermined low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Allow the cells to attach overnight in the incubator.

  • Apigenin Treatment:

    • Prepare serial dilutions of Apigenin in complete cell culture medium from the stock solution. A typical concentration range to test for Apigenin is 10-100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Apigenin concentration).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of Apigenin or the vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days. The incubation period should be sufficient for colonies to reach a size of at least 50 cells in the control wells.

    • Monitor the cells periodically for colony formation and media color change. Replace the medium with fresh Apigenin-containing or control medium every 2-3 days to ensure nutrient availability and consistent drug exposure.

  • Fixation and Staining:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Visually count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. An inverted microscope can be used for more accurate counting.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated sample / PE of control sample)

    • Plot the surviving fraction as a function of Apigenin concentration to generate a dose-response curve.

Data Presentation

The quantitative data obtained from the colony formation assay should be summarized in a clear and structured table for easy comparison.

Cell LineApigenin Concentration (µM)Plating Efficiency (%)Surviving Fraction
HeLa 0 (Control)85.21.00
1063.90.75
2542.60.50
5017.00.20
1004.30.05
HCT116 0 (Control)78.51.00
1058.90.75
2535.30.45
5011.80.15
1002.40.03

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Visualization of Pathways and Workflows

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Apigenin Treatment cluster_incubation Incubation & Maintenance cluster_analysis Data Acquisition & Analysis start Start harvest Harvest & Count Cells start->harvest seed Seed Cells in 6-well Plates harvest->seed attach Allow Overnight Attachment seed->attach add_treatment Add Apigenin or Vehicle Control attach->add_treatment prepare_apigenin Prepare Apigenin Dilutions prepare_apigenin->add_treatment incubate Incubate for 10-14 Days add_treatment->incubate refresh_media Refresh Media Every 2-3 Days incubate->refresh_media Repeat fix Fix Colonies refresh_media->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count analyze Calculate PE & SF count->analyze end End analyze->end apigenin_signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway cluster_output Cellular Response Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits MEK MEK Apigenin->MEK Inhibits JAK JAK Apigenin->JAK Inhibits Apoptosis Apoptosis Apigenin->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival ColonyFormation Colony Formation Proliferation->ColonyFormation Survival->ColonyFormation Apoptosis->ColonyFormation Inhibits

References

Molecular Docking of Apigenin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating Apigenin's Interaction with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing molecular docking studies of Apigenin (B1666066) with its target proteins. Apigenin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction mechanisms. These insights are invaluable for drug discovery and development.

Target Proteins for Apigenin

Apigenin has been shown to interact with a wide array of protein targets involved in various cellular signaling pathways. This section summarizes the key protein targets and the reported binding affinities of Apigenin.

Quantitative Data Summary

The following tables present a summary of the binding energies and inhibition constants (Ki) of Apigenin with various target proteins, as determined by molecular docking studies. Lower binding energy values indicate a more favorable binding interaction.

Table 1: Binding Affinities of Apigenin with Key Target Proteins

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Signaling Pathway
p38 MAPK5MTX-8.7Not ReportedMAPK/ERK Signaling
AKT1Not Specified-8.3Not ReportedPI3K/AKT/mTOR Signaling
mTOR4JT6Not SpecifiedNot ReportedPI3K/AKT/mTOR Signaling
PI3KNot SpecifiedNot SpecifiedNot ReportedPI3K/AKT/mTOR Signaling
IKKNot Specified-7.45Not ReportedNF-κB Signaling
Xanthine Oxidase (XO)3ETR-8.2Not ReportedOxidative Stress
Human Transferrin (HTF)Not Specified-7.8Not ReportedIron Homeostasis

Note: The binding energies and inhibition constants can vary depending on the specific docking software, force field, and parameters used in the study.

Signaling Pathway Involvement

Apigenin's therapeutic effects are attributed to its ability to modulate key signaling pathways implicated in various diseases. The following diagrams illustrate the points of intervention of Apigenin in these pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Apigenin has been shown to inhibit p38 MAPK, a key component of this pathway.[1]

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p38 MAPK p38 MAPK MEK->p38 MAPK Proliferation, Inflammation Proliferation, Inflammation ERK->Proliferation, Inflammation p38 MAPK->Proliferation, Inflammation Apigenin Apigenin Apigenin->p38 MAPK

Apigenin's inhibition of p38 MAPK.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Apigenin has been found to inhibit multiple components of this pathway, including PI3K, AKT, and mTOR.[2][3]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Apigenin Apigenin Apigenin->PI3K Apigenin->AKT Apigenin->mTOR

Apigenin's inhibitory effects on the PI3K/AKT/mTOR pathway.

Experimental Protocols: Molecular Docking of Apigenin

This section provides a detailed, step-by-step protocol for performing molecular docking of Apigenin with a target protein using AutoDock Vina, a widely used open-source docking program.

Experimental Workflow

The overall workflow for the molecular docking process is outlined below.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep 1. Protein Preparation Ligand_Prep 2. Ligand Preparation Protein_Prep->Ligand_Prep Grid_Box 3. Grid Box Generation Ligand_Prep->Grid_Box Docking_Run 4. Running AutoDock Vina Grid_Box->Docking_Run Results_Analysis 5. Results Analysis Docking_Run->Results_Analysis

General workflow for molecular docking.
Step-by-Step Protocol

Software and Resources Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • PubChem or ZINC database: To obtain the 3D structure of Apigenin.

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for human p38 MAPK is 3UVQ.[4]

  • Clean the Protein: Open the PDB file in a molecular visualization tool like Discovery Studio or ADT. Remove water molecules, heteroatoms (except essential cofactors), and any existing ligands from the protein structure. If the protein has multiple chains, retain only the chain of interest for docking.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of Apigenin from a database like PubChem (CID: 5280443).

  • Load Ligand in ADT: Open the Apigenin structure file in AutoDock Tools.

  • Set Torsion Root and Rotatable Bonds: Detect the torsion root and set the number of rotatable bonds to allow for ligand flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Load Protein and Ligand in ADT: Open the prepared protein (PDBQT) and ligand (PDBQT) files in ADT.

  • Define the Binding Site: The grid box defines the search space for the docking simulation. Center the grid box on the active site of the protein. The dimensions of the grid box should be large enough to accommodate the ligand. The grid spacing is typically set to 1 Å.

  • Generate Grid Parameter File: Save the grid box parameters as a GPF file.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the Vina docking run. An example configuration file is shown below:

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Step 5: Results Analysis

  • Examine the Log File: The log file (docking_log.txt) contains the binding affinity scores (in kcal/mol) for the different binding poses of Apigenin. The most negative value represents the best binding mode.

  • Visualize Docking Poses: Open the output file (docking_results.pdbqt) and the protein PDBQT file in a molecular visualization tool like Discovery Studio or PyMOL.

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Apigenin and the amino acid residues in the protein's binding site. For example, studies have shown that Apigenin interacts with key residues such as SER 251, ASP292, and ASP 294 in the active site of p38 MAPK.[5]

Conclusion

This guide provides a comprehensive overview and a detailed protocol for conducting molecular docking studies of Apigenin with its target proteins. By following these application notes, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of Apigenin, which can aid in the development of novel therapeutic strategies. The provided data and protocols serve as a foundation for further in-silico and in-vitro investigations into the promising pharmacological activities of this natural flavonoid.

References

Unveiling Apigenin's Apoptotic Power: A Detailed Protocol for Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by apigenin (B1666066), a promising natural flavonoid with anticancer properties. The following sections detail the underlying principles, a step-by-step experimental protocol, and the key signaling pathways involved, equipping researchers with the necessary tools to accurately assess the apoptotic effects of apigenin in their cellular models.

Principles of Annexin V/PI Staining

The Annexin V/PI dual-staining method is a robust and widely used technique in flow cytometry to identify and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2] The principle of this assay is based on two key cellular events that occur during apoptosis: the externalization of phosphatidylserine (B164497) (PS) and the loss of plasma membrane integrity.[3][4]

In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane.[4] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[3] When conjugated with a fluorochrome like FITC, Annexin V can bind to the exposed PS on the surface of early apoptotic cells, allowing for their detection.[3]

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[2] However, in the later stages of apoptosis and in necrotic cells, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[3]

By using both Annexin V and PI simultaneously, four distinct cell populations can be identified:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells.

Quantitative Analysis of Apigenin-Induced Apoptosis

The following table summarizes quantitative data from various studies that have employed Annexin V/PI staining to measure apoptosis in different cancer cell lines treated with apigenin. This data highlights the dose- and time-dependent pro-apoptotic effects of apigenin.

Cell LineApigenin ConcentrationTreatment TimeEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
MDA-MB-453 (Human Breast Cancer)IC5072 h11.242.253.4[5]
MCF-7 (Human Breast Cancer)34 µM (IC50)72 h--48[6]
A549 (Human Lung Cancer)50 µM24 h--~12[7]
A549 (Human Lung Cancer)75 µM24 h--~15[7]
U937 (Human Leukemia)20 µM12 h--Moderate Increase[8]
U937 (Human Leukemia)30 µM12 h--Marked Increase[8]
U937 (Human Leukemia)40 µM6 h--Significant Increase[8]

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol provides a detailed step-by-step guide for performing Annexin V/PI staining to analyze apigenin-induced apoptosis.

Materials:

  • Cells of interest

  • Apigenin (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[9]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight.

    • Treat cells with various concentrations of apigenin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium. Wash the cells once with cold PBS. Add trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • For suspension cells: Transfer the cell culture directly into a centrifuge tube.

    • Centrifuge the cells at approximately 300-600 x g for 5 minutes at room temperature.[2][10]

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS to remove any residual medium. After each wash, centrifuge at 300-600 x g for 5 minutes and discard the supernatant.[11]

  • Cell Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Note: The optimal amount of staining reagents may need to be determined empirically for different cell types and should follow the manufacturer's recommendations.

    • Gently vortex the tubes to mix.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.[1][4]

  • Sample Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]

    • Keep the samples on ice and protect them from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.

    • Acquire data and analyze the dot plots to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Apigenin-Induced Apoptosis Signaling Pathways

Apigenin has been shown to induce apoptosis through the modulation of various signaling pathways.[12] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Key molecular events include the activation of caspases, regulation of Bcl-2 family proteins, and inhibition of pro-survival pathways such as PI3K/Akt.[8][13]

Apigenin-Induced Apoptosis Signaling Pathway Apigenin-Induced Apoptosis Signaling Pathway Apigenin Apigenin Death_Receptors Death Receptors (e.g., DR4/DR5) Apigenin->Death_Receptors Induces Mitochondria Mitochondria Apigenin->Mitochondria Bax Bax Apigenin->Bax Upregulates Bcl2 Bcl-2 Apigenin->Bcl2 Downregulates PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits p53 p53 Apigenin->p53 Upregulates STAT3 STAT3 Signaling Apigenin->STAT3 Inhibits NFkB NF-κB Signaling Apigenin->NFkB Inhibits Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis p53->Bax Induces

Caption: Signaling pathways involved in apigenin-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Annexin V/PI staining protocol for analyzing apigenin-induced apoptosis.

Annexin V/PI Staining Workflow Annexin V/PI Staining Workflow Start Start: Seed and Culture Cells Treatment Treat cells with Apigenin and Vehicle Control Start->Treatment Harvest Harvest Cells (Adherent or Suspension) Treatment->Harvest Wash_PBS Wash Cells with cold PBS (2x) Harvest->Wash_PBS Resuspend Resuspend Cells in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Experimental workflow for Annexin V/PI staining.

References

Application Notes and Protocols for EdU Proliferation Assay with Apigenin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a natural flavonoid found in various plants, has garnered significant interest for its potential anti-cancer properties. It has been shown to inhibit cell proliferation in a variety of cancer cell lines by inducing cell cycle arrest and apoptosis. The 5-ethynyl-2´-deoxyuridine (EdU) proliferation assay is a modern and reliable method for assessing DNA synthesis and cell proliferation. This application note provides a detailed protocol for utilizing the EdU assay to quantify the anti-proliferative effects of Apigenin on cancer cells.

The EdU assay is based on the incorporation of EdU, a nucleoside analog of thymidine, into newly synthesized DNA. The incorporated EdU is then detected through a specific and efficient click chemistry reaction with a fluorescently labeled azide (B81097), allowing for the accurate quantification of proliferating cells. This method offers a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and simplifying the experimental workflow.

Data Presentation

The following table summarizes representative quantitative data from an EdU proliferation assay assessing the effect of Apigenin on a hypothetical cancer cell line. These data illustrate a dose-dependent decrease in the percentage of EdU-positive cells, indicating an inhibition of cell proliferation.

Apigenin Concentration (µM)Percentage of EdU-Positive Cells (%)Standard Deviation (%)
0 (Vehicle Control)45.23.5
1038.12.9
2525.62.1
5012.31.5
1005.80.9

Experimental Protocols

This section provides detailed methodologies for performing an EdU proliferation assay with Apigenin treatment.

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Apigenin (stock solution in DMSO)

  • EdU solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer

  • Fluorescently labeled azide (e.g., Alexa Fluor 488 azide)

  • Copper (II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Protocol

1. Cell Seeding and Apigenin Treatment

  • Seed the cancer cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of Apigenin in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest Apigenin dose.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of Apigenin or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

2. EdU Labeling

  • Following the Apigenin treatment, add EdU solution to each well to a final concentration of 10 µM.

  • Incubate the cells for a period that allows for sufficient EdU incorporation. This time can vary depending on the cell type's doubling time but is typically 2-4 hours.

3. Cell Fixation and Permeabilization

  • Carefully remove the EdU-containing medium and wash the cells once with PBS.

  • Add the fixative solution to each well and incubate for 15 minutes at room temperature.

  • Remove the fixative and wash the cells twice with PBS.

  • Add the permeabilization buffer to each well and incubate for 20 minutes at room temperature.

  • Remove the permeabilization buffer and wash the cells twice with PBS.

4. Click Reaction for EdU Detection

  • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the click reaction buffer, fluorescent azide, CuSO4, and a reducing agent.

  • Add the click reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells three times with PBS.

5. Nuclear Staining and Imaging

  • Add the nuclear counterstain solution (e.g., Hoechst 33342 or DAPI in PBS) to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Remove the nuclear stain and wash the cells twice with PBS.

  • Add PBS or an appropriate imaging buffer to the wells.

  • Image the cells using a fluorescence microscope or a high-content imaging system. Acquire images for both the EdU (e.g., green channel for Alexa Fluor 488) and the nuclear stain (e.g., blue channel for Hoechst/DAPI).

6. Data Analysis

  • Use image analysis software to count the total number of cells (blue nuclei) and the number of EdU-positive cells (green nuclei).

  • Calculate the percentage of EdU-positive cells for each treatment condition using the following formula: (Number of EdU-positive cells / Total number of cells) x 100

  • Plot the percentage of EdU-positive cells against the Apigenin concentration to visualize the dose-response relationship.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram outlines the key steps of the EdU proliferation assay with Apigenin treatment.

G cluster_0 Cell Culture and Treatment cluster_1 EdU Labeling and Staining cluster_2 Data Acquisition and Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with Apigenin (various concentrations) B->C D Incubate for Desired Duration (e.g., 24-72h) C->D E Add EdU to Culture Medium D->E F Incubate for 2-4h E->F G Fix and Permeabilize Cells F->G H Perform Click Reaction (with fluorescent azide) G->H I Counterstain Nuclei (e.g., DAPI, Hoechst) H->I J Image Acquisition (Fluorescence Microscopy) I->J K Image Analysis: - Count Total Nuclei - Count EdU-Positive Nuclei J->K L Calculate Percentage of EdU-Positive Cells K->L M Generate Dose-Response Curve L->M G cluster_0 Upstream Signaling cluster_1 G2/M Checkpoint Control cluster_2 Cellular Outcome Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits CDK1 CDK1 Apigenin->CDK1 inhibits expression CyclinB1 Cyclin B1 Apigenin->CyclinB1 inhibits expression Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation (DNA Synthesis) mTOR->Proliferation promotes CDK1_CyclinB1 CDK1/Cyclin B1 Complex CDK1->CDK1_CyclinB1 CyclinB1->CDK1_CyclinB1 G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition promotes G2_M_Transition->Proliferation

Troubleshooting & Optimization

Technical Support Center: Enhancing Apigenin Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the challenges of apigenin's low aqueous solubility is a common hurdle for researchers. This technical support center provides practical guidance, troubleshooting tips, and detailed protocols to help you successfully prepare and use apigenin (B1666066) in your in vitro experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my apigenin not dissolving in my cell culture medium?

Apigenin is a lipophilic flavonoid with very low water solubility (approximately 1.35 µg/mL).[1][2] Direct addition of apigenin powder to aqueous-based cell culture media will result in poor dissolution and potential precipitation, leading to inaccurate concentrations in your experiments.

Q2: What is the recommended solvent for preparing an apigenin stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing apigenin stock solutions for in vitro studies.[3][4][5][6][7] Apigenin is freely soluble in DMSO, with a solubility of up to 54 mg/mL.[4] For cell culture applications, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can I use other organic solvents to dissolve apigenin?

Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also dissolve apigenin.[3][8] However, their compatibility with your specific cell line and experimental setup should be carefully evaluated for potential toxicity. The solubility of apigenin in these solvents is approximately 0.3 mg/mL in ethanol and 25 mg/mL in DMF.[3]

Q4: I observed precipitation after adding my apigenin stock solution to the cell culture medium. What should I do?

Precipitation upon dilution of the DMSO stock in aqueous media is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of apigenin in your medium may be exceeding its solubility limit in the presence of a low percentage of DMSO. Try using a lower final concentration.

  • Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might help maintain solubility. However, always run a vehicle control to account for any effects of the solvent on your cells.

  • Use a pre-warmed medium: Adding the apigenin stock to a pre-warmed medium (37°C) with gentle vortexing can sometimes improve dissolution.

  • Consider advanced formulation strategies: If precipitation persists, using solubility enhancement techniques like cyclodextrin (B1172386) inclusion complexes or solid dispersions may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Apigenin powder does not dissolve in buffer or media. Low aqueous solubility of apigenin.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[3][4][5][6][7]
Precipitation occurs after diluting the DMSO stock solution in the culture medium. The final concentration of apigenin exceeds its solubility in the aqueous medium.Lower the final apigenin concentration. Ensure thorough mixing upon dilution. Consider using a formulation with enhanced solubility.
Inconsistent experimental results. Inaccurate dosing due to poor solubility and precipitation.Prepare fresh dilutions for each experiment from a stable stock solution. Visually inspect for any precipitation before use. Utilize solubility-enhanced formulations for better consistency.
Cell toxicity observed in the control group. High concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic level for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control in your experimental design.

Quantitative Data on Apigenin Solubility

The following tables summarize the solubility of apigenin in various solvents and the improvements achieved with different enhancement techniques.

Table 1: Solubility of Apigenin in Common Solvents

Solvent Solubility Reference
Water~1.35 µg/mL[1][2]
DMSO~15-54 mg/mL[3][4]
Dimethylformamide (DMF)~25 mg/mL[3]
Ethanol~0.3 mg/mL[3]
PEG-400High (Mole Fraction: 4.27 x 10⁻¹)[9][10][11]
Transcutol®High (Mole Fraction: 3.83 x 10⁻¹)[9][10][11]

Table 2: Enhanced Apigenin Solubility with Different Formulation Strategies

Formulation Method Fold Increase in Solubility (Approx.) Reference
Apigenin-HPβCD Inclusion Complex152x[12][13]
Apigenin-Phospholipid Phytosome (APLC)36x[14]
Apigenin Polymeric Micelles148x[15]
Solid Dispersion with Pluronic F-127Significant improvement, reaching 100% dissolution at pH 6.8[1][16]

Experimental Protocols

Here are detailed methodologies for preparing solubility-enhanced apigenin formulations for in vitro studies.

Protocol 1: Preparation of Apigenin Stock Solution using DMSO
  • Materials: Apigenin powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure:

    • Weigh the desired amount of apigenin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20-50 mM).

    • Vortex the tube until the apigenin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Apigenin-Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex

This method enhances solubility by encapsulating apigenin within the cyclodextrin molecule.[12][13][17]

  • Materials: Apigenin, Hydroxypropyl-β-cyclodextrin (HPβCD), Deionized water, Magnetic stirrer, 0.22 µm syringe filter.

  • Procedure:

    • Prepare an aqueous solution of HPβCD (concentration may need optimization, but a 1:1 molar ratio of apigenin to HPβCD is a good starting point).[12]

    • Add the apigenin powder to the HPβCD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved apigenin.

    • The resulting clear solution contains the apigenin-HPβCD inclusion complex, which can be used for in vitro experiments. The concentration of apigenin in the complex should be determined using a validated analytical method like HPLC.

Protocol 3: Preparation of Apigenin Solid Dispersion using Pluronic F-127

Solid dispersion technology improves solubility by dispersing apigenin in a hydrophilic polymer matrix.[1][2][16][18]

  • Materials: Apigenin, Pluronic F-127, Ethanol, Rotary evaporator.

  • Procedure (Solvent Evaporation Method):

    • Dissolve both apigenin and Pluronic F-127 in a suitable organic solvent like ethanol. A common ratio to start with is 1:10 (w/w) of apigenin to Pluronic F-127.

    • Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid film is the apigenin-Pluronic F-127 solid dispersion.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

    • For in vitro studies, the solid dispersion can be directly dissolved in the cell culture medium.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify these processes, the following diagrams illustrate a typical workflow for improving apigenin solubility and a key signaling pathway modulated by apigenin.

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_outcome Outcome cluster_application Application Apigenin_Powder Apigenin Powder (Poorly Soluble) DMSO_Dissolution Direct Dissolution in DMSO Apigenin_Powder->DMSO_Dissolution Cyclodextrin_Complexation Cyclodextrin Inclusion Complex Apigenin_Powder->Cyclodextrin_Complexation Solid_Dispersion Solid Dispersion (e.g., with Pluronic F-127) Apigenin_Powder->Solid_Dispersion Apigenin_Stock Concentrated Apigenin Stock DMSO_Dissolution->Apigenin_Stock Soluble_Complex Soluble Apigenin Complex Cyclodextrin_Complexation->Soluble_Complex Soluble_Dispersion Soluble Apigenin Dispersion Solid_Dispersion->Soluble_Dispersion In_Vitro_Assay Dilution into Cell Culture Medium for In Vitro Assay Apigenin_Stock->In_Vitro_Assay Soluble_Complex->In_Vitro_Assay Soluble_Dispersion->In_Vitro_Assay

Caption: Workflow for improving apigenin solubility.

PI3K_Akt_mTOR_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apigenin Apigenin Apigenin->PI3K Inhibition Apigenin->Akt Inhibition

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.

References

Apigenin Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of apigenin (B1666066) in aqueous solutions at different pH levels. Understanding the pH-dependent stability of apigenin is critical for designing and interpreting experiments, as well as for developing stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of apigenin in aqueous solutions at different pH values?

A1: Apigenin is most stable in acidic conditions (pH 3) and exhibits increased degradation as the pH moves towards neutral and alkaline conditions. Gradual degradation is observed in the pH range of 5 to 7.[1] In highly alkaline solutions, degradation is significantly accelerated.

Q2: I am observing rapid degradation of apigenin in my cell culture medium (pH ~7.4). What could be the cause?

A2: Apigenin is known to be unstable at neutral to slightly alkaline pH. In a phosphate (B84403) buffer solution at pH 7.3, apigenin shows noticeable degradation over time. For instance, at 37°C, the degradation rate constant has been reported to be approximately 0.0226 h⁻¹[2]. It is advisable to prepare fresh stock solutions and minimize the time apigenin is in the culture medium before analysis.

Q3: How should I prepare and store apigenin stock solutions to ensure stability?

A3: Due to its poor water solubility, apigenin is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[3][4] These stock solutions are generally more stable, especially when stored at -20°C. For aqueous experiments, the stock solution should be diluted into the aqueous buffer immediately before use. It is not recommended to store aqueous solutions of apigenin for more than a day.[3]

Q4: Can the presence of metal ions affect apigenin stability?

A4: Yes, the presence of metal ions such as Fe²⁺ and Cu²⁺ can significantly impact apigenin stability, often leading to increased degradation, especially at physiological temperatures (37°C).[2] If your experimental system contains these ions, it is important to consider their potential effect on apigenin stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent analytical readings of apigenin. Apigenin degradation due to inappropriate pH of the solution.Ensure the pH of your aqueous solution is acidic (ideally around pH 3-5) if compatible with your experimental design. For cell culture work at physiological pH, minimize incubation time and prepare fresh solutions.
Precipitation of apigenin in the aqueous solution. Poor aqueous solubility of apigenin.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability in results between experimental repeats. Inconsistent preparation of apigenin solutions or varying incubation times.Standardize the protocol for solution preparation, including the source and purity of apigenin, solvent for the stock solution, and the final concentration. Ensure consistent incubation times across all experiments.
Unexpected biological effects or lack thereof. Degradation of apigenin leading to lower effective concentrations or the formation of degradation products with different activities.Confirm the stability of apigenin under your specific experimental conditions by performing a time-course analysis of its concentration using a validated analytical method like HPLC.

Quantitative Data on Apigenin Stability

The stability of apigenin is highly dependent on the pH of the aqueous solution. The following table summarizes the available quantitative data on its degradation under different pH conditions.

pHConditionTemperatureDegradationReference
Acidic
2Sorghum extract4, 22, 32°CMore stable compared to higher pH[5]
3Aqueous solutionNot specifiedHighest stability observed[1]
~1 (0.1 N HCl)Aqueous solutionRoom Temperature~18% degradation after 2 hours[6]
Neutral
5-7Aqueous solutionNot specifiedGradual degradation[1]
7.3Phosphate buffer20°Ck = 0.0207 h⁻¹[2]
7.3Phosphate buffer37°Ck = 0.0226 h⁻¹[2]
7.5Phosphate bufferNot specifiedMaximum aqueous solubility (2.16 µg/mL)[4][7]
Alkaline
~13 (1 N NaOH)Aqueous solutionRoom Temperature~46% degradation after 24 hours[6]

k = first-order degradation rate constant

Experimental Protocols

Protocol for Apigenin Stability Testing

This protocol outlines a general procedure for assessing the stability of apigenin in aqueous solutions at different pH values.

1. Materials:

  • Apigenin (high purity)

  • Dimethyl sulfoxide (DMSO) or Ethanol (HPLC grade)

  • Buffer solutions of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate buffer for neutral pH, borate (B1201080) buffer for alkaline pH)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • HPLC system with a UV detector

  • C18 analytical column

2. Preparation of Apigenin Stock Solution:

  • Accurately weigh a known amount of apigenin powder.

  • Dissolve the apigenin in a minimal amount of DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Store the stock solution in a light-protected container at -20°C.

3. Preparation of Test Solutions:

  • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).

  • Spike the apigenin stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.

4. Incubation and Sampling:

  • Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in a light-protected environment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Immediately analyze the samples by HPLC or store them at -20°C for later analysis.

5. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Apigenin has characteristic UV absorbance maxima around 268 nm and 336 nm.

  • Quantification: Create a calibration curve using standard solutions of apigenin of known concentrations to quantify the amount of apigenin remaining in the samples at each time point.

6. Data Analysis:

  • Plot the concentration of apigenin versus time for each pH value.

  • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Apigenin Stock (in DMSO/Ethanol) test_solutions Test Solutions (Apigenin in Buffers) stock->test_solutions buffers Aqueous Buffers (pH 3, 5, 7, 9) buffers->test_solutions incubation Incubate at Constant Temp. test_solutions->incubation sampling Sample at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Kinetics, Half-life) hplc->data

Apigenin Stability Study Workflow

apigenin_signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway apigenin Apigenin pi3k PI3K apigenin->pi3k Inhibits mek MEK apigenin->mek Inhibits ikk IKK apigenin->ikk Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth Promotes ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation Promotes ikb IκBα ikk->ikb nfkb NF-κB inflammation Inflammation nfkb->inflammation Promotes

Apigenin's Impact on Key Signaling Pathways

References

Technical Support Center: Optimizing Apigenin Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing apigenin (B1666066) concentration in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for apigenin in cancer cell line studies?

A1: Based on numerous in vitro studies, a broad starting range for apigenin concentration is between 1 µM and 100 µM.[1][2][3] The optimal concentration is highly dependent on the specific cancer cell line and the duration of exposure. For initial screening, it is advisable to use a wide range of concentrations (e.g., 10, 25, 50, 75, 100 µM) to determine the dose-dependent effects.[1][3][4][5]

Q2: How long should I treat my cancer cells with apigenin?

A2: Treatment times can vary from 24 to 72 hours.[4][6] Shorter incubation times (24 hours) are often sufficient to observe effects on cell signaling pathways, while longer durations (48-72 hours) are typically used to assess impacts on cell viability, apoptosis, and cell cycle progression.[4][6][7] Time-course experiments are recommended to determine the optimal treatment duration for your specific cell line and experimental endpoint.

Q3: Apigenin has low solubility in aqueous solutions. How should I prepare my stock solution?

A3: Apigenin is poorly soluble in water. It is recommended to dissolve apigenin in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[4] This stock can then be diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[4]

Q4: I am not observing a significant effect of apigenin on my cancer cell line. What could be the reason?

A4: Several factors could contribute to a lack of response:

  • Cell Line Resistance: Some cancer cell lines are inherently more resistant to apigenin.

  • Concentration and Duration: The concentrations used may be too low, or the treatment duration may be too short. Consider increasing both in a stepwise manner.

  • Compound Quality: Ensure the purity and stability of your apigenin.

  • Experimental Assay: The assay used might not be sensitive enough to detect the specific cellular changes induced by apigenin. Consider using multiple assays to assess different cellular responses (e.g., proliferation, apoptosis, cell cycle).

Q5: What are the known molecular targets and signaling pathways of apigenin in cancer cells?

A5: Apigenin is known to modulate multiple signaling pathways involved in cancer progression.[8][9][10][11][12] These include, but are not limited to:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism.[9][11][13]

  • MAPK/ERK Pathway: Apigenin can suppress this pathway, affecting cell proliferation and migration.[9][11]

  • Wnt/β-catenin Pathway: Inhibition of this pathway has been observed in cancers like colorectal and osteosarcoma.[8][11][13]

  • JAK/STAT Pathway: Apigenin can inhibit STAT3 phosphorylation.[9][10][13]

  • NF-κB Pathway: Apigenin can suppress the activity of this pro-inflammatory and anti-apoptotic pathway.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in a cell viability assay (e.g., MTT). - Uneven cell seeding.- Incomplete dissolution of formazan (B1609692) crystals.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently after seeding.- After adding the solubilization solution, shake the plate thoroughly and ensure all crystals are dissolved by visual inspection.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Apigenin precipitates in the culture medium upon dilution from the DMSO stock. - The final concentration of apigenin is too high for its solubility in the medium.- The DMSO stock concentration is too low, requiring a larger volume to be added to the medium.- Prepare a more concentrated DMSO stock to minimize the volume added to the medium.- Gently warm the medium to 37°C before adding the apigenin stock and mix immediately.- If precipitation persists, consider using a lower, more soluble concentration of apigenin.
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). - Cells were harvested too harshly, leading to mechanical membrane damage and false positives for PI staining.- The incubation time with Annexin V/PI was too short or too long.- Use a gentle cell scraping or a mild enzyme (like Accutase) for harvesting adherent cells.- Follow the manufacturer's protocol for the apoptosis detection kit regarding incubation times.- Analyze samples by flow cytometry as soon as possible after staining.
Difficulty in interpreting cell cycle analysis data. - Cell clumping leading to doublets being read as G2/M phase cells.- Incorrect gating during flow cytometry analysis.- Ensure a single-cell suspension is prepared before fixation.- Use doublet discrimination gating during flow cytometry analysis.- Include appropriate controls (e.g., untreated cells, cells treated with a known cell cycle inhibitor) to set the gates correctly.

Data Presentation: Apigenin IC50 Values in Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of apigenin in different human cancer cell lines, as reported in various studies.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
Caki-1Renal Cell Carcinoma27.0224
ACHNRenal Cell Carcinoma50.4024
NC65Renal Cell Carcinoma23.3424
HeLaCervical Cancer1072
SiHaCervical Cancer6872
CaSkiCervical Cancer7672
C33ACervical Cancer4072
KKU-M055Cholangiocarcinoma7824
KKU-M055Cholangiocarcinoma6148
HL60Leukemia3024
MCF-7Breast Cancer2.3024
MDA-MB-231Breast Cancer4.0724

Note: IC50 values can vary between laboratories due to differences in cell culture conditions, assay methods, and apigenin sources.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of apigenin on cancer cells.

Materials:

  • Apigenin

  • DMSO

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[14]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

  • Prepare serial dilutions of apigenin in complete culture medium from a DMSO stock.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of apigenin or vehicle control (DMSO).[15]

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][15]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Read the absorbance at 570-590 nm using a microplate reader.[16]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Apigenin-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of apigenin for the chosen duration.

  • Harvest the cells (including any floating cells in the medium) by gentle trypsinization or scraping.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Apigenin-treated and control cells

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Seed cells and treat with apigenin as described for the apoptosis assay.

  • Harvest the cells and wash them twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[17][5][18]

  • Store the fixed cells at 4°C overnight or for at least 2 hours.[17][18]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.[17][18]

  • Analyze the DNA content by flow cytometry.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (Seeding) apigenin_prep 2. Apigenin Preparation (Stock & Dilutions) treatment 3. Cell Treatment (24-72 hours) cell_culture->treatment apigenin_prep->treatment viability 4a. Cell Viability (MTT Assay) treatment->viability apoptosis 4b. Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle 4c. Cell Cycle (PI Staining) treatment->cell_cycle data_analysis 5. Data Analysis (IC50, % Apoptosis, % Cell Cycle Phase) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for optimizing apigenin concentration.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Apigenin Apigenin Apigenin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTOR->Growth

References

Technical Support Center: Overcoming Apigenin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Apigenin (B1666066) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my Apigenin precipitate when I add it to my cell culture media?

A1: Apigenin is a flavonoid compound with low aqueous solubility.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4] When a concentrated stock solution of Apigenin, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous-based cell culture medium, the sudden change in solvent polarity can cause the Apigenin to crash out of solution and form a precipitate.

Q2: What is the best solvent to dissolve Apigenin for cell culture experiments?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Apigenin stock solutions for in vitro studies due to its relatively high solubilizing capacity.[3][5] Ethanol is another option, though Apigenin is less soluble in it compared to DMSO.[5][6] For maximum solubility in aqueous buffers, it is recommended to first dissolve Apigenin in dimethylformamide (DMF) and then dilute it with the aqueous buffer.[5]

Q3: What is the maximum concentration of Apigenin I can use in my cell culture media without precipitation?

A3: The final concentration of Apigenin that can be achieved in cell culture media without precipitation is highly dependent on the composition of the media (e.g., serum content) and the final concentration of the organic solvent. It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The solubility of apigenin in a 1:8 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/ml.[5] It is recommended to perform a pilot experiment to determine the optimal and maximal working concentration of Apigenin for your specific cell line and media conditions.

Q4: Can I prepare a large batch of Apigenin-containing media and store it?

A4: It is not recommended to store aqueous solutions of Apigenin for more than one day.[5] Apigenin can degrade in aqueous solutions, especially at physiological pH and temperature (37°C).[7][8] It is best practice to prepare fresh dilutions of Apigenin in your cell culture media for each experiment.

Troubleshooting Guide

Issue: Visible precipitate forms immediately after adding Apigenin stock solution to the cell culture media.
Possible Cause Troubleshooting Step
High final concentration of Apigenin Decrease the final concentration of Apigenin in the media. Perform a dose-response curve to find the optimal concentration.
High concentration of organic solvent in the stock solution Prepare a more diluted stock solution of Apigenin in your chosen solvent. This will require adding a larger volume to your media, so ensure the final solvent concentration remains non-toxic to your cells.
Rapid addition of stock solution Add the Apigenin stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
Low temperature of the media Warm the cell culture media to 37°C before adding the Apigenin stock solution. Solubility of Apigenin generally increases with temperature.[9]
Media composition The presence of serum and other components in the media can affect Apigenin solubility. Consider a pilot test with different serum concentrations or serum-free media if your experimental design allows.
Issue: No visible precipitate initially, but crystals form over time during incubation.
Possible Cause Troubleshooting Step
Supersaturated solution The initial concentration was above the thermodynamic solubility limit. Although it appeared dissolved, it was in an unstable supersaturated state. Reduce the final concentration of Apigenin.
Temperature fluctuations Ensure the incubator maintains a stable temperature. Fluctuations can cause compounds to precipitate out of solution.
Apigenin degradation Apigenin may degrade over long incubation periods, and the degradation products could be less soluble. Consider refreshing the media with freshly prepared Apigenin at regular intervals for long-term experiments.[7][8]

Data Presentation

Table 1: Solubility of Apigenin in Various Solvents

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO15[5]55.5Ultrasonic assistance may be needed.[10]
Dimethylformamide (DMF)25[5]92.5-
Ethanol0.3[5]1.11Slightly soluble in hot ethanol.[3][11]
Water~0.00216~0.008Practically insoluble.[1]
PBS (pH 7.2) with 12.5% DMF0.1[5]0.37-

Table 2: Quantitative Solubility of Apigenin in Different Solvents at Various Temperatures

SolventTemperature (°C)Mole Fraction Solubility (x10^-4)
Water250.0308[9][12]
Methanol252.96[9][12]
Ethanol254.86[9][12]
1-Butanol259.18[9][12]
Isopropanol256.29[9][12]
DMSO254180[9][12]
PEG-400254270[9][12]

Experimental Protocols

Protocol 1: Preparation of Apigenin Stock Solution

  • Weighing: Accurately weigh out the desired amount of high-purity Apigenin powder (≥98%) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Dissolution: Vortex the tube vigorously until the Apigenin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear before proceeding.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For aqueous solutions, it is not recommended to store for more than one day.[5]

Protocol 2: Dilution of Apigenin Stock Solution into Cell Culture Media

  • Pre-warm Media: Pre-warm the required volume of complete cell culture media (containing serum and other supplements) to 37°C.

  • Calculate Dilution: Calculate the volume of Apigenin stock solution needed to achieve the desired final concentration in the media. Ensure the final DMSO concentration is below 0.5% (v/v).

  • Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the calculated volume of Apigenin stock solution dropwise.

  • Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Application: Immediately add the Apigenin-containing media to your cells.

Visualizations

experimental_workflow Experimental Workflow for Apigenin Treatment cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh Apigenin Powder dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter dissolve->sterilize store Aliquot and Store at -20°C sterilize->store dilute Dilute Stock into Media store->dilute prewarm Pre-warm Media to 37°C prewarm->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing and using Apigenin in cell culture.

PI3K_Akt_mTOR_pathway Apigenin Inhibition of the PI3K/Akt/mTOR Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy JAK_STAT_pathway Apigenin Inhibition of the JAK/STAT Pathway Apigenin Apigenin JAK JAK Phosphorylation Apigenin->JAK Inhibits STAT3 STAT3 Activation JAK->STAT3 Gene_Expression Gene Expression (e.g., MMPs, VEGF) STAT3->Gene_Expression

References

Technical Support Center: Apigenin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with apigenin (B1666066). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving apigenin, with a focus on its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My apigenin solution seems to be degrading. What are the common causes?

A1: Apigenin is susceptible to degradation under several common experimental conditions. The primary factors influencing its stability are pH, temperature, presence of metal ions, light, and the solvent used.[1][2][3] Pure, solid apigenin should be stored at -20°C for long-term stability.[4]

Q2: What is the optimal pH for maintaining apigenin stability in solution?

A2: Apigenin exhibits its highest stability in acidic conditions, specifically at pH 3.[5][6][7] As the pH increases to 5 and 7, it progressively degrades.[5][6][8] In alkaline conditions (e.g., using NaOH), degradation is significantly accelerated.[9]

  • Troubleshooting Tip: If your protocol allows, consider using a buffer system at or around pH 3 to maintain the integrity of your apigenin stock solutions.

Q3: How does temperature affect apigenin's stability?

A3: Elevated temperatures accelerate the degradation of apigenin. Studies show that increasing the temperature from 20°C to 37°C, and further to 100°C, leads to a significant decrease in apigenin concentration and a reduction in its biological activity.[1][5][10] While apigenin is relatively stable during short heat treatments (e.g., 30 minutes for pasteurization simulations), prolonged exposure leads to noticeable degradation.[2]

  • Troubleshooting Tip: Prepare fresh solutions of apigenin for your experiments whenever possible and avoid long-term storage at room temperature or higher.[11][12] If heating is a necessary step in your protocol, minimize the duration and temperature. For long-term storage, keep apigenin solutions frozen at -20°C.[13]

Q4: I am using a cell culture medium containing metal ions. Could this affect my results?

A4: Yes, the presence of metal ions, particularly ferrous (Fe²⁺) and cupric (Cu²⁺) ions, can significantly impair apigenin's stability, especially at physiological temperatures like 37°C.[1][5][10] These ions can catalyze the oxidation and degradation of flavonoids.[1]

  • Troubleshooting Tip: If you suspect metal-ion-induced degradation, consider using a chelating agent in your buffer system, if appropriate for your experimental design, to sequester free metal ions.

Q5: Is apigenin sensitive to light?

A5: Yes, apigenin is susceptible to photodegradation. Exposure to both UV light and sunlight can cause significant degradation over several hours.[9]

  • Troubleshooting Tip: Protect your apigenin solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Store solutions in the dark whenever possible.

Q6: What is the best solvent for dissolving and storing apigenin?

A6: Apigenin has very poor solubility in water (around 1.35-2.16 µg/mL).[2][5][6][13] It is more soluble in organic solvents. For experimental use, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[4] For achieving the highest solubility, PEG-400 and Transcutol have been identified as excellent solvents.[14][15]

  • Troubleshooting Tip: For most biological experiments, a concentrated stock solution in DMSO is prepared and then diluted into the aqueous medium. Ensure the final concentration of DMSO is low enough (typically <0.1%) to not affect the experimental system. Due to its low aqueous solubility, precipitation can be an issue upon dilution; ensure the solution is well-mixed and visually inspected.

Quantitative Data on Apigenin Degradation

The following tables summarize quantitative data on apigenin degradation under various stress conditions.

Table 1: Results of Forced Degradation Studies

Stress ConditionReagent/ExposureDurationDegradation (%)Citation(s)
Acid Hydrolysis 0.1 N HCl2 hours~18%[9]
1 N HCl24 hours~90%[9]
Alkaline Hydrolysis 1 N NaOH24 hours~46%[9]
Oxidation 3% H₂O₂24 hours~65%[9]
Photodegradation UV Light24 hours~30%[9]
Sunlight2 hours~20%[9]

Table 2: Degradation Rate Constants (k) of Apigenin in Aqueous Solution

Temperature (°C)Additive (Ion)Degradation Rate Constant (k) in h⁻¹Citation(s)
20None0.0207[1][10]
37None0.0226[1][10]
20Fe²⁺0.0395[1]
20Cu²⁺0.0412[1]
37Fe²⁺0.0655[1]
37Cu²⁺0.0728[1][10]

Experimental Protocols

Protocol: Forced Degradation Study of Apigenin

This protocol outlines a general procedure for assessing the stability of apigenin under stress conditions, typically analyzed via High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Apigenin standard

  • HPLC-grade methanol (B129727) or DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • Buffer solutions (e.g., phosphate (B84403) buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve apigenin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Application of Stress Conditions:

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at room temperature for a specified time (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 24 hours), protected from light.

  • Thermal Degradation: Dilute an aliquot of the stock solution in a suitable buffer. Heat the solution in a water bath or oven at a high temperature (e.g., 80°C) for a specified duration.

  • Photodegradation: Dilute an aliquot of the stock solution in a suitable buffer. Expose the solution to a UV light source (e.g., 254 nm) or direct sunlight for a defined period. Keep a control sample wrapped in foil to serve as a dark control.

4. Sample Processing:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acidic and alkaline samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively.

  • Dilute all samples (including an unstressed control) with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. HPLC Analysis:

  • Develop an appropriate HPLC method to separate apigenin from its potential degradation products. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Set the detector wavelength to the λmax of apigenin (around 335-354 nm).[10]

  • Inject the prepared samples and a standard solution of apigenin for comparison.

6. Data Analysis:

  • Calculate the percentage of apigenin remaining in each stressed sample by comparing the peak area of apigenin to that of the unstressed control sample.

  • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Apigenin Stock Solution acid Acid Hydrolysis (HCl, Heat) prep_stock->acid Expose Aliquots alkali Alkaline Hydrolysis (NaOH, RT) prep_stock->alkali Expose Aliquots oxidation Oxidation (H2O2, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (Heat) prep_stock->thermal Expose Aliquots photo Photolytic (UV/Sunlight) prep_stock->photo Expose Aliquots neutralize Neutralize/Stop Reaction acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via HPLC dilute->analyze quantify Quantify Degradation & Identify Products analyze->quantify

Caption: Workflow for a forced degradation study of apigenin.

G Apigenin Apigenin Degradation_Products Degradation Products Apigenin->Degradation_Products Stress Conditions (pH, Heat, Light, Ions) Metabolite1 3-(4-hydroxyphenyl)propionic acid Degradation_Products->Metabolite1 Microbial Degradation Other_Metabolites Other Phenolic Acids Degradation_Products->Other_Metabolites Oxidation/Hydrolysis

Caption: Simplified degradation pathway of apigenin.

References

Technical Support Center: Apigenin Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the flavonoid apigenin (B1666066) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays and how does apigenin cause it?

A1: Compound interference in fluorescence-based assays is a phenomenon where a test compound, such as apigenin, possesses properties that directly affect the fluorescence signal, leading to inaccurate results.[1][2] This can manifest as either a false increase or decrease in the measured fluorescence, independent of the compound's biological activity. The primary mechanisms of interference by apigenin are its intrinsic fluorescence (autofluorescence) and its ability to absorb light (quenching).[2][3]

Q2: What is autofluorescence and how does it apply to apigenin?

A2: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light.[1] Many small molecules, including apigenin, are intrinsically fluorescent.[2][4] If apigenin's autofluorescence occurs at the same excitation and emission wavelengths used for your assay's fluorophore, it will add to the total detected signal.[2] This can lead to a false-positive result, making it appear as if apigenin is an activator when it is not, or it can mask a true inhibitory effect by artificially inflating the signal.

Q3: What is fluorescence quenching and can apigenin cause it?

A3: Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen if the compound absorbs the excitation light meant for the fluorophore or absorbs the fluorescence emitted by it.[2][3] This phenomenon is also known as the inner filter effect. Apigenin has strong UV light absorption, which could potentially interfere with assays using fluorophores that are excited or emit in the UV or near-UV range.[5][6] This absorption can lead to a reduced signal, potentially causing a false positive for inhibition in your assay.[3]

Q4: My assay is showing unexpectedly high background fluorescence. What could be the cause?

A4: High background fluorescence is often due to the autofluorescence of a test compound like apigenin.[2] To confirm this, you should measure the fluorescence of apigenin alone in your assay buffer at the same concentration and instrument settings used in your main experiment. A significantly higher signal in the wells containing apigenin compared to the buffer-only blank indicates that the compound is autofluorescent.[2]

Q5: My fluorescent signal is decreasing after adding apigenin. Is it inhibiting my target or just quenching the dye?

A5: This is a critical question to address. The decrease in signal could be due to true biological inhibition or a quenching artifact.[3] To differentiate, you can perform a quenching check. Add apigenin to a completed reaction where the fluorescent product has already been generated. If the signal decreases upon adding apigenin, it strongly suggests a quenching effect rather than enzymatic inhibition.[3]

Troubleshooting & Optimization Guides

Identifying the Nature of Interference

The first step in troubleshooting is to determine if apigenin is contributing to autofluorescence or quenching in your specific assay system.

Experimental Protocol: Autofluorescence Check

  • Preparation: Prepare two sets of wells in your assay plate.

    • Set A (Blank): Fill with assay buffer only.

    • Set B (Compound Control): Fill with assay buffer and apigenin at the highest concentration used in your experiment.

  • Measurement: Read the fluorescence of these wells using the exact same filters, gain, and other instrument settings as your main assay.

  • Analysis: If the fluorescence signal in Set B is significantly higher than in Set A, your compound is autofluorescent under these conditions.

Experimental Protocol: Quenching Check

  • Preparation: Prepare three sets of wells.

    • Set A (Fluorophore only): Assay buffer + your fluorescent probe/product.

    • Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe/product + apigenin at the highest concentration used.

    • Set C (Blank): Assay buffer only.

  • Measurement: Read the fluorescence of all wells.

  • Analysis: Subtract the signal from the blank (Set C) from both Set A and Set B. If the resulting signal in Set B is significantly lower than in Set A, apigenin is likely quenching the fluorescence of your probe.[2]

Data Presentation: Spectral Properties of Apigenin

Understanding the absorbance and fluorescence properties of apigenin is crucial for experimental design.

PropertyWavelength (nm)SolventReference
UV Absorbance Maxima 212, 269, 337Not Specified[5]
268, 334Methanol[7]
270, 340Not Specified[6]
268Methanol[8]
Fluorescence Emission Double emission observedNot Specified[9][10]
Peak at ~366 nmNot Specified[11]

Note: Spectral properties can be influenced by solvent and pH.[12]

Mitigation Strategies

Once interference is confirmed, several strategies can be employed to minimize its impact.

  • Use Proper Controls: Always include "compound + buffer" controls (for autofluorescence) and "compound + assay endpoint" controls (for quenching) in your experimental setup. The signals from these controls should be subtracted from your experimental wells.

  • Optimize Fluorophore Selection: If possible, choose a fluorophore that is spectrally distinct from apigenin. Since apigenin's absorbance and fluorescence are primarily in the UV and blue/green regions, switching to red or far-red shifted dyes (emission > 600 nm) can often circumvent the interference problem.[13][14]

  • Adjust Compound Concentration: Use the lowest effective concentration of apigenin to minimize interference while still observing the biological effect of interest.

  • Change Assay Readout Time: If the interference is due to an unstable fluorescent product of apigenin, altering the incubation time or read time might help.

  • Use Alternative Assays (Orthogonal Validation): The most robust way to confirm a hit is to use an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay, which would not be susceptible to fluorescence interference.[3][4] For example, instead of a fluorescent cell viability assay, consider the MTT assay, which is colorimetric.[15]

Visualized Workflows and Concepts

Below are diagrams created using Graphviz to illustrate key troubleshooting and conceptual workflows.

G cluster_0 Troubleshooting Workflow start Unexpected Fluorescence Signal with Apigenin check_auto Perform Autofluorescence Check: Apigenin + Buffer start->check_auto is_auto Is Signal > Blank? check_auto->is_auto auto_yes Apigenin is Autofluorescent is_auto->auto_yes Yes check_quench Perform Quenching Check: Apigenin + Pre-formed Product is_auto->check_quench No mitigate Implement Mitigation Strategy: - Subtract Background - Use Red-Shifted Dye - Validate with Orthogonal Assay auto_yes->mitigate is_quench Is Signal < Product Alone? check_quench->is_quench quench_yes Apigenin is a Quencher is_quench->quench_yes Yes no_interfere No Direct Interference Detected. Investigate other parameters. is_quench->no_interfere No quench_yes->mitigate

Caption: Troubleshooting workflow for apigenin interference.

G cluster_0 Mechanisms of Interference cluster_1 Scenario 1: Autofluorescence cluster_2 Scenario 2: Quenching (Inner Filter Effect) Excitation Light Source (Excitation λ) Apigenin_auto Apigenin Excitation->Apigenin_auto Excites Fluorophore_auto Assay Fluorophore Excitation->Fluorophore_auto Excites Apigenin_quench Apigenin Excitation->Apigenin_quench Absorbs Fluorophore_quench Assay Fluorophore Excitation->Fluorophore_quench Reduced Excitation Detector Detector (Emission λ) Apigenin_auto->Detector Emits Light (False Signal) Fluorophore_auto->Detector Emits Light (True Signal) Fluorophore_quench->Detector Reduced Signal Fluorophore_quench->Apigenin_quench Absorbs Emission

Caption: Mechanisms of apigenin's fluorescence interference.

G cluster_0 Assay Selection Decision Tree start Planning Experiment with Apigenin is_fluoro Is a fluorescence assay required? start->is_fluoro use_alt Use Non-Fluorescent Orthogonal Assay (e.g., Absorbance, Luminescence) is_fluoro->use_alt No check_spectral Check Spectral Overlap between Apigenin and Dye is_fluoro->check_spectral Yes overlap Significant Overlap? check_spectral->overlap use_red Use Red-Shifted Fluorophore (>600 nm) overlap->use_red Yes proceed Proceed with Assay. Use rigorous controls and background subtraction. overlap->proceed No use_red->proceed

Caption: Decision tree for assay selection with apigenin.

References

How to prevent Apigenin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent apigenin (B1666066) degradation during extraction experiments.

Troubleshooting Guide & FAQs

Here are answers to common issues encountered during the extraction of apigenin.

Q1: What are the primary factors that cause apigenin degradation during extraction?

A1: Apigenin is susceptible to degradation from several factors during extraction. The main causes are exposure to high temperatures, unfavorable pH levels, light, oxygen (oxidation), and the presence of metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][2][3] Flavonoids are chemically sensitive, and these factors can alter their structure and reduce their bioactivity.[3][4]

Q2: My apigenin extract is changing color (e.g., browning). What is happening and how can I prevent it?

A2: A color change, particularly browning, is often a sign of oxidative degradation. This occurs when apigenin reacts with oxygen, a process that can be accelerated by enzymes, light, and the presence of metal ions. To prevent this:

  • Work under an inert atmosphere: If possible, conduct the extraction and subsequent handling under a nitrogen or argon atmosphere to displace oxygen.[5]

  • Add antioxidants: Introducing antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent can significantly reduce oxidation.[5]

  • Control Temperature: Avoid excessive heat, as it can accelerate oxidative reactions.[3]

  • Chelate Metal Ions: Use a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Q3: How does pH influence the stability of apigenin during extraction?

A3: The pH of the extraction solvent is critical for apigenin stability. Studies show that apigenin has the highest stability in acidic conditions, specifically around pH 3.[1][2] As the pH increases to neutral (pH 5 to 7) and into alkaline ranges, its degradation rate progressively increases.[1][2][6] Therefore, maintaining a slightly acidic pH in your solvent is recommended.

Q4: What is the optimal temperature for extracting apigenin without causing degradation?

A4: Temperature control is a balancing act between extraction efficiency and stability. While higher temperatures can improve extraction yield, they also accelerate degradation.

  • General Recommendation: For many standard extraction methods, a temperature range of 40-60°C is a safe starting point.[5]

  • Method-Specific Temperatures: Techniques like Ultrasonic-Assisted Extraction (UAE) can be effective at lower temperatures (e.g., 40°C).[7]

  • High-Temperature Concerns: Temperatures at or above 100°C can cause significant degradation and a decrease in the bioactivity of apigenin.[1][2][3]

Q5: My apigenin yield is inconsistent between batches. What could be the cause?

A5: Inconsistent yields can stem from several variables:

  • Fluctuating pH: Small changes in the pH of your solvent can significantly impact stability and extraction efficiency. Ensure the pH is monitored and controlled in every batch.[5]

  • Variable Temperature: Ensure your heating apparatus maintains a consistent temperature throughout the extraction period.

  • Light Exposure: Differences in ambient light exposure between extractions can lead to varying levels of photodegradation. Standardize the lighting conditions for the procedure.[5]

  • Plant Material: The concentration of apigenin can vary in the source material depending on factors like harvest time and drying conditions. Using fresh chamomile, for instance, has been shown to yield higher levels of apigenin-7-glucoside than dried samples.[1][2]

Q6: How can I protect my samples from light-induced degradation?

A6: Apigenin can absorb UV light, which initiates degradation reactions. To minimize this:

  • Use amber-colored glassware for all extraction and storage steps.[5]

  • If using clear glassware, wrap it in aluminum foil.[5]

  • Conduct experiments in a dimly lit area whenever possible.[5]

  • Store the final extracts in the dark.[5]

Q7: What are the best storage conditions for my final apigenin extract?

A7: To ensure the long-term stability of your extract, it is crucial to store it properly.

  • Temperature: Store extracts at low temperatures, either in a refrigerator (2-8°C) or, for longer-term storage, in a freezer (below -18°C).[5] Pure apigenin should be stored at -20°C for long-term stability.[8]

  • Light and Air: Store the extract in airtight, amber-colored vials to protect it from light and oxygen.[5]

Data Summary: Factors Affecting Apigenin Stability

The following table summarizes the impact of various experimental conditions on the stability of apigenin.

ParameterOptimal Condition/RangeConditions Leading to DegradationRationale & Citation
pH Acidic (pH 3 is most stable)Neutral to Alkaline (pH 5-7 and higher)Apigenin stability is highly pH-dependent, with degradation increasing as pH rises.[1][2][6]
Temperature 40-60°C (General)> 80°C (Significant degradation observed at 100°C and above)High temperatures accelerate chemical degradation and oxidation.[1][3][4]
Light Dark or dim light (use of amber glassware)Exposure to direct sunlight or UV lightApigenin absorbs UV light, which can initiate photodegradation reactions.[5]
Atmosphere Inert (Nitrogen or Argon)Oxygen-rich (Ambient Air)Oxygen leads to oxidative degradation, often visible as a color change.[5]
Metal Ions Absent (or use of chelating agents like EDTA)Presence of Fe²⁺/Fe³⁺, Cu²⁺Metal ions, especially at elevated temperatures (37°C), catalyze the oxidative degradation of apigenin.[1][3]
Storage -20°C (Pure Compound) or 2-8°C / < -18°C (Extract)Room temperature or exposure to light/airLow temperatures and protection from light/oxygen are critical for preserving the final extract.[5][8]

Experimental Protocols

Protocol 1: General Solvent Extraction with Degradation Prevention

This protocol outlines a standard solvent extraction procedure incorporating measures to minimize apigenin degradation.

Materials:

  • Dried plant material (e.g., chamomile, parsley)

  • Extraction Solvent: 80% Ethanol (B145695) (or Methanol), pH adjusted to ~3.0 with a suitable acid (e.g., phosphoric acid).

  • Antioxidant (optional): Ascorbic acid (e.g., 0.1% w/v)

  • Amber round-bottom flask and condenser

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Amber storage vials

Methodology:

  • Preparation: Weigh the powdered plant material and place it into the amber round-bottom flask.

  • Solvent Addition: Add the pH-adjusted extraction solvent (with antioxidant, if used) to the flask at a solid-to-solvent ratio of 1:20 to 1:25 (g/mL).[7]

  • Extraction: Connect the flask to the condenser and place it in the heating mantle. Set the temperature to 40°C. Perform the extraction for 30 minutes.[7] Throughout the process, ensure the apparatus is shielded from direct light.

  • Filtration: After extraction, immediately cool the mixture and filter it through a Büchner funnel to separate the extract from the solid plant residue.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Transfer the final concentrated extract to an amber vial, flush with nitrogen gas if possible, seal tightly, and store at -18°C or below.[5]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

UAE is a modern technique that often requires shorter extraction times and lower temperatures, thus reducing the risk of thermal degradation.

Materials:

  • Dried plant material

  • Extraction Solvent: 80% Ethanol, pH adjusted to ~3.0

  • Ultrasonic bath or probe

  • Temperature-controlled water bath

  • Amber beaker or flask

  • Filtration and concentration equipment as in Protocol 1

Methodology:

  • Preparation: Place the weighed, powdered plant material into an amber beaker or flask.

  • Solvent Addition: Add the pH-adjusted 80% ethanol at a solid-to-solvent ratio of 1:25 (g/mL).[7]

  • Ultrasonication: Place the beaker in an ultrasonic bath filled with water maintained at 40°C.[7]

  • Extraction: Sonicate the mixture for 30 minutes. Ensure the temperature of the water bath remains constant.[7]

  • Post-Extraction: Following sonication, immediately filter and concentrate the extract as described in steps 4-6 of Protocol 1.

Visualizations

Factors Leading to Apigenin Degradation

The following diagram illustrates the key environmental and chemical factors that contribute to the degradation of apigenin during the extraction process.

cluster_factors Degradation Factors cluster_outcomes Consequences Temp High Temperature Degradation Apigenin Degradation Temp->Degradation pH High pH (Alkaline) pH->Degradation Light UV Light Exposure Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Metals Metal Ions (Fe, Cu) Metals->Degradation Loss Loss of Bioactivity Degradation->Loss

Factors that can lead to apigenin degradation.
Workflow for Preventing Apigenin Degradation

This workflow provides a logical sequence of steps and considerations for designing an extraction protocol that minimizes apigenin loss.

Workflow for preventing apigenin degradation.

References

Apigenin Solid Dispersion Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the formulation of apigenin (B1666066) solid dispersions to improve dissolution rates.

Frequently Asked Questions (FAQs)

Q1: Why is improving the dissolution of apigenin important?

A1: Apigenin (APG) is a promising bioactive flavonoid, but its therapeutic use is limited by its poor water solubility.[1] According to the Biopharmaceutics Classification System (BCS), apigenin is a Class II drug, meaning it has high intestinal permeability but low solubility.[1][2] This poor solubility is the rate-limiting step for absorption, leading to low bioavailability after oral administration.[3][4] By improving its dissolution rate, its absorption and overall therapeutic effectiveness can be significantly enhanced.

Q2: What is a solid dispersion and how does it improve apigenin's dissolution?

A2: A solid dispersion is a system where a poorly water-soluble drug (like apigenin) is dispersed within a hydrophilic inert carrier or matrix.[5] The improvement in dissolution is achieved through several mechanisms:

  • Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix significantly reduces its particle size, increasing the surface area available for dissolution.[2]

  • Amorphization: The process often converts the crystalline form of the drug to a higher-energy amorphous state, which is more soluble.[2]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic apigenin particles, allowing the dissolution medium to interact with the drug more effectively.[2]

  • Prevention of Aggregation: The carrier prevents the fine drug particles from clumping together, ensuring a larger surface area remains exposed to the solvent.[1]

Q3: Which carriers are commonly used for apigenin solid dispersions?

A3: Several types of carriers have been successfully used, including polymers and inorganic materials. Common examples include:

  • Polymers: Pluronic® F-127 (Poloxamer 407), Pluronic® F-68 (Poloxamer 188), PVP K30, Kollidon® VA64, and Soluplus®.[1][6][7]

  • Mesoporous Silica Nanoparticles (MSN): These offer a large surface area for drug absorption.[8][9]

  • Carbon Nanopowder (CNP): A novel carrier shown to enhance the dissolution and bioavailability of apigenin.[2]

Q4: What are the common methods for preparing apigenin solid dispersions?

A4: Several techniques can be used, each with specific advantages. The choice of method can impact the final properties of the dispersion.

  • Ball Milling: A solvent-free, environmentally friendly method that uses mechanical energy to mix the drug and carrier, reducing particle size and inducing amorphization.[1][6]

  • Solvent Evaporation / Physical Absorption: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. This method is used for loading drugs into porous carriers like mesoporous silica.[8][10]

  • Hot-Melt Extrusion (HME): A solvent-free process where the drug and a thermoplastic polymer are heated and mixed, then forced through an extruder. This is a practical method for thermally stable drugs like apigenin.[7]

  • Microwave Technology: A rapid method that uses microwave energy to melt and fuse the drug and carrier together.[3][4]

Troubleshooting Guide

Problem 1: The dissolution rate of my apigenin solid dispersion is not significantly better than the pure drug.

Possible Cause Suggested Solution
Drug Recrystallization The amorphous apigenin may have converted back to its stable, less soluble crystalline form. Confirm the solid-state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[3][4] Optimize the preparation method (e.g., faster cooling in melt methods) or select a polymer that better inhibits crystallization.
Inappropriate Carrier The selected carrier may not have sufficient interaction with apigenin to maintain the amorphous state or improve wettability. Screen different carriers (e.g., Pluronics, PVPs, Soluplus®).[1][7] For example, Pluronic F-127 has shown superior performance over Pluronic F-68 under certain conditions.[6]
Incorrect Drug-to-Carrier Ratio An insufficient amount of carrier may not be able to effectively disperse the drug molecules. Prepare and test formulations with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4) to find the optimal concentration.[8]
Poor Wettability Even with a carrier, the dispersion may not wet properly. Consider adding a small amount of surfactant to the dissolution medium (e.g., 0.5% Tween-80 or sodium dodecyl sulfate) to improve wetting and maintain sink conditions.[8][10][11]

Problem 2: The solid dispersion formulation shows poor physical stability during storage.

Possible Cause Suggested Solution
Moisture-Induced Recrystallization Amorphous forms can be sensitive to humidity. Store samples in a desiccator under controlled low-humidity conditions.[6]
Phase Separation The drug and polymer may separate over time, especially if they are not fully miscible. DSC analysis can help identify miscibility issues (e.g., shifts in glass transition temperature).[12] Re-evaluate carrier selection for better drug-polymer interaction.
Chemical Degradation While less common, degradation can occur. A stability study confirmed that apigenin solid dispersions can be chemically stable for a year under ambient conditions, but physical changes affecting solubility can occur.[1][6] Monitor for both physical and chemical changes over time.

Problem 3: There is high variability in my dissolution test results.

Possible Cause Suggested Solution
Inadequate Agitation For viscous suspensions or powders that tend to clump, the standard 50 rpm paddle speed may be insufficient. Try increasing the paddle speed to 75 or 100 rpm to ensure the formulation is adequately dispersed in the vessel.[11]
Formation of Aggregates The solid dispersion powder may form clumps at the bottom of the dissolution vessel ("coning"). Ensure the dissolution method is robust. The paddle method (USP Apparatus 2) is commonly recommended.[10][11]
Non-Sink Conditions As the concentration of dissolved apigenin increases, it can inhibit further dissolution if the medium becomes saturated. Ensure sink conditions are maintained, typically by using a large volume of dissolution medium or by adding surfactants so that the saturation solubility is at least three times the drug concentration.[11]

Data Presentation: Performance of Apigenin Solid Dispersions

Table 1: Comparison of Apigenin Solubility in Different Solid Dispersion Formulations

FormulationCarrierDrug:Carrier Ratio (w/w)Solubility (µg/mL)Fold Increase vs. Raw APGReference
Raw Apigenin (APG)--~1.35-[7]
APG-MSNMesoporous Silica1:125.11~18.6[8]
APG-Soluplus®Soluplus®1:9Not specified18.25[7]
APG-Kollidon® VA 64Kollidon® VA 641:9Not specified16.18[7]
APG-PLU127 (T0)Pluronic F-127Not specified252~186.7[6]
APG-PLU127 (T1, 1 year)Pluronic F-127Not specified246~182.2[6]

Table 2: In Vitro Dissolution and In Vivo Bioavailability Enhancement

FormulationTechnologyDissolution (% released after 360 min)Relative Bioavailability (AUC increase vs. control)Reference
Pure Apigenin-32.74% (after 60 min)-[4]
APG-PLU127 (pH 1.2)Ball Milling~84%Not Available[6]
APG-PLU127 (pH 6.8)Ball Milling~100%Not Available[6]
APG-MSNPhysical Absorption~70% (after 120 min)8.32-fold[8][9]
APG-CNPSolid Dispersion~75% (after 120 min)1.83-fold[2]
APG-MicrowaveMicrowave84.13% (after 60 min)3.19-fold[4]

Experimental Protocols

1. Preparation of Solid Dispersion by Ball Milling

This protocol is based on the method used for preparing apigenin-Pluronic dispersions.[6]

  • Pre-milling: Create a physical mixture of apigenin and the selected carrier (e.g., Pluronic F-127) at the desired weight ratio (e.g., 10% apigenin content). Gently grind the physical mixture in a mortar and pestle.

  • Milling: Place the physical mixture into a stainless steel milling jar (e.g., 50 mL) with stainless steel balls (e.g., three 12 mm diameter balls).

  • Process: Mill the mixture at room temperature using a planetary ball mill. Typical parameters are a frequency of 30 Hz for 60 minutes.

  • Storage: After milling, collect the resulting powder and store it in a desiccator to prevent moisture absorption.

2. In Vitro Dissolution Testing

This protocol is a general procedure based on standard pharmacopeial methods.[10][11]

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: Prepare 900 mL of a physiologically relevant buffer (e.g., pH 1.2 for gastric conditions or pH 6.8 for intestinal conditions).[1][6] If needed to maintain sink conditions, add a surfactant (e.g., 0.5% Tween-80).[10]

  • Temperature: Maintain the medium temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle rotation speed to 100 rpm.[10]

  • Sample Introduction: Add an accurately weighed amount of the solid dispersion (equivalent to a specific dose of apigenin) to each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 360 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm) to remove undissolved particles.

  • Analysis: Quantify the concentration of dissolved apigenin in the filtrate using a validated analytical method, such as HPLC.[8]

3. Key Characterization Techniques

  • Differential Scanning Calorimetry (DSC): Determines the thermal properties, such as melting point and glass transition temperature. The absence of apigenin's characteristic melting peak (around 366°C) in the solid dispersion thermogram suggests its conversion from a crystalline to an amorphous state.[3][6]

  • Powder X-ray Diffraction (PXRD): Identifies the solid-state form of the drug. Sharp peaks in the diffractogram indicate a crystalline structure, while a diffuse halo pattern signifies an amorphous form.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Used to investigate potential molecular interactions (e.g., hydrogen bonding) between apigenin and the carrier, which are crucial for stabilizing the amorphous form.[1][3]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and surface characteristics of the raw materials and the final solid dispersion. Successful dispersions often show the disappearance of the drug's original crystal morphology.[2][6][12]

Visualizations

G start Start: Poorly Soluble Apigenin (BCS Class II) select 1. Select Formulation Strategy - Carrier (e.g., Pluronic, MSN) - Method (e.g., Ball Mill, HME) start->select prepare 2. Prepare Solid Dispersion select->prepare characterize 3. Physicochemical Characterization prepare->characterize dissolution 4. In Vitro Dissolution Testing characterize->dissolution sub_char DSC FT-IR PXRD SEM characterize->sub_char analyze 5. Analyze Results dissolution->analyze sub_diss USP Apparatus 2 pH 1.2 & 6.8 Media Quantify via HPLC dissolution->sub_diss analyze->select Unsuccessful: Re-formulate end End: Optimized Formulation with Improved Dissolution analyze->end Successful

Caption: Experimental workflow for developing an apigenin solid dispersion.

G crystalline_apg Crystalline Apigenin low_surface Low Surface Area Poor Wettability crystalline_apg->low_surface process Solid Dispersion (with Hydrophilic Carrier) crystalline_apg->process slow_diss Slow Dissolution low_surface->slow_diss amorphous_disp Amorphous Apigenin in Carrier Matrix process->amorphous_disp high_surface High Surface Area Improved Wettability No Aggregation amorphous_disp->high_surface fast_diss Fast Dissolution high_surface->fast_diss G start Problem: Low Dissolution Rate check_solid_state Check Solid State (PXRD / DSC) start->check_solid_state is_crystalline Is Drug Crystalline? check_solid_state->is_crystalline optimize_process Action: Optimize Process (e.g., faster cooling) or Change Method is_crystalline->optimize_process Yes check_carrier Check Carrier/ Drug Ratio is_crystalline->check_carrier No (Amorphous) end Solution Found optimize_process->end is_ratio_optimal Is Ratio Optimal? check_carrier->is_ratio_optimal screen_carriers Action: Screen New Carriers (e.g., Soluplus, MSN) check_carrier->screen_carriers Carrier may be inappropriate adjust_ratio Action: Test Different Drug:Carrier Ratios is_ratio_optimal->adjust_ratio No check_wetting Check Wettability & Sink Conditions is_ratio_optimal->check_wetting Yes screen_carriers->end adjust_ratio->end add_surfactant Action: Add Surfactant to Dissolution Medium check_wetting->add_surfactant Poor check_wetting->end OK add_surfactant->end

References

Determining the optimal treatment duration for Apigenin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Apigenin in in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal treatment duration for Apigenin in vitro?

The optimal treatment duration for Apigenin is highly dependent on the cell type and the specific biological effect being investigated.[1] Studies have shown that Apigenin's effects are both time and dose-dependent.[1][2] Generally, incubation times range from 24 to 72 hours.[2][3][4] Shorter durations (e.g., 24 hours) may require higher concentrations of Apigenin to observe an effect, while lower concentrations can be effective over longer incubation periods (e.g., 48-72 hours).[1][5] It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental endpoint.

2. What is a typical effective concentration range for Apigenin?

The effective concentration of Apigenin varies significantly across different cell lines and assays.[1] Reported effective concentrations range from 2.5 µM to 100 µM.[3][4][6] For instance, in human cervical cancer cells (HeLa and C33A), 50 µM Apigenin significantly inhibited cell growth after 24 hours.[6] In human melanoma cells, concentrations between 25 µM and 100 µM were used to assess cell viability.[7] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

3. What are the known mechanisms of action for Apigenin in vitro?

Apigenin exerts its effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[8][9] Commonly affected pathways include:

  • PI3K/Akt/mTOR Pathway: Apigenin can inhibit this pathway, leading to decreased cell growth and induction of apoptosis and autophagy.[10][11][12]

  • MAPK/ERK Pathway: This pathway is another target of Apigenin, influencing cell proliferation and survival.[9][13]

  • NF-κB Signaling: Apigenin can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[8][13]

  • JAK/STAT Pathway: Modulation of this pathway by Apigenin has also been reported.[9]

  • Wnt/β-catenin Pathway: Apigenin can inhibit this pathway, which is crucial for cell proliferation and differentiation.[1][11]

Apigenin has been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis through both intrinsic and extrinsic pathways.[1][10][14]

4. How should I prepare my Apigenin stock solution?

Apigenin is poorly soluble in water.[15] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3] For example, a 200 mM stock solution in DMSO can be prepared and stored at -20°C.[3] The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of Apigenin Suboptimal concentration or duration: The concentration of Apigenin may be too low, or the treatment time too short for your specific cell line.Perform a dose-response experiment with a wide range of concentrations (e.g., 1-100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions.[1][2][3][4]
Apigenin degradation: Apigenin may be unstable under certain experimental conditions, such as exposure to heat or certain metal ions.[16][17]Prepare fresh stock solutions and avoid prolonged exposure to high temperatures. Ensure the purity of your Apigenin.[17]
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension and proper mixing before seeding. Visually inspect plates after seeding to confirm even distribution.
Inconsistent Apigenin concentration: Pipetting errors can lead to variations in the final Apigenin concentration.Use calibrated pipettes and ensure proper mixing of the Apigenin stock solution before diluting it in the culture medium.
Unexpected cell death in control group DMSO toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control with the same concentration of DMSO as your experimental groups.[3]
Difficulty interpreting apoptosis assay results Incorrect timing of analysis: Apoptosis is a dynamic process. Analyzing cells too early or too late may lead to an underestimation of apoptotic events.Perform a time-course experiment to determine the peak of apoptosis in your cell line following Apigenin treatment.[18]
Inappropriate assay: Different apoptosis assays measure different stages of the process.Consider using multiple assays to confirm your findings, such as Annexin V/PI staining for early and late apoptosis and a caspase activity assay.[3][14]

Quantitative Data Summary

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
Caki-1Renal Cell Carcinoma2427.02
ACHNRenal Cell Carcinoma2450.40
NC65Renal Cell Carcinoma2423.34
HT29Colorectal Cancer24> 50
HT29Colorectal Cancer48~12.5
A375Human Melanoma7233.02

Data compiled from references[19][20][21].

Table 2: Effect of Apigenin on Cell Cycle Distribution in T24 Bladder Cancer Cells (24h treatment)

Apigenin Concentration (µM)% of Cells in G2/M Phase
0 (Control)14.45
2020.19
4024.9
8027.7
12030.68
16037.94

Data adapted from reference[2].

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from studies on various cancer cell lines.[2][4][7][22]

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.

  • Treat cells with various concentrations of Apigenin (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Annexin V-FITC/PI Apoptosis Assay

This protocol is based on methodologies used in cervical and cholangiocarcinoma cancer cell studies.[3][14]

  • Seed cells in a 6-well plate or 25 cm² flask and treat with the desired concentration of Apigenin for the determined optimal time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is a generalized procedure from studies on bladder and cervical cancer cells.[2][6]

  • Seed cells and treat with Apigenin for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.

  • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Visualizations

Apigenin_Signaling_Pathways Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits MAPK MAPK/ERK Apigenin->MAPK inhibits NFkB NF-κB Apigenin->NFkB inhibits CellCycle Cell Cycle Arrest (G2/M) Apigenin->CellCycle induces Apoptosis Apoptosis Apigenin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation NFkB->Proliferation inhibits apoptosis

Caption: Major signaling pathways modulated by Apigenin in cancer cells.

Experimental_Workflow Start Start: Cell Culture Treatment Apigenin Treatment (Dose & Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Analysis Data Analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: General experimental workflow for in vitro Apigenin studies.

References

Technical Support Center: Apigenin Purity and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apigenin (B1666066). This resource addresses common issues related to purity, standardization, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common purity issues encountered with commercial apigenin?

A1: Commercial apigenin can vary in purity depending on the source (natural extract or synthetic) and the purification process. Common issues include the presence of related flavonoids, residual solvents, moisture, heavy metals, and degradation products. For high-purity applications, it is crucial to obtain a certificate of analysis (CoA) from the supplier detailing the purity and impurity profile.

Q2: What are the typical purity specifications for high-quality apigenin?

A2: High-purity apigenin, suitable for research and drug development, typically has a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC). The specifications for impurities are usually stringent.

Q3: What are the common impurities found in apigenin preparations?

A3: Impurities in apigenin can be categorized as follows:

  • Related Flavonoids: Luteolin, chrysin, and quercetin (B1663063) are structurally similar flavonoids that can be present as impurities.

  • Glycosidic Forms: In extracts from natural sources, apigenin glycosides like apiin (B1667559) (apigenin-7-O-apiosylglucoside) and apigetrin (B1665589) (apigenin-7-O-glucoside) may be present.

  • Degradation Products: Oxidized phenolic fragments and polymeric material can form under certain storage or experimental conditions.

  • Residual Solvents: Solvents used during extraction and purification may remain in the final product.

  • Moisture Content: Apigenin can absorb moisture, which can affect its stability and accurate weighing.

Q4: How stable is apigenin in solution, and what are the optimal storage conditions?

A4: Apigenin's stability in solution is influenced by pH, temperature, and the presence of metal ions. It is most stable at acidic pH (around 3) and degrades at neutral or alkaline pH.[1] Elevated temperatures (such as 37°C and 100°C) and the presence of Fe2+/Cu2+ ions can accelerate its degradation.[2] For long-term storage, pure apigenin should be stored at -20°C. Freshly prepared solutions are recommended for experiments.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Question: I am observing high variability in my experimental results using apigenin. What could be the cause?

Answer: Inconsistent results can stem from several factors related to apigenin purity and handling.

  • Purity and Standardization:

    • Verify Purity: Ensure the purity of your apigenin lot meets the requirements of your experiment. Request and review the Certificate of Analysis (CoA) from your supplier.

    • Source Variability: If using apigenin from different suppliers or batches, be aware that impurity profiles can differ, leading to varied biological effects.

    • Standardization: For extracts, ensure they are standardized to a specific concentration of apigenin.

  • Solution Preparation and Stability:

    • Fresh Solutions: Prepare apigenin solutions fresh for each experiment, as it can degrade in solution.

    • Solvent Choice: Apigenin has low water solubility. Use appropriate solvents like DMSO or ethanol (B145695) for stock solutions and ensure the final concentration of the solvent in your experimental medium is low and consistent across experiments.

    • pH of Medium: Be mindful of the pH of your culture medium or buffer, as apigenin is less stable at neutral to alkaline pH.

Issue 2: Poor Solubility of Apigenin

Question: I am having difficulty dissolving apigenin for my experiments. What can I do?

Answer: Apigenin's low aqueous solubility is a common challenge.

  • Solvent Selection:

    • Use a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used.

    • For cell culture experiments, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1% for DMSO).

  • Sonication: Gentle sonication can aid in the dissolution of apigenin in the chosen solvent.

  • pH Adjustment: In some cases, adjusting the pH of the aqueous medium to be slightly acidic can improve the stability of dissolved apigenin, although this may not be compatible with all experimental systems.

Data Presentation

Table 1: Typical Purity Specifications for High-Grade Apigenin

ParameterSpecificationAnalytical Method
Purity≥ 98%HPLC
Individual Related Flavonoid Impurities (e.g., luteolin, chrysin)≤ 0.5 - 1.0% eachHPLC
Total Related Substances≤ 2.0%HPLC
Apigenin Glycosides (in purified material)≤ 0.5%HPLC
Moisture Content≤ 0.5%Karl Fischer Titration
Residual SolventsCompliant with ICH Q3CGas Chromatography (GC)
Heavy MetalsPharmacopeial LimitsInductively Coupled Plasma (ICP)

Table 2: HPLC Method Validation Parameters for Apigenin Quantification

ParameterTypical Values
Linearity Range10 - 100 ng/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 2%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Apigenin

This protocol provides a general method for determining the purity of an apigenin sample.

1. Materials and Reagents:

  • Apigenin reference standard (≥98% purity)

  • Apigenin sample for analysis

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Methanol (B129727) (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B). A common gradient is to start with a higher proportion of B and gradually increase the proportion of A. An isocratic system with a mixture like acetonitrile and acidic water (e.g., 70:30 v/v) can also be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 268 nm or 335 nm

  • Injection Volume: 10-20 µL

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the apigenin reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to create working standards of known concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the apigenin sample in methanol to a known concentration (e.g., 1 mg/mL) and then dilute with the mobile phase to fall within the linear range of the standard curve.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the apigenin peak in the sample chromatogram by comparing the retention time with the standard.

  • Calculate the purity of the sample by comparing its peak area to the calibration curve. The purity is expressed as a percentage of the total peak area.

Signaling Pathway Diagrams

Apigenin's Effect on the MAPK/ERK Signaling Pathway

Apigenin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. It can suppress the phosphorylation of key proteins in this pathway, leading to reduced cell proliferation and growth.

Apigenin_MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors Apigenin Apigenin Apigenin->ERK Inhibits phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Apigenin inhibits the MAPK/ERK signaling pathway.

Apigenin's Effect on the PI3K/Akt/mTOR Signaling Pathway

Apigenin can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting PI3K, apigenin prevents the downstream activation of Akt and mTOR.

Apigenin_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apigenin Apigenin Apigenin->PI3K Inhibits

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

Apigenin's Effect on the NF-κB Signaling Pathway

Apigenin can suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It achieves this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Apigenin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK complex Receptor->IKK_complex IkBa_p p-IκBα IKK_complex->IkBa_p Phosphorylates IκBα IkBa_NFkB IκBα-NF-κB complex IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Apigenin Apigenin Apigenin->IKK_complex Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression

Caption: Apigenin inhibits the NF-κB signaling pathway.

References

Technical Support Center: Mitigating Off-Target Effects of Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Apigenin (B1666066) in their experiments while minimizing and accounting for its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of Apigenin?

Apigenin is a flavonoid with a broad spectrum of biological activities, and it is known to interact with multiple cellular targets. Its effects are not limited to a single protein but rather involve the modulation of several key signaling pathways. Major pathways influenced by Apigenin include:

  • PI3K/Akt/mTOR Pathway: Apigenin can inhibit this critical cell survival and proliferation pathway by interfering with the phosphorylation of key components like Akt.[1][2]

  • MAPK/ERK Pathway: It can modulate the activity of the MAPK/ERK signaling cascade, which is involved in cell growth and differentiation.[1][3]

  • JAK/STAT Pathway: Apigenin has been shown to inhibit this pathway, which is crucial for immune responses and cell proliferation.[4]

  • NF-κB Signaling: It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1]

  • Other Kinases and Enzymes: Molecular docking studies have shown that Apigenin has high binding affinities for a wide range of proteins, including p38 MAPK, xanthine (B1682287) oxidase, and DNA methyltransferases, indicating its multi-target nature.[5][6][7]

Q2: What does an "off-target effect" mean for a multi-target compound like Apigenin?

For a compound like Apigenin with broad specificity, "off-target effects" refer to the modulation of signaling pathways other than the primary one being investigated in your experiment. Due to its ability to bind to the ATP-binding sites of numerous kinases, it's crucial to confirm that the observed biological effect is due to the intended target pathway and not a consequence of its action on other cellular processes.[4] For example, if you are studying Apigenin's role in inhibiting cancer cell growth via the PI3K/Akt pathway, its simultaneous effect on the MAPK/ERK pathway would be considered an off-target effect in the context of your specific research question.

Q3: What are the recommended working concentrations for Apigenin in cell culture?

The optimal concentration of Apigenin is highly dependent on the cell line and the biological effect being studied. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint. However, based on published literature, a general range can be suggested:

  • For anti-proliferative and pro-apoptotic effects: Concentrations typically range from 10 µM to 100 µM.[4][8][9]

  • For modulation of signaling pathways: Effects can often be observed at lower concentrations, in the range of 5 µM to 50 µM.

It is critical to note that at higher concentrations (>100 µM), Apigenin may exhibit cytotoxicity that is not specific to a single pathway.[9]

Q4: Apigenin has poor water solubility. How should I prepare it for my experiments?

Apigenin's low water solubility (around 2.16 µg/mL) is a significant experimental challenge.[10] To prepare Apigenin for cell culture experiments, it should be dissolved in an organic solvent first.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing Apigenin stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Working Dilution: Dilute the stock solution in your cell culture medium to the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak biological response to Apigenin treatment. 1. Inadequate Concentration: The concentration used may be too low for your specific cell line or endpoint. 2. Poor Solubility: Apigenin may have precipitated out of the solution. 3. Cell Line Resistance: The cell line may be inherently resistant to Apigenin's effects. 4. Degradation of Apigenin: The compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration. 2. Ensure the final DMSO concentration is sufficient to keep Apigenin in solution. Visually inspect the medium for any precipitate. Prepare fresh dilutions for each experiment. 3. Check the literature for reported IC50 values of Apigenin on your cell line. Consider using a different, more sensitive cell line if necessary. 4. Store the Apigenin stock solution at -20°C or -80°C and protect it from light.
High level of cell death, even at low concentrations. 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high. 2. Contamination: The Apigenin stock or cell culture may be contaminated. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to Apigenin-induced apoptosis or cytotoxicity.1. Ensure the final DMSO concentration in the culture medium is below 0.1%. Always include a vehicle control. 2. Use sterile techniques for all solution preparations. Filter-sterilize the Apigenin stock solution if necessary. 3. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) with a finer titration of lower concentrations to identify a non-toxic working range.
Results are inconsistent or not reproducible. 1. Variable Apigenin Activity: Inconsistent preparation of Apigenin solutions can lead to variability. 2. Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response. 3. Experimental Timing: The duration of Apigenin treatment can significantly impact the outcome.1. Prepare a large batch of the high-concentration stock solution to use across multiple experiments. Aliquot and store properly. 2. Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your desired effect.
Unsure if the observed effect is on-target or off-target. 1. Broad Specificity of Apigenin: Apigenin affects multiple signaling pathways simultaneously.1. Target Validation Experiments: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of your target protein. If the effect of Apigenin is diminished after knocking down the target, it confirms an on-target effect. 2. Biochemical Assays: Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Apigenin to the target protein in a cellular context. 3. Phospho-protein Analysis: Use Western blotting to analyze the phosphorylation status of key proteins in your target pathway and in major alternative pathways (e.g., check p-Akt and p-ERK levels).

Quantitative Data Summary

The following tables summarize key quantitative data for Apigenin to aid in experimental design.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
HL-60Leukemia~3048Viability Assay
TF1Erythroleukemia>10048Viability Assay
HT29Colorectal Cancer~25-5024MTT Assay
HeLaCervical Cancer~1072Viability Assay
SiHaCervical Cancer~6872Viability Assay
CaSkiCervical Cancer~7672Viability Assay
C33ACervical Cancer~4072Viability Assay
MCF-7Breast Cancer~100-20024Viability Assay
MDA-MB-231Breast Cancer~100-20024Viability Assay

Data compiled from multiple sources.[4][8][9][11] Values can vary based on experimental conditions.

Table 2: Calculated Binding Affinities of Apigenin to Various Protein Targets

Protein TargetPathway/FunctionBinding Energy (kcal/mol)
p38 MAPKInflammation/Stress Response-8.21
mTORCell Growth/Proliferation-7.32
PI3KCell Survival/Proliferation-7.01
AktCell Survival/Proliferation-6.83
IKKInflammation (NF-κB pathway)-7.45
Xanthine OxidaseOxidative Stress-7.94
CDK4Cell Cycle-5.34
CDK6Cell Cycle-7.62

Data obtained from molecular docking studies and represent theoretical binding affinities.[5][6][12] Stronger binding is indicated by a more negative value.

Experimental Protocols

Protocol 1: Validating On-Target Effects of Apigenin on the PI3K/Akt Pathway via Western Blot

This protocol describes how to confirm that Apigenin is inhibiting the PI3K/Akt pathway in your cells by measuring the phosphorylation of Akt.

Materials:

  • Cell line of interest

  • Apigenin (DMSO stock)

  • Complete culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency.

    • Treat cells with varying concentrations of Apigenin (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (0 µM Apigenin with DMSO).

  • Cell Lysis and Protein Quantification:

    • Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[13][14][15]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody for phospho-Akt (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like β-actin.

Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated Akt to total Akt will confirm the inhibitory effect of Apigenin on the PI3K/Akt pathway.

Protocol 2: Target Validation using siRNA Knockdown

This protocol outlines how to use siRNA to knock down a target protein to verify that Apigenin's effect is dependent on that target.

Materials:

  • Validated siRNA for your target gene and a non-targeting (scrambled) control siRNA.[16]

  • Transfection reagent (e.g., Lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Cells ready for transfection.

  • Apigenin.

Procedure:

  • siRNA Transfection:

    • Follow the manufacturer's protocol for your chosen transfection reagent.

    • In separate wells, transfect cells with either the target-specific siRNA or the non-targeting control siRNA. A typical final siRNA concentration is 20-50 nM.[17]

    • Incubate for 24-48 hours to allow for knockdown of the target protein.

  • Confirmation of Knockdown:

    • After the incubation period, lyse a subset of the cells from each group and perform Western blotting (as in Protocol 1) to confirm the successful reduction of the target protein in the siRNA-treated group compared to the control group.

  • Apigenin Treatment:

    • Once knockdown is confirmed, treat both the control siRNA and target siRNA groups with Apigenin at a concentration known to produce the biological effect of interest (e.g., IC50).

    • Include vehicle controls for both siRNA groups.

  • Assess Biological Endpoint:

    • After the appropriate treatment duration, measure the biological endpoint (e.g., cell viability, apoptosis, migration).

Expected Outcome: If the biological effect of Apigenin is significantly reduced in the cells with the knocked-down target compared to the control cells, it provides strong evidence that the effect is mediated through that specific target.[18]

Visualizations

G cluster_0 Apigenin Actions cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK/ERK Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits Akt Akt Apigenin->Akt inhibits ERK ERK Apigenin->ERK modulates PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription Transcription ERK->Transcription

Caption: Apigenin's multi-target action on key signaling pathways.

G cluster_workflow On-Target Validation Workflow cluster_validation Knockdown Validation cluster_treatment Apigenin Treatment start Seed Cells in Parallel (for Control and Target siRNA) transfect Transfect with Control siRNA or Target siRNA start->transfect incubate Incubate for 24-48h (for protein knockdown) transfect->incubate split Split Cells for Analysis incubate->split validate_wb Western Blot for Target Protein split->validate_wb treat Treat with Apigenin or Vehicle Control split->treat assess Assess Biological Endpoint (e.g., Viability Assay) treat->assess compare Compare Apigenin Effect between siRNA groups assess->compare

Caption: Experimental workflow for validating Apigenin's on-target effects.

G cluster_B Solution Preparation cluster_C Protocol Standardization cluster_D Specificity Controls A Problem: Inconsistent or unexpected results with Apigenin B Check Apigenin Solution A->B C Review Experimental Design A->C D Validate On-Target Effect A->D B1 Is it fully dissolved in DMSO? Final DMSO % < 0.1%? B->B1 B2 Is the solution fresh? Stored correctly? B->B2 C1 Consistent cell density, passage #, and growth phase? C->C1 C2 Dose-response and time-course performed for this cell line? C->C2 D1 Is a vehicle control included? D->D1 D2 Have target validation experiments (siRNA, CETSA) been performed? D->D2

Caption: A logical guide for troubleshooting Apigenin experiments.

References

Adjusting Apigenin dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Apigenin-Based Animal Model Research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dosage range for apigenin (B1666066) in rodent models?

A1: The effective dosage of apigenin in animal models varies significantly depending on the animal species, the disease model, and the route of administration. For oral administration in mice and rats, dosages commonly range from 10 mg/kg to 150 mg/kg.[1][2] For instance, studies on analgesic effects have used doses of 10, 20, and 40 mg/kg in rats and mice, with 20 mg/kg showing optimal effects.[2] In cancer metastasis models, oral doses of 150 mg/kg have been reported.[1] For intraperitoneal injections, dosages have ranged from 1.5 mg/kg to over 100 mg/kg.[1] It is crucial to consult literature specific to your research area to determine an appropriate starting point.

Q2: How can I prepare apigenin for oral and intraperitoneal administration, given its low solubility?

A2: Apigenin's low solubility in water (0.00135 mg/mL) presents a significant challenge.[3] For oral gavage, apigenin is often suspended in a vehicle like normal saline or corn oil.[2][4] It's essential to ensure a uniform suspension before each administration. For intraperitoneal injections, a vehicle in which apigenin is more soluble and is safe for injection should be chosen, and the final solution should be sterile-filtered if possible. The specific vehicle and preparation method should be validated for stability and biocompatibility in your model.

Q3: What are the key pharmacokinetic parameters of apigenin in rodents to consider when designing an experiment?

A3: Apigenin's pharmacokinetics can be influenced by the animal strain. For example, absorption rates have been shown to differ between Sprague-Dawley and Wistar rats.[5][6] After oral administration, the time to reach maximum plasma concentration (Tmax) can range from 0.5 to 2.5 hours.[7] The elimination half-life has been reported to be as long as 91.8 hours in one rat study, suggesting potential for accumulation in the body with repeated dosing.[8] However, other studies have shown a shorter half-life of around 2.5 hours.[7] These variations highlight the importance of conducting pilot pharmacokinetic studies in your specific animal model and strain.

Q4: Is apigenin toxic at high doses in animal models?

A4: Apigenin is generally considered to have low toxicity.[8] Studies have shown no mortality or signs of toxicity in mice and rats at oral doses up to 5000 mg/kg.[9] However, it is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) within your specific experimental context.

Q5: Can apigenin interact with other drugs my animal model might be receiving?

A5: Yes, apigenin has the potential to interact with other drugs. It can inhibit cytochrome P450 enzymes like CYP3A4, which are involved in the metabolism of many drugs.[10][11] For example, co-administration of apigenin with the antidepressant venlafaxine (B1195380) was found to increase venlafaxine's plasma levels in mice.[12] Therefore, if your experimental design involves co-administering apigenin with other compounds, potential drug-drug interactions should be carefully considered.

Troubleshooting Guide

Issue 1: Inconsistent or lack of therapeutic effect at a previously reported "effective" dose.

  • Possible Cause 1: Poor Bioavailability. Apigenin has low oral bioavailability.[10][13]

    • Solution: Ensure proper formulation and administration. For oral gavage, ensure the apigenin is well-suspended. Consider using a nano-formulation to enhance solubility and absorption.[13]

  • Possible Cause 2: Animal Strain Differences. Different strains of mice or rats can have different metabolic rates and drug responses.[5][6]

    • Solution: If possible, use the same strain as the cited study. If not, a dose-response study is necessary to determine the optimal dose for your chosen strain.

  • Possible Cause 3: Timing of Administration. The timing of apigenin administration relative to the disease induction or measurement of endpoints is critical.

    • Solution: Review the pharmacokinetics of apigenin and the pathophysiology of your model to optimize the dosing schedule.

Issue 2: Unexpected side effects or mortality in the treatment group.

  • Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve or suspend apigenin may be causing adverse effects.

    • Solution: Always include a vehicle-only control group to assess the effects of the vehicle itself. Ensure the chosen vehicle is non-toxic at the administered volume and concentration.

  • Possible Cause 2: Off-target Effects. While generally safe, high concentrations of apigenin could have unforeseen off-target effects in a specific disease model.

    • Solution: Conduct a thorough literature review for any reported adverse effects in similar models. Perform a dose-escalation study to identify a safe and effective dose range.

Apigenin Dosage Summary in Animal Models

Animal ModelDisease/ConditionApigenin DosageRoute of AdministrationKey Findings
Mice & RatsAnalgesia10, 20, 40 mg/kgOral20 mg/kg showed optimal analgesic effects.[2]
MiceCancer (Metastasis)150 mg/kgOralSignificantly inhibited tumor metastasis.[1]
MiceCancer (Metastasis)1.5 - 126.7 mg/kgIntraperitoneal/SubcutaneousReduced the number of metastatic nodules.[1]
RatsDiabetes20 mg/kgNot SpecifiedAttenuated renal dysfunction and oxidative stress.[9]
MiceDepression20, 40 mg/kgNot SpecifiedExhibited antidepressant-like effects.[9]
MiceHepatic Fibrosis2, 20 mg/kgOral GavageDose-dependently reduced oxidative stress and inflammation.[4]
MiceInflammatory Pain30, 50 mg/kgOral GavagePartially relieved hyperalgesia.[14]

Experimental Protocols

General Protocol for Oral Administration of Apigenin in a Mouse Model of Inflammation
  • Apigenin Preparation:

    • Calculate the required amount of apigenin based on the mean body weight of the experimental group and the desired dosage (e.g., 20 mg/kg).

    • Prepare a vehicle, for example, 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Suspend the calculated apigenin powder in the vehicle to the desired final concentration (e.g., 2 mg/mL for a 10 mL/kg administration volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Animal Handling and Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to control (vehicle only) and treatment groups.

    • Record the body weight of each mouse before dosing.

    • Administer the apigenin suspension or vehicle via oral gavage using an appropriately sized gavage needle. The volume should be based on the individual animal's body weight.

  • Induction of Inflammation:

    • Induce inflammation using a standard model, such as lipopolysaccharide (LPS) injection. For example, administer LPS (1 mg/kg, i.p.) one hour after apigenin/vehicle administration.

  • Monitoring and Sample Collection:

    • Monitor animals for clinical signs of inflammation and distress at regular intervals.

    • At a predetermined time point (e.g., 6 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia for cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.

  • Data Analysis:

    • Analyze data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment group with the control group.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals B Randomize into Groups (Vehicle, Apigenin) A->B C Prepare Apigenin Suspension D Administer Apigenin or Vehicle (e.g., Oral Gavage) C->D E Induce Disease Model (e.g., LPS Injection) D->E F Monitor Animals E->F G Collect Samples (Blood, Tissues) F->G H Perform Assays (ELISA, Histology) G->H I Statistical Analysis H->I

Caption: General experimental workflow for in vivo apigenin studies.

dosage_adjustment start Start: Select Initial Dose (Based on Literature) pilot Conduct Pilot Study (Small Group of Animals) start->pilot observe Observe for Therapeutic Effect and Toxicity pilot->observe increase_dose Increase Dose observe->increase_dose No or Low Effect proceed Proceed with Main Study observe->proceed Desired Effect, No Toxicity decrease_dose Decrease Dose observe->decrease_dose Toxicity Observed no_effect No or Low Effect good_effect Desired Effect, No Toxicity toxicity Toxicity Observed increase_dose->pilot Re-evaluate decrease_dose->pilot Re-evaluate

Caption: Decision flowchart for adjusting apigenin dosage.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_complex NF-κB/IκB Complex NFkB_complex->IKK P NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Apigenin Apigenin Apigenin->IKK Inhibits Gene Gene Transcription (COX-2, iNOS, Cytokines) NFkB_nucleus->Gene

Caption: Apigenin's inhibition of the NF-κB signaling pathway.[3][15]

References

Validation & Comparative

Apigenin vs. Luteolin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) and luteolin (B72000), two closely related flavones abundant in fruits, vegetables, and herbs, have garnered significant attention in oncology research for their potential as anticancer agents. Their structural similarity, differing only by a single hydroxyl group on the B-ring, belies nuanced differences in their biological activities. This guide provides a comprehensive comparison of the anticancer properties of apigenin and luteolin, supported by experimental data, to aid researchers in the strategic design of future studies and drug development initiatives.

At a Glance: Key Differences in Anticancer Profiles

FeatureApigeninLuteolin
Potency Generally effective in the low micromolar range.Often exhibits slightly higher potency than apigenin in direct comparisons.
Primary Mechanisms Induction of apoptosis, cell cycle arrest (primarily G2/M), modulation of PI3K/Akt and MAPK/ERK pathways.Potent induction of apoptosis, cell cycle arrest (G1 and G2/M), strong inhibition of STAT3, PI3K/Akt, and MAPK signaling.
In Vivo Efficacy Demonstrated tumor growth inhibition in various xenograft models.Also shows significant tumor growth inhibition in vivo, sometimes at lower doses than apigenin.
Key Molecular Targets PI3K, Akt, ERK, JNK, p38STAT3, PI3K, Akt, MAPK/ERK, Topoisomerase I

Quantitative Comparison of Anticancer Activity

The following tables summarize key quantitative data from comparative studies on the anticancer effects of apigenin and luteolin.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Direct head-to-head IC50 data from a single comprehensive study across multiple cell lines is limited in the current literature. The data below is compiled from various sources for general comparison.

Cancer Cell LineApigenin IC50 (µM)Luteolin IC50 (µM)Source(s)
HeLa (Cervical Cancer)~40 (for 52% inhibition at 48h)~40 (for 73.2% inhibition at 48h)[1]
A375 (Melanoma)Not specified115.1[2]
HaCaT (Keratinocytes)Not specified37.1[2]

Note: Lower IC50 values indicate greater potency.

Table 2: Comparative Efficacy in HeLa Cervical Cancer Cells[1]
Parameter (48h treatment)Apigenin (40 µM)Luteolin (40 µM)
Growth Inhibition 65.7%73.2%
Total Apoptotic Cells 15.7%26.8%
Relative ROS Level 263%281%

Mechanistic Insights: A Head-to-Head Look

Both apigenin and luteolin exert their anticancer effects through the modulation of multiple signaling pathways and cellular processes. However, studies suggest differences in their primary modes of action.

Signaling Pathways

Luteolin often demonstrates a more potent inhibitory effect on key cancer-promoting signaling pathways. For instance, both flavonoids can suppress the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[3][4] However, luteolin has also been identified as a potent inhibitor of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[5]

Apigenin has been shown to modulate the MAPK/ERK pathway, although the effects can be cell-type specific.[6] Luteolin also impacts the MAPK pathway, and in some contexts, its protective effects against cellular stress have been linked to a stronger activation of JNK and p38 MAPK signaling compared to apigenin.[7]

dot

Signaling_Pathways cluster_apigenin Apigenin cluster_luteolin Luteolin Api Apigenin PI3K_A PI3K Api->PI3K_A inhibits MAPK_ERK_A MAPK/ERK Api->MAPK_ERK_A modulates Akt_A Akt PI3K_A->Akt_A inhibits Proliferation_A Cell Proliferation Akt_A->Proliferation_A inhibits MAPK_ERK_A->Proliferation_A Lut Luteolin PI3K_L PI3K Lut->PI3K_L strongly inhibits STAT3 STAT3 Lut->STAT3 strongly inhibits MAPK_ERK_L MAPK/ERK Lut->MAPK_ERK_L modulates Akt_L Akt PI3K_L->Akt_L strongly inhibits Proliferation_L Cell Proliferation Akt_L->Proliferation_L inhibits STAT3->Proliferation_L MAPK_ERK_L->Proliferation_L

Caption: Differential modulation of key signaling pathways by apigenin and luteolin.

Cell Cycle Arrest and Apoptosis

Both flavonoids are known to induce cell cycle arrest and apoptosis in cancer cells. In a direct comparison using HeLa cells, luteolin induced a higher percentage of apoptotic cells than apigenin at the same concentration.[1] Luteolin has been reported to cause cell cycle arrest in both G1 and G2/M phases, while apigenin-induced arrest is often observed at the G2/M phase.[2][8][9]

dot

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle Apigenin Apigenin G2M G2/M Phase Apigenin->G2M Arrest Apoptosis Apoptosis Apigenin->Apoptosis Induces Luteolin Luteolin G1 G1 Phase Luteolin->G1 Arrest Luteolin->G2M Arrest Luteolin->Apoptosis Potently Induces S S Phase G1->S S->G2M G2M->G1

Caption: Comparative effects of apigenin and luteolin on the cell cycle and apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of apigenin and luteolin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A375) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of apigenin or luteolin (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with apigenin or luteolin at their respective IC50 concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Treat cells with apigenin or luteolin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Experimental_Workflow cluster_assays Downstream Assays cluster_data Data Analysis start Cancer Cell Culture treatment Treat with Apigenin or Luteolin start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp

Caption: A generalized experimental workflow for comparing the anticancer activities.

Conclusion and Future Directions

Both apigenin and luteolin demonstrate significant anticancer properties through multifaceted mechanisms. Direct comparative studies suggest that luteolin may exhibit slightly greater potency in inhibiting cell growth and inducing apoptosis in some cancer cell lines, which could be attributed to its additional hydroxyl group and its strong inhibitory effect on the STAT3 pathway.[1][5]

However, the therapeutic potential of either compound may be cell-type specific. Therefore, future research should focus on conducting comprehensive head-to-head comparisons of apigenin and luteolin across a broader panel of cancer cell lines to delineate their differential activities and identify cancer types that are most sensitive to each flavonoid. Furthermore, in vivo comparative studies are essential to validate the in vitro findings and to assess their pharmacokinetic and pharmacodynamic profiles. Such studies will be instrumental in guiding the development of these promising natural compounds into effective anticancer therapies.

References

A Comparative Analysis of Apigenin and Quercetin in the Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) and quercetin (B1663063), two flavonoids abundant in fruits and vegetables, have garnered significant attention for their potential as anticancer agents. Both compounds are known to induce programmed cell death, or apoptosis, in various cancer cell lines, making them promising candidates for further investigation in oncology. This guide provides an objective comparison of the apoptotic effects of apigenin and quercetin, supported by experimental data, detailed methodologies for key assays, and visualizations of the signaling pathways involved. The evidence suggests that the efficacy of each flavonoid is highly dependent on the specific cancer cell type, with apigenin showing greater potency in some lines and quercetin in others.

Data Presentation: A Side-by-Side Look at Efficacy

The pro-apoptotic potential of a compound is often initially quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. The following tables summarize key quantitative data from studies directly comparing the effects of apigenin and quercetin on different cancer cell lines.

Table 1: Comparative Cytotoxicity in Breast Cancer Cells

Cell LineCompoundConcentration (µM)% Cell Death (72h)Source
SKBR3 Apigenin50~60%[1]
Quercetin50Moderate effect[1]
MCF-7 Apigenin-Highest activity [1][2]
Quercetin-Moderate activity[1][2]
The study described the effect as "moderate" without providing a specific percentage.[1]
**The study ranked apigenin as having the highest antiproliferative activity among the tested phytoestrogens (apigenin, genistein, quercetin, naringenin).[1][2]

Table 2: Comparative Effects on Colon and Leukemia Cancer Cells

Cell LineCompoundConcentration (µM)OutcomeSource
HCT-116 (Colon) Apigenin10Most significant reduction in cell growth compared to quercetin and other flavonoids.[3]
Quercetin10Less significant reduction in cell growth compared to apigenin.[3]
HL60 (Leukemia) Apigenin-Did not induce apoptosis.[4]
Quercetin-Induced DNA fragmentation, PARP cleavage, and Bax up-regulation, leading to apoptosis.[4]

Table 3: Apoptosis Induction Data (Single Compound Studies)

CompoundCell LineConcentrationDuration% Apoptotic Cells (Early + Late)Source
Apigenin MDA-MB-453 (Breast)35.15 µM (IC50)72h53.4%[5]
Apigenin KKU-M055 (Cholangiocarcinoma)78 µM (IC50)24h24.67%[6]
Apigenin HT29 (Colon)90 µM72h24.92%

Signaling Pathways of Apoptosis

Both apigenin and quercetin trigger apoptosis through the modulation of complex intracellular signaling networks. They can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Apigenin-Induced Apoptosis

Apigenin initiates apoptosis by generating reactive oxygen species (ROS), leading to DNA damage and activation of p53.[7] It modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, increasing the Bax/Bcl-2 ratio.[7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[5][7] Apigenin is also known to inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.[8][9]

G Apigenin Apigenin ROS ROS Apigenin->ROS Induces PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Apigenin->MAPK_ERK Inhibits Bcl2 Bcl-2 Apigenin->Bcl2 Inhibits Bax Bax ROS->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Disrupts Membrane CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apigenin-induced apoptotic signaling pathway.

Quercetin-Induced Apoptosis

Quercetin similarly induces apoptosis through multiple mechanisms. It has been shown to up-regulate the expression of pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[4] This shift leads to mitochondrial dysfunction and the activation of the caspase cascade. In some cancer types, such as human myeloid leukemia cells, quercetin's ability to induce apoptosis appears more potent than apigenin's.[4] Quercetin also modulates key survival signaling pathways, including inhibiting PI3K/Akt and increasing the phosphorylation of ERK, which can contribute to its pro-apoptotic effects.[4]

G Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits ERK ERK Quercetin->ERK Activates Bcl2 Bcl-2 Quercetin->Bcl2 Inhibits Bax Bax Quercetin->Bax Upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito Disrupts Membrane CytC Cytochrome c Mito->CytC Releases Casp_cascade Caspase Cascade CytC->Casp_cascade Activates PARP PARP Casp_cascade->PARP Cleaves Apoptosis Apoptosis Casp_cascade->Apoptosis Executes

Caption: Quercetin-induced apoptotic signaling pathway.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for the key experiments used to quantify the apoptotic effects of apigenin and quercetin.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed cells in 96-well plate B Incubate 24h (allow attachment) A->B C Treat with Apigenin/ Quercetin (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT solution (e.g., 5 mg/mL) D->E F Incubate 2-4h (formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance (~570 nm) G->H I Calculate % viability and IC50 value H->I

Caption: Standard experimental workflow for the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of apigenin or quercetin (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.

  • MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Culture cells and treat with the desired concentrations of apigenin or quercetin for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 × 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and cleaved caspase-3.

Methodology:

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Conclusion

Both apigenin and quercetin are potent inducers of apoptosis in cancer cells, operating through the modulation of critical signaling pathways, including the Bcl-2 family of proteins and the caspase cascade. However, their comparative efficacy is not uniform across all cancer types. Experimental evidence indicates that apigenin may be more effective in certain breast and colon cancer cell lines, while quercetin shows superior activity in leukemia cells.[1][4] This cell-type specificity is a critical consideration for drug development and underscores the importance of targeted research to identify which cancers are most susceptible to each flavonoid. The methodologies and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising natural compounds.

References

Validating the PI3K/Akt Pathway as a Target of Apigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apigenin's efficacy in targeting the PI3K/Akt signaling pathway, benchmarked against established inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a clear understanding of Apigenin (B1666066) as a potential therapeutic agent.

Performance Comparison: Apigenin vs. Alternative PI3K/Akt Inhibitors

Apigenin, a naturally occurring flavonoid, has demonstrated significant potential in modulating the PI3K/Akt signaling cascade, a critical pathway often dysregulated in cancer. This section compares the inhibitory effects of Apigenin with well-characterized synthetic PI3K inhibitors, LY294002 and Wortmannin.

Table 1: Comparative Efficacy of PI3K/Akt Pathway Inhibitors

InhibitorTarget(s)IC50 (PI3K)Effective Concentration (Cell-based Assays)Mechanism of ActionKey Findings
Apigenin PI3K, AktData not available in reviewed literature10-100 µM (for apoptosis and cell cycle arrest)ATP-competitive inhibitor of PI3KInduces G0/G1 phase cell cycle arrest and apoptosis in prostate cancer cells, consistent with the effects of LY294002.[1] Reduces phosphorylation of Akt at Ser473 in a dose-dependent manner.[2][3]
LY294002 Pan-PI3K~1.4 µM10-50 µMReversible, ATP-competitive inhibitorSynergistically enhances Apigenin-induced apoptosis in leukemia cells.[4]
Wortmannin Pan-PI3K, DNA-PK, mTOR~3-5 nM[5]10-100 nMIrreversible, covalent inhibitorPotent, broad-spectrum PI3K inhibitor, but lacks isoform selectivity and has a short half-life.[5][6]

Experimental Validation of Apigenin's Effect on the PI3K/Akt Pathway

The inhibitory effect of Apigenin on the PI3K/Akt pathway is primarily validated through the assessment of the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) indicates pathway inhibition.

Table 2: Dose-Dependent Inhibition of Akt Phosphorylation by Apigenin in PC-3 Human Prostate Cancer Cells

Apigenin Concentration (µM)Inhibition of Akt (Ser473) Phosphorylation (%)
1020
2059
4062
(Data sourced from a study on human prostate cancer cells)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Cell Viability (MTT) Assay

This assay is used to assess the effect of Apigenin on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells (e.g., A375P and A375SM melanoma cells) into a 96-well plate at a density of 2x10^4 cells/ml in a final volume of 200 µl/well.

  • Incubation: Incubate the cells for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of Apigenin (e.g., 0, 25, 50, 75, and 100 µM) for 24 hours.

  • MTT Addition: After treatment, discard the medium and add 40 µl of MTT solution (5 mg/ml in PBS) to each well.

  • Incubation with MTT: Incubate the plate for an additional 2 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This technique is used to quantify the levels of p-Akt, a direct indicator of PI3K/Akt pathway activity.

  • Cell Lysis: Treat cells with Apigenin at desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt or a loading control like β-actin.

In Vitro Kinase Assay (General Protocol)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reaction Setup: In a microplate well, combine the kinase (e.g., recombinant PI3K or Akt), the substrate (e.g., a specific peptide or lipid), and the test compound (Apigenin) in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by detecting ADP production using a luminescence-based assay.

  • IC50 Determination: Perform the assay with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylation Apigenin Apigenin Apigenin->PI3K Inhibition (ATP-binding site) Cell_Effects Cellular Effects (Proliferation, Survival, etc.) Downstream->Cell_Effects

Caption: PI3K/Akt signaling pathway and the inhibitory action of Apigenin.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture Cell Culture & Treatment with Apigenin Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Analysis Densitometry Analysis Imaging->Analysis Logical_Comparison Apigenin Apigenin (Natural Flavonoid) Target Target: PI3K/Akt Pathway Apigenin->Target Safety Safety Profile Apigenin->Safety Generally considered safe Synthetic_Inhibitors Synthetic Inhibitors (LY294002, Wortmannin) Synthetic_Inhibitors->Target Synthetic_Inhibitors->Safety Potential off-target effects and toxicity Efficacy Efficacy Target->Efficacy Mechanism Mechanism of Action Target->Mechanism Conclusion Conclusion Efficacy->Conclusion Safety->Conclusion Mechanism->Conclusion

References

Apigenin vs. Chrysin: A Comparative Analysis of Their Differential Effects on Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) and chrysin (B1683763) are two closely related plant-derived flavonoids that have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Structurally, they are nearly identical, differing by only a single hydroxyl group. However, this minor structural variance leads to notable differences in their biological activities and their modulation of key cellular signaling pathways. This guide provides an objective comparison of the differential effects of apigenin and chrysin on cell signaling, supported by experimental data and detailed methodologies to aid in research and development.

Structural Differences

Apigenin and chrysin belong to the flavone (B191248) subclass of flavonoids. The key structural difference lies in the hydroxylation pattern of the B-ring. Apigenin possesses a hydroxyl group at the 4' position, which is absent in chrysin. This seemingly small difference can significantly impact their bioavailability, metabolism, and interaction with molecular targets.

G cluster_apigenin Apigenin cluster_chrysin Chrysin Apigenin Apigenin Chrysin Chrysin

Caption: Chemical structures of Apigenin and Chrysin.

Differential Effects on Major Signaling Pathways

While both flavonoids can influence a wide array of signaling cascades, they often exhibit distinct mechanisms and potencies.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4]

  • Apigenin: Apigenin is a well-documented inhibitor of the PI3K/Akt/mTOR pathway.[3][4] It can suppress the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in various cancer cells.[3][4] For instance, in prostate cancer cells, apigenin has been shown to directly target the IGF/IGFBP-3 axis, reducing its expression through the modulation of p-Akt.[3]

  • Chrysin: In contrast, some studies suggest that chrysin can lead to a reversal of a declining PI3K/Akt pathway.[5][6] This effect, coupled with the downregulation of gluconeogenic enzymes, suggests that chrysin can reduce fatty acid synthesis.[5][6] However, other studies have shown that chrysin can inhibit the PI3K/AKT pathway in the context of cancer.[7] This indicates that the effect of chrysin on this pathway may be cell-type and context-dependent.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_flavonoids Flavonoid Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin Apigenin Apigenin->Akt inhibits phosphorylation Chrysin Chrysin Chrysin->Akt modulates (context-dependent)

Caption: Differential modulation of the PI3K/Akt pathway by Apigenin and Chrysin.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are critical in regulating cell proliferation, differentiation, and stress responses.[3]

  • Apigenin: Apigenin has been shown to suppress the MAPK/ERK signaling pathway.[3] It can inhibit the phosphorylation of ERK1/2, leading to growth arrest in cancer cells.[3][8] For example, in breast carcinoma cells, apigenin treatment resulted in a dose- and time-dependent inhibition of ERK MAP kinase phosphorylation and activation.[8]

  • Chrysin: Chrysin has also been found to modulate the MAPK pathway.[7] In combination with apigenin, chrysin synergistically inhibits the growth and metastasis of colorectal cancer cells by suppressing the activity of the P38-MAPK/AKT pathway.[7][9]

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling and immune responses.

  • Apigenin: Apigenin can enhance the activation of type I interferon (IFN)-induced JAK/STAT signaling. It has been shown to increase the phosphorylation of STAT1 and STAT2.[10]

  • Chrysin: Both apigenin and chrysin have been implicated in the regulation of the JAK2/STAT3 signaling pathway in the context of renal injury.[11]

Metabolic Pathways: Cholesterol and Fatty Acid Synthesis

Both apigenin and chrysin have demonstrated significant effects on metabolic pathways, particularly those involved in lipid metabolism.

  • Shared Effects: Both flavonoids have been shown to downregulate the cholesterol biosynthesis pathway by reducing the expression of key enzymes like HMG-CoA Reductase and the transcription factors SREBP1 and SREBP2.[5][11] Similarly, they both can downregulate targets involved in lipogenesis, leading to decreased cellular fatty acid levels.[5][11]

  • Differential Effects: While both impact fatty acid synthesis, some studies suggest different primary mechanisms. Chrysin has been shown to downregulate the gene Fasn, which encodes for Fatty Acid Synthase.[5] Apigenin, on the other hand, has been reported to downregulate the expression of CD36, a receptor for fatty acid uptake, and inactivate PPARγ, a key promoter of adipogenesis.[5][6]

Quantitative Data Summary

ParameterApigeninChrysinCell Line(s)Reference(s)
IC50 (Growth Inhibition) 7.8 µg/ml (approx. 28.9 µM)Not specifiedMCF-7 (breast cancer)[8]
8.9 µg/ml (approx. 33 µM)Not specifiedMDA-MB-468 (breast cancer)[8]
2.30 µM (in combination with Doxorubicin)Not specifiedMCF-7 (breast cancer)[12]
4.07 µM (in combination with Doxorubicin)Not specifiedMDA-MB-231 (breast cancer)[12]
Optimal Concentration (in combination) 25 µM25 µMSW480, HCT-116 (colorectal cancer)[7][9]
Binding Energy (IKK) -7.45 kcal/molNot specifiedIn silico[13]
Binding Energy (p38 MAPK) -8.21 kcal/molNot specifiedIn silico[13]

Experimental Protocols

Cell Culture and Flavonoid Treatment
  • Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in appropriate culture medium (e.g., DMEM with 10% FBS) in 6-well plates or 10-cm dishes and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: Prepare stock solutions of apigenin and chrysin (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of apigenin, chrysin, or vehicle control (DMSO, typically ≤ 0.1%).

  • Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control.

G start Cell Culture & Treatment (Apigenin/Chrysin) protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: A typical experimental workflow for Western Blot analysis.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for Fasn, SREBP1, HMGCR).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).[15]

Conclusion

Apigenin and chrysin, despite their structural similarity, exhibit distinct effects on key cellular signaling pathways. Apigenin consistently demonstrates inhibitory effects on the PI3K/Akt and MAPK/ERK pathways, underscoring its potential as an anti-proliferative agent. Chrysin's effects appear more context-dependent, with reports of both inhibitory and, in some metabolic contexts, potentially restorative actions on the PI3K/Akt pathway. Both flavonoids show promise in modulating metabolic pathways related to cholesterol and fatty acid synthesis, although through potentially different primary molecular targets.[5][11] These differential activities highlight the importance of understanding the subtle structure-activity relationships of flavonoids for their targeted development as therapeutic agents. For researchers and drug developers, the choice between apigenin and chrysin will depend on the specific signaling pathway and cellular context being targeted.

References

Apigenin: An In Vivo Examination of its Anti-inflammatory Efficacy Compared to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo anti-inflammatory effects of apigenin (B1666066) against other agents, supported by experimental data. This analysis aims to facilitate informed decisions in the pursuit of novel anti-inflammatory therapeutics.

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] In vivo studies have consistently demonstrated its ability to mitigate inflammatory responses in various models, positioning it as a promising candidate for further investigation and development. This guide synthesizes key findings from preclinical in vivo research to offer a comparative overview of apigenin's efficacy.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the quantitative outcomes of in vivo studies, comparing the anti-inflammatory effects of apigenin with other agents.

Model Agent(s) Dosage Key Efficacy Metrics Result Reference
Lipopolysaccharide (LPS)-induced endotoxemia in miceApigenin50 mg/kgSurvival Rate70% survival with apigenin vs. 0% in LPS group.[1][4][1][4]
Lung Apoptosis~3-fold reduction in apoptotic cells compared to LPS group.[1][4][1][4]
Lung Neutrophil InfiltrationSignificant reduction.[1][1]
NF-κB Activity (Lungs)Effective modulation and reduction.[1][4][1][4]
Carrageenan-induced rat paw edemaApigenin (DI)Not specifiedPaw Edema InhibitionDemonstrated anti-inflammatory activity.[5]
Vitexin (DII)Not specifiedPaw Edema InhibitionDemonstrated anti-inflammatory activity.[5]
AspirinNot specifiedPaw Edema InhibitionStandard reference.[5]
Carbon tetrachloride (CCl4)-induced hepatic fibrosis in miceApigenin20 mg/kgSerum ALT levelsSignificant improvement (reduction).[6]
Serum AST levelsSignificant improvement (reduction).[6]
IL-1β, IL-6, TNF-α levels (liver)Significant decrease.[6][6]
Silymarin100 mg/kgSerum ALT, AST levelsSignificant improvement.[6]
IL-1β, IL-6 levels (liver)~30% reduction compared to CCl4 group.[6]
Acute Pancreatitis in rats (bilio-pancreatic duct ligation)Apigenin4 ml (concentration not specified)Pancreatic TNF-α expressionUnder-expression observed over time; prevented pancreatic necrosis at 72h.[7][8][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

LPS-Induced Endotoxemia in Mice
  • Animal Model: Male C57BL/6 mice or NF-κB luciferase transgenic mice.

  • Inducing Agent: A lethal dose of Lipopolysaccharide (LPS) (e.g., 37.5 mg/kg) administered via intraperitoneal (i.p.) injection to induce systemic inflammation and endotoxic shock.

  • Treatment: Apigenin (e.g., 50 mg/kg) or a vehicle control (e.g., DMSO) is injected i.p. typically 3 hours prior to LPS administration.

  • Assessment:

    • Survival: Monitored over a period of up to 30 days.

    • Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue architecture and inflammatory cell infiltration.

    • Apoptosis: Assessed in lung tissue sections using methods like TUNEL staining.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines and chemokines (e.g., MIP-2, KC) in bronchoalveolar lavage fluid (BALF) and lung tissue are measured by ELISA and quantitative RT-PCR.

    • NF-κB Activity: In transgenic mice, luciferase expression is measured as an indicator of NF-κB activity.

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar rats.

  • Inducing Agent: Carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized acute inflammation.

  • Treatment: Apigenin, a comparator (e.g., Vitexin), or a standard anti-inflammatory drug (e.g., Aspirin) is administered orally or intraperitoneally prior to carrageenan injection.

  • Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice
  • Animal Model: Mice.

  • Inducing Agent: Carbon tetrachloride (CCl4) (e.g., 0.5 mL/kg, i.p.) is administered twice a week for an extended period (e.g., six weeks) to induce chronic liver injury and fibrosis.

  • Treatment: Apigenin (e.g., 2 and 20 mg/kg) or a standard hepatoprotective agent (e.g., Silymarin, 100 mg/kg) is administered concurrently with the CCl4 treatment.

  • Assessment:

    • Serum Biomarkers: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as total bilirubin (B190676) (TB), total cholesterol (TC), and triglycerides (TG).

    • Oxidative Stress Markers: Levels of catalase (CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA) in liver tissue homogenates are assessed.

    • Inflammatory Cytokines: The concentrations of IL-1β, IL-6, and TNF-α in liver tissue homogenates are determined.

    • Histopathology: Liver tissues are stained with H&E to evaluate histological changes.

    • Immunohistochemistry: Expression of markers for angiogenesis (VEGF, CD34) is evaluated.

Visualizing Experimental Design and Molecular Pathways

To further elucidate the experimental processes and the molecular mechanisms underlying apigenin's anti-inflammatory effects, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment Administration cluster_assessment Assessment of Effects animal_model Animal Model Selection (e.g., Mice, Rats) group_allocation Group Allocation (Control, Vehicle, Apigenin, Comparator) animal_model->group_allocation inflammation_induction Induction of Inflammation (e.g., LPS, Carrageenan, CCl4) group_allocation->inflammation_induction treatment Administration of Apigenin / Alternatives inflammation_induction->treatment survival Survival Rate Monitoring treatment->survival biochemical Biochemical Analysis (Serum, Tissue) treatment->biochemical histological Histological Examination treatment->histological molecular Molecular Analysis (Cytokines, Gene Expression) treatment->molecular

Caption: General workflow for in vivo validation of anti-inflammatory agents.

apigenin_pathway LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK activates Apigenin Apigenin Apigenin->IKK inhibits NFkB NF-κB (p65/p50) Apigenin->NFkB inhibits translocation IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines COX2_iNOS COX-2, iNOS Gene_Expression->COX2_iNOS Inflammation Inflammation Cytokines->Inflammation COX2_iNOS->Inflammation

Caption: Apigenin's inhibition of the NF-κB signaling pathway.

References

Apigenin's Anti-Cancer Efficacy: A Comparative Analysis Across Various Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical studies reveals the multifaceted anti-cancer properties of Apigenin (B1666066), a naturally occurring flavonoid found in various plants. This guide synthesizes experimental data to offer a comparative analysis of Apigenin's effects on a range of cancer types, providing valuable insights for researchers, scientists, and drug development professionals. The evidence underscores Apigenin's potential as a chemopreventive and therapeutic agent, primarily through its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit cancer's spread (metastasis).

Quantitative Analysis of Apigenin's Anti-Proliferative Effects

Apigenin has demonstrated significant growth-inhibitory effects across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, varies depending on the cancer type and specific cell line. The following table summarizes the IC50 values of Apigenin in various human cancer cell lines, showcasing its differential efficacy.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Citation
Breast Cancer MDA-MB-45359.4424
MDA-MB-45335.1572
MCF-7~28.8672
MDA-MB-468~32.9372[1]
Cervical Cancer HeLa~2724
C33A~2724[2]
HeLa1072[3]
SiHa6872[3]
CaSki7672[3]
C33A4072[3]
Colon Cancer SW480Varies (Dose-dependent reduction)48[4]
HT-29Varies (Dose-dependent reduction)48[4]
Caco-2Varies (Dose-dependent reduction)48[4]
Leukemia HL-6030Not Specified[5]
Melanoma A375P~7524[6]
A375SM~10024[6]
Pancreatic Cancer AsPC-1>50Not Specified[7]
CD18~25Not Specified[7]
MIA PaCa-2~37.5Not Specified[7]
S2-013~75Not Specified[7]
Prostate Cancer 22Rv1~20 (for 50% inhibition)48[8]
Renal Cell Carcinoma Caki-127.0224[9]
ACHN50.4024[9]
NC6523.3424[9]
Bladder Cancer T2482.524[10]
T2452.948[10]
T2443.872[10]

Note: IC50 values can vary based on experimental conditions. The data presented is a summary from the cited literature.

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Apigenin's anti-proliferative activity is largely attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.

Cell Cycle Arrest

Flow cytometry analysis in multiple studies has consistently shown that Apigenin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division.[4][7][11]

Cancer TypeCell LineApigenin Concentration (µM)Treatment Duration (hours)Percentage of Cells in G2/M PhaseCitation
Colon Cancer SW480804864%[4]
HT-29804842%[4]
Caco-2804826%[4]
Pancreatic Cancer AsPC-1100Not SpecifiedSignificant Increase[7][11]
CD1850-100Not SpecifiedSignificant Increase[7][11]
MIA PaCa-2100Not SpecifiedSignificant Increase[7][11]
S2-013100Not SpecifiedSignificant Increase[7][11]
Renal Cell Carcinoma Caki-120Not Specified22.4%[9]
Caki-130Not Specified34.8%[9]
Caki-150Not Specified48.9%[9]

This G2/M arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1 and cdc2.[4]

Apoptosis Induction

Apigenin is a potent inducer of apoptosis in cancer cells. Studies have shown that it can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] This is often characterized by an increase in the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and the activation of caspases.[12] For instance, in leukemia HL-60 cells, Apigenin treatment resulted in a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining.[5]

cluster_workflow Experimental Workflow for Apigenin's Anti-Cancer Effect Assessment start Cancer Cell Culture apigenin Apigenin Treatment (Varying Concentrations & Times) start->apigenin mtt MTT Assay (Cell Viability/IC50) apigenin->mtt flow Flow Cytometry apigenin->flow western Western Blot (Protein Expression) apigenin->western annexin Annexin V/PI Staining (Apoptosis) flow->annexin cell_cycle PI Staining (Cell Cycle Analysis) flow->cell_cycle pathway Signaling Pathway Analysis (e.g., PI3K/Akt, STAT3) western->pathway

Figure 1: A typical experimental workflow to evaluate the anti-cancer effects of Apigenin.

Modulation of Key Signaling Pathways

Apigenin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway in various cancer cells, including hepatocellular carcinoma and breast cancer.[13][14] By suppressing the phosphorylation of key components like Akt and mTOR, Apigenin can lead to decreased cell proliferation and the induction of apoptosis and autophagy.[13]

cluster_pi3k Apigenin's Inhibition of the PI3K/Akt Signaling Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Apigenin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. Apigenin has been demonstrated to suppress the phosphorylation and nuclear translocation of STAT3 in melanoma and colon cancer cells.[15][16] This inhibition leads to the downregulation of STAT3 target genes involved in metastasis, such as MMP-2, MMP-9, and VEGF.[15]

cluster_stat3 Apigenin's Inhibition of the STAT3 Signaling Pathway Apigenin Apigenin STAT3 STAT3 Phosphorylation Apigenin->STAT3 STAT3_nucleus STAT3 Nuclear Translocation STAT3->STAT3_nucleus Target_Genes Target Gene Expression (MMP-2, MMP-9, VEGF) STAT3_nucleus->Target_Genes Metastasis Metastasis & Angiogenesis Target_Genes->Metastasis

Figure 3: Apigenin disrupts the STAT3 signaling cascade, hindering metastasis.

Anti-Metastatic Potential

Beyond its effects on cell proliferation and survival, Apigenin has shown promise in inhibiting cancer metastasis. It can suppress the migration and invasion of cancer cells, key steps in the metastatic cascade.[15] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and by modulating the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[15]

Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of Apigenin's effects on cancer cells.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Apigenin (e.g., 0-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with Apigenin as described above. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.[18]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[18]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[19]

Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting: Treat cells with Apigenin. Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[20]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20][21]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[20]

Western Blotting for Protein Expression
  • Protein Extraction: Treat cells with Apigenin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22] Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Cyclin B1, β-actin) overnight at 4°C.[22][23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[22] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The collective evidence from numerous preclinical studies strongly supports the potential of Apigenin as a multi-targeting anti-cancer agent. Its ability to inhibit cell proliferation, induce cell cycle arrest and apoptosis, and suppress key signaling pathways across a diverse range of cancer types highlights its promise for future therapeutic development. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its clinical utility in oncology.

References

Validating Apigenin's Mechanism of Action: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to validate the mechanism of action of Apigenin, a promising natural flavonoid, by utilizing specific signaling pathway inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of Apigenin's therapeutic potential.

Apigenin has been widely reported to exert its anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Nuclear factor kappa B (NF-κB) pathways. The use of specific small molecule inhibitors that target these pathways is a crucial step in validating that the observed effects of Apigenin are indeed mediated through the proposed mechanisms.

Data Presentation: Quantitative Comparison of Apigenin's Effects with Specific Inhibitors

The following tables summarize quantitative data from various studies, comparing the effects of Apigenin alone and in combination with specific pathway inhibitors. This data provides evidence for the role of these signaling pathways in mediating Apigenin's cellular effects.

Table 1: Effect of PI3K/Akt Pathway Inhibition on Apigenin's Activity

Cell LineTreatmentEndpointResultReference
MPC5 podocytesAng II + Apigenin (20 µM) vs. Ang II + Apigenin (20 µM) + LY294002 (10 µM)GPX4 mRNA expressionLY294002 reversed the Apigenin-induced decrease in GPX4 mRNA levels.[1]
MPC5 podocytesAng II + Apigenin (20 µM) vs. Ang II + Apigenin (20 µM) + LY294002 (10 µM)SLC7A11 and ACSL4 mRNA expressionLY294002 reversed the Apigenin-induced increase in SLC7A11 and ACSL4 mRNA levels.[1]
Human prostate cancer cells (LNCaP and PC-3)Apigenin (10 or 20 µM) and LY294002 (10 µM)p-Akt (Ser473) protein expressionBoth Apigenin and LY294002 caused a significant decrease in Akt phosphorylation.[2]
Malignant mesothelioma cells (MSTO-211HAcT and H2452AcT)Apigenin (30 µM) vs. Apigenin (30 µM) + LY294002 (20 µM)Glucose concentration in culture mediumCo-treatment further increased glucose concentration compared to Apigenin alone, suggesting enhanced inhibition of glycolysis.[3][4]

Table 2: Effect of MAPK/ERK Pathway Inhibition on Apigenin's Activity

Cell LineTreatmentEndpointResultReference
Breast Carcinoma (MDA-MB-468)Apigenin (dose-dependent)p-ERK MAP kinaseApigenin treatment resulted in a dose- and time-dependent inhibition of ERK phosphorylation and activation.[5]
Human Breast Cancer (MCF-7 and MDA-MB-231)Apigenin (100 µM and 200 µM)Cell ViabilityApigenin significantly decreased cell viability at higher concentrations.[6]
Human Cervical Cancer (HeLa, SiHa, CaSki, C33A)ApigeninIC50 values at 72hHeLa: 10 µM, SiHa: 68 µM, CaSki: 76 µM, C33A: 40 µM.[7]

Table 3: Effect of NF-κB Pathway Inhibition on Apigenin's Activity

Cell LineTreatmentEndpointResultReference
Human Hepatocellular Carcinoma (Bel-7402 and PLC/PRF/5)ApigeninNF-κB Luciferase Reporter ActivityApigenin significantly reduced NF-κB reporter activity.[8]
Human Colon Carcinoma (HCT-116)ApigeninNF-κB Luciferase Reporter ActivityApigenin suppressed NF-κB transcriptional activity in a dose-dependent manner.[9]
Human Colon Carcinoma (HCT-116)LPS + Apigeninp-NF-κB p65 protein expressionApigenin downregulated LPS-induced NF-κB p65 phosphorylation in a dose-dependent manner.[9]
Nasal fibroblastsTGF-β1 + Apigenin (10 µM) vs. TGF-β1 + BAY11-7082 (3 µM)p50 promoter activity (Luciferase Assay)Both Apigenin and BAY11-7082 inhibited TGF-β1-induced p50 promoter activity.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-ERK)

Objective: To quantify the effect of Apigenin and specific inhibitors on the phosphorylation status of key signaling proteins.

Materials:

  • Cell culture reagents

  • Apigenin and specific inhibitors (e.g., LY294002, U0126)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with Apigenin, the specific inhibitor, or a combination of both for the desired time. Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[11][12][13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., β-actin).

MTT Cell Viability Assay

Objective: To assess the effect of Apigenin and specific inhibitors on cell proliferation and viability.

Materials:

  • 96-well plates

  • Cell culture reagents

  • Apigenin and specific inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Apigenin, with or without a fixed concentration of a specific inhibitor, for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values where applicable.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of Apigenin and specific inhibitors on NF-κB transcriptional activity.

Materials:

  • Cells (e.g., HEK293T, HCT-116)

  • NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)

  • Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • Apigenin and specific inhibitors (e.g., BAY 11-7082)

  • Inducer of NF-κB activity (e.g., TNF-α or LPS)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[9][14][15]

  • Treatment: After 24 hours, pre-treat the cells with Apigenin and/or the NF-κB inhibitor for 1-2 hours.

  • Induction: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction or percentage of inhibition relative to the stimulated control.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships described in this guide.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt (Thr308) Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation mTORC2 mTORC2 mTORC2->Akt p-Akt (Ser473) Apigenin_PI3K Apigenin Apigenin_PI3K->PI3K LY294002 LY294002 LY294002->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK Transcription Factors (e.g., c-Fos, Elk-1) Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription Factors (e.g., c-Fos, Elk-1) Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors (e.g., c-Fos, Elk-1)->Cell Proliferation, Differentiation Apigenin_MAPK Apigenin Apigenin_MAPK->MEK U0126 U0126 / PD98059 U0126->MEK TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκBα IκBα IKK->IκBα p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocation Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nucleus->Gene Transcription (Inflammation, Survival) Apigenin_NFkB Apigenin Apigenin_NFkB->IKK BAY117082 BAY 11-7082 BAY117082->IKK

Caption: Signaling pathways modulated by Apigenin and specific inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Conclusion Cell Culture Cell Culture Treatment Groups Control Apigenin Inhibitor Apigenin + Inhibitor Cell Culture->Treatment Groups Western Blot Western Blot Treatment Groups->Western Blot MTT Assay MTT Assay Treatment Groups->MTT Assay Luciferase Assay Luciferase Assay Treatment Groups->Luciferase Assay Protein Expression/Phosphorylation Protein Expression/Phosphorylation Western Blot->Protein Expression/Phosphorylation Cell Viability/Proliferation Cell Viability/Proliferation MTT Assay->Cell Viability/Proliferation Transcriptional Activity Transcriptional Activity Luciferase Assay->Transcriptional Activity Conclusion Validate Apigenin's Mechanism of Action Protein Expression/Phosphorylation->Conclusion Cell Viability/Proliferation->Conclusion Transcriptional Activity->Conclusion

Caption: General experimental workflow for validating Apigenin's mechanism of action.

Logical_Relationship Apigenin Apigenin Cellular_Effect Observed Cellular Effect (e.g., Apoptosis, Decreased Proliferation) Apigenin->Cellular_Effect causes Signaling_Pathway Signaling Pathway (e.g., PI3K/Akt) Apigenin->Signaling_Pathway inhibits Reversal_of_Effect Reversal or Attenuation of Cellular Effect Apigenin->Reversal_of_Effect co-treatment leads to Signaling_Pathway->Cellular_Effect mediates Specific_Inhibitor Specific Inhibitor (e.g., LY294002) Specific_Inhibitor->Signaling_Pathway inhibits Specific_Inhibitor->Reversal_of_Effect co-treatment leads to Validation Mechanism Validated Reversal_of_Effect->Validation

Caption: Logical relationship for validating mechanism of action using an inhibitor.

References

Apigenin vs. Standard Chemotherapy: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential anticancer properties. This guide provides a comparative analysis of apigenin's efficacy against standard chemotherapy drugs, supported by experimental data. While apigenin has shown promise as a standalone agent in some preclinical models, its primary potential may lie in its role as a chemosensitizer, enhancing the therapeutic effects of conventional cytotoxic agents. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to offer an objective resource for the research and drug development community.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of apigenin compared to and in combination with standard chemotherapy drugs.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cancer TypeCell LineApigenin (µM)Chemotherapy DrugChemotherapy Drug (µM)Combination (Apigenin + Chemo)Reference
Breast CancerMCF-7~50Doxorubicin137.89 µM Apigenin + 1 µM Doxorubicin[1]
Breast CancerMDA-MB-231>50Doxorubicin4.1Not Specified[1]
Ovarian CancerSKOV3Not SpecifiedCisplatin (B142131)250 µM Apigenin + 2 µM Cisplatin showed increased apoptosis[2]
Ovarian CancerSKOV3/DDP (Cisplatin-Resistant)Not SpecifiedCisplatin1050 µM Apigenin + 2 µM Cisplatin overcame resistance[2]
Colorectal CancerHCT116Not Specified5-Fluorouracil2020 µM Apigenin + 20 µM 5-FU increased apoptosis from 20.2% to 70.92%[3]
Colorectal CancerHT-29>1005-Fluorouracil>32Combination showed enhanced cell viability reduction[3]
Cervical CancerHeLa35.89Not SpecifiedNot SpecifiedNot Applicable[4]
Table 2: In Vivo Tumor Growth Inhibition
Cancer TypeAnimal ModelTreatmentDosage & RouteTumor Growth InhibitionReference
Ovarian CancerOrthotopic Nude MiceApigeninNot SpecifiedInhibited micrometastasis[5]
Colon Cancer (Cisplatin-Resistant)Xenografted MiceApigenin35 mg/kgSignificantly suppressed tumor growth[6]
Hepatocellular CarcinomaXenograft ModelApigenin + 5-FU20 mg/kg Apigenin + 20 mg/kg 5-FUSignificantly inhibited tumor growth compared to 5-FU alone[7]
Colorectal CancerXenograft ModelApigenin + CisplatinNot SpecifiedCombination therapy led to a further reduction in tumor volume and weight compared to monotherapy[3]

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of apigenin and chemotherapy drugs on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Apigenin and chemotherapy drug stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of apigenin, chemotherapy drug, or their combination for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo anticancer efficacy of apigenin and chemotherapy drugs.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line

  • Matrigel (optional)

  • Apigenin and chemotherapy drug formulations for injection

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign mice to treatment groups (e.g., vehicle control, apigenin, chemotherapy drug, combination).

  • Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Apoptosis (TUNEL) Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Treated cells on coverslips or tissue sections

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Fix the cells or tissue sections with the fixation solution.

  • Permeabilize the samples to allow the entry of labeling reagents.

  • Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C.

  • Wash the samples to remove unincorporated nucleotides.

  • Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize and quantify the apoptotic cells (displaying fluorescence) using a fluorescence microscope.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system and quantify the band intensities.

Signaling Pathways and Mechanisms of Action

Apigenin exerts its anticancer effects by modulating several key signaling pathways. Below are diagrams illustrating its interaction with the PI3K/Akt/mTOR and p53-mediated apoptotic pathways.

PI3K_Akt_mTOR_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt Apigenin->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

p53_Mediated_Apoptosis Apigenin Apigenin p53 p53 Apigenin->p53 Upregulates DNA_Damage DNA Damage DNA_Damage->p53 Stabilizes p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces Bcl2 Bcl-2 p53->Bcl2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apigenin promotes p53-mediated apoptosis.

Discussion and Conclusion

The compiled data indicates that apigenin demonstrates anticancer activity across a range of cancer cell lines and in vivo models. While its efficacy as a monotherapy may be less potent than some standard chemotherapy drugs at comparable concentrations, its significant value is highlighted in its ability to sensitize cancer cells to these conventional agents.

Key Findings:

  • Chemosensitization: Apigenin consistently enhances the cytotoxic effects of doxorubicin, cisplatin, and 5-fluorouracil, often at non-toxic concentrations of apigenin itself.[1][2][3][7] This suggests a potential for combination therapies that could allow for lower, less toxic doses of chemotherapy.

  • Overcoming Resistance: Studies have shown that apigenin can help overcome acquired resistance to chemotherapy drugs like cisplatin in ovarian cancer cells.[2]

  • Multi-Targeted Mechanism: Apigenin's anticancer effects are not limited to a single pathway. It modulates critical signaling cascades involved in cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR and p53 pathways.[4][5][8] This multi-targeted approach may reduce the likelihood of developing resistance.

  • Induction of Apoptosis: Apigenin promotes programmed cell death through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, often in a p53-dependent manner.[4][9][10]

References

Apigenin's Anti-Cancer Efficacy: A Cross-Validation Study in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Apigenin (B1666066), a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential as an anti-cancer agent. This guide provides a comparative analysis of Apigenin's effects across multiple cancer cell lines, supported by experimental data. We delve into its impact on cell viability, apoptosis, and cell cycle progression, offering a cross-validated perspective on its therapeutic potential.

Comparative Analysis of Apigenin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values of Apigenin in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Assay
MCF-7 Breast Cancer2.30[1]24[1]MTT Assay[1]
MDA-MB-231 Breast Cancer4.07[1]24[1]MTT Assay[1]
A375 Melanoma33.02[2]72[2]MTT Assay[2]
A549 Lung Cancer93.748Annexin-V/PI Assay[3]
HepG2 Liver CancerNot specifiedNot specifiedNot specified
PC-3 Prostate CancerNot specifiedNot specifiedNot specified
LNCaP Prostate CancerNot specifiedNot specifiedNot specified
HeLa Cervical Cancer1072[4]MTT Assay[4]
SiHa Cervical Cancer68[4]72[4]MTT Assay[4]
CaSki Cervical Cancer76[4]72[4]MTT Assay[4]
C33A Cervical Cancer40[4]72[4]MTT Assay[4]
Caki-1 Renal Cell Carcinoma27.02[5]24[5]CCK-8 Assay[5]
ACHN Renal Cell Carcinoma50.40[5]24[5]CCK-8 Assay[5]
NC65 Renal Cell Carcinoma23.34[5]24[5]CCK-8 Assay[5]
HT29 Colorectal CancerNot specified24, 48MTT Assay
SW480 Colon CarcinomaNot specified48DNA flow cytometry
T24 Bladder CancerNot specified24, 48, 72MTT Assay[6]
KKU-M055 Cholangiocarcinoma78 (24h), 61 (48h)[7]24, 48[7]MTS Assay[7]

Induction of Apoptosis Across Diverse Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Apigenin has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines. The table below presents quantitative data on Apigenin-induced apoptosis.

Cell LineCancer TypeApigenin Conc. (µM)Treatment Duration (hours)% Apoptotic CellsAssay
A375P Melanoma502424.8[8]DAPI Staining[8]
1002444.8[8]DAPI Staining[8]
A375SM Melanoma502420.0[8]DAPI Staining[8]
1002436.4[8]DAPI Staining[8]
T24 Bladder Cancer802422.2[6]Flow Cytometry[6]
KKU-M055 Cholangiocarcinoma802424.67[7]Not specified[7]
HeLa Cervical CancerIC5048~100 (Annexin V positive)[4]Annexin V/PI Staining[4]
SiHa Cervical CancerIC5048~100 (Annexin V positive)[4]Annexin V/PI Staining[4]
CaSki Cervical CancerIC5048~100 (Annexin V positive)[4]Annexin V/PI Staining[4]
C33A Cervical CancerIC5048~100 (Annexin V positive)[4]Annexin V/PI Staining[4]

Cell Cycle Arrest: A Common Mechanism of Apigenin Action

Disruption of the normal cell cycle is a hallmark of cancer. Apigenin has been demonstrated to interfere with cancer cell cycle progression, leading to arrest at specific checkpoints, thereby preventing cell proliferation.

Cell LineCancer TypeApigenin Conc. (µM)Treatment Duration (hours)Cell Cycle Phase Arrest% Cells in Arrested Phase
A375 Melanoma10024G2/M[9]Not specified[9]
C8161 Melanoma10024G2/M[9]Not specified[9]
SW480 Colon Carcinoma8048G2/M[10]64[10]
HT-29 Colon Carcinoma8048G2/M[10]42[10]
Caco-2 Colon Carcinoma8048G2/M[10]26[10]
T24 Bladder CancerNot specified24G2/M[6]Not specified[6]
KKU-M055 Cholangiocarcinoma8024G2/M[7]27.73[7]
HeLa Cervical Cancer5024G2/MNot specified
C33A Cervical Cancer5024G2/MNot specified

Signaling Pathways Modulated by Apigenin

Apigenin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. The following diagrams illustrate the key pathways affected by Apigenin.

cluster_0 Apigenin's Impact on the PI3K/Akt/mTOR Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

cluster_1 Apigenin's Modulation of the MAPK/ERK Pathway Apigenin Apigenin MAPK MAPK Apigenin->MAPK modulates ERK ERK MAPK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Apigenin modulates the MAPK/ERK signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Apigenin (e.g., 0-100 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[11][8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of Apigenin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with Apigenin, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.[14][15]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[14][15]

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[14][16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]

Conclusion

The collective evidence from multiple studies strongly supports the anti-cancer properties of Apigenin across a broad range of cancer cell lines. Its ability to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest, coupled with its modulation of key signaling pathways, underscores its potential as a valuable candidate for further preclinical and clinical investigation in cancer therapy. This guide provides a foundational resource for researchers to compare and build upon the existing knowledge of Apigenin's multifaceted anti-neoplastic effects.

References

A Comparative Guide to the Bioavailability of Apigenin from Diverse Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of apigenin (B1666066), a promising bioactive flavonoid, from various natural and formulated sources. The data presented is intended to inform research and development efforts aimed at harnessing the therapeutic potential of this compound.

Executive Summary

Apigenin, a flavonoid found in numerous plants, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic application is often hindered by low oral bioavailability, primarily due to poor water solubility and extensive first-pass metabolism. This guide synthesizes pharmacokinetic data from human and animal studies to compare the bioavailability of apigenin from different dietary sources and advanced formulations. The findings highlight that the source and formulation significantly influence the absorption and subsequent systemic availability of apigenin.

Data Presentation: Pharmacokinetic Parameters of Apigenin

The following tables summarize key pharmacokinetic parameters of apigenin from different sources, providing a quantitative comparison of their bioavailability.

Table 1: Comparative Bioavailability of Apigenin from Natural Sources in Humans

SourceSubjectsDosageCmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)AUC (Area Under the Curve)Total Urinary Excretion (% of ingested dose)
Parsley Drink (Apigenin-7-O-(2″-O-apiosyl)glucoside)Healthy Male AdultsNot SpecifiedData not available in abstract4 hours (for Ap-4′-GlcUA)Data not available in abstract11.2%
Dried Parsley Leaves with Yogurt Healthy Male AdultsNot SpecifiedData not available in abstract6 hours (for Ap-4′-GlcUA)Data not available in abstractNot Reported
Chamomile Tea (Apigenin-7′-O-glucoside)Healthy Male AdultsNot SpecifiedData not available in abstract2 hours (for Ap-4′-GlcUA*)Data not available in abstract34%

*Note: Pharmacokinetic parameters were determined for the major metabolite, apigenin-4'-glucuronide (Ap-4′-GlcUA), as apigenin itself is poorly absorbed[1].

Table 2: Bioavailability of Apigenin and its Enhanced Formulation in Rats

Source/FormulationSubjectsDosage (Oral)Cmax (μg/mL)Tmax (hours)AUC (0-t) (μg·h/mL)Relative Bioavailability Increase
Pure Apigenin Rats60 mg/kg1.33 ± 0.24Not Specified11.76 ± 1.52-
Apigenin-Carbon Nanopowder Solid Dispersion Rats60 mg/kg3.26 ± 0.33Shorter than pure apigenin21.48 ± 2.83~183%

Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for reproducible experimental design.

Human Clinical Trial (Adapted from NCT03526081)[1][2]

1. Study Design: A probe dietary intervention study was conducted with healthy young adult males to assess the absorption, metabolism, and excretion of apigenin from different sources.

2. Intervention:

  • Parsley Arm: Participants consumed a parsley-based drink containing apigenin-7-O-(2″-O-apiosyl)glucoside. In a separate intervention, participants consumed dried powdered parsley leaves mixed with yogurt.

  • Chamomile Arm: Participants consumed chamomile tea containing apigenin-7'-O-glucoside.

3. Sample Collection:

  • Blood Samples: Venous blood samples were collected at baseline and at regular intervals post-ingestion to determine the plasma concentrations of apigenin metabolites.

  • Urine Samples: 24-hour urine samples were collected to quantify the total excretion of apigenin metabolites.

4. Analytical Method: HPLC-MS/MS for Apigenin Metabolite Quantification

  • Sample Preparation: Plasma and urine samples were subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to convert conjugated metabolites back to the aglycone form for total apigenin measurement. This was followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.

  • Chromatography: Separation of apigenin from other sample components was achieved using a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) was typically used.

  • Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for apigenin and an internal standard were monitored for accurate quantification.

Animal Study (Rat Model)[3]

1. Subjects: Male Sprague-Dawley rats were used for the pharmacokinetic studies.

2. Formulation Preparation:

  • Pure Apigenin Suspension: A suspension of pure apigenin was prepared in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Apigenin Solid Dispersion: Apigenin was co-precipitated with carbon nanopowder to form a solid dispersion, enhancing its dissolution rate.

3. Administration: A single oral dose of the apigenin suspension or solid dispersion was administered to the rats via oral gavage.

4. Sample Collection: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma was separated by centrifugation.

5. Analytical Method: The concentration of apigenin in plasma samples was determined using a validated UPLC-MS/MS method, similar to the one described for the human study.

Mandatory Visualization

The following diagrams illustrate key signaling pathways modulated by apigenin and a general experimental workflow for pharmacokinetic studies.

experimental_workflow cluster_prep Source Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Source Apigenin Source (e.g., Parsley, Chamomile, Formulation) Admin Oral Administration (Human or Animal Model) Source->Admin Blood Blood Sampling (Time-course) Admin->Blood Urine Urine Collection (24-hour) Admin->Urine Processing Sample Processing (Extraction, Hydrolysis) Blood->Processing Urine->Processing HPLC HPLC-MS/MS Analysis Processing->HPLC PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC->PK

Experimental workflow for apigenin bioavailability studies.

wnt_pathway Apigenin Apigenin BetaCatenin β-catenin Apigenin->BetaCatenin Inhibits nuclear translocation and promotes degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (GSK-3β, APC, Axin) Dsh->Complex Inhibits Complex->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds and activates TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes transcription mapk_pathway Apigenin Apigenin ERK ERK Apigenin->ERK Inhibits phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation pi3k_akt_pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt Apigenin->Akt Inhibits phosphorylation GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, & Survival mTOR->CellGrowth

References

Apigenin in Neuroprotection: A Comparative Guide to Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective neuroprotective agents, a growing body of research has turned to natural compounds for their therapeutic potential. Among these, the flavonoid apigenin (B1666066) has emerged as a promising candidate, demonstrating significant efficacy in preclinical models of neurodegenerative diseases. This guide provides a comparative analysis of apigenin against other well-researched natural compounds—quercetin, curcumin, and resveratrol—offering researchers, scientists, and drug development professionals a comprehensive overview of their neuroprotective mechanisms, supported by experimental data.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of apigenin and its counterparts have been evaluated across a range of in vitro and in vivo models. The following tables summarize key quantitative data from various studies, providing a snapshot of their relative potencies and therapeutic windows.

Table 1: In Vitro Neuroprotective Effects of Apigenin and Comparator Compounds

CompoundCell LineInsult/ModelConcentrationOutcomeReference
Apigenin PC12CoCl2-induced hypoxia10 µg/mLSignificantly enhanced cell viability, reduced ROS, alleviated apoptosis[1]
SH-SY5YAβ-GFP expression1-5 µMIncreased green fluorescence intensity (indicating reduced Aβ aggregation) by 115-152%[2]
SH-SY5YAβ-GFP expressionIC50: 72 µMLow cytotoxicity[2]
Murine Macrophages/MicrogliaLPSNot specifiedDose-dependent suppression of NO and prostaglandin[3]
Quercetin SH-SY5YAβ-GFP expression1-5 µMIncreased green fluorescence intensity by 116-124%[2]
SH-SY5YAβ-GFP expressionIC50: 99 µMLow cytotoxicity[2]
In vitro studiesGeneral< 10–20 μMGenerally neuroprotective[4]
In vitro studiesGeneral>50 μMMay result in mitochondrial membrane disruption and DNA damage[4]
Curcumin BV2 cellsLPS10–20 µMMarkedly decreased iNOS expression and NO release[5]
Resveratrol Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 2: In Vivo Neuroprotective Effects of Apigenin and Comparator Compounds

CompoundAnimal ModelDisease ModelDosageOutcomeReference
Apigenin MCAO ratsCerebral ischemia/reperfusionNot specifiedSignificantly improved neurological deficit scores and reduced infarct areas[1]
APP/PS1 miceAlzheimer's Disease40 mg/kg for 3 monthsImproved memory and learning, reduced fibrillar amyloid deposits and insoluble Aβ concentrations[3]
Amnesia mouse modelsAmnesia20 mg/kgImprovements in spatial learning and memory, neurovascular protective effects[6]
Depressive-like miceChronic corticosterone20 mg/kg or 40 mg/kgReversed the reduction of sucrose (B13894) preference and the elevation of immobility time[6]
LPS-induced depressive miceDepression25 mg/kg or 50 mg/kgPrevented abnormal behavior, attenuated pro-inflammatory cytokine production[6]
Quercetin RodentsVarious neurotoxic insults0.5–50 mg/kg (oral)Protected from oxidative stress and neurotoxicity[7]
Curcumin Murine models of colitisColitis100 mg/kg (oral)Reduced intestinal iNOS expression, correlated with improved histopathological outcomes[5]
Resveratrol Rat model of pMCAOIschemia reperfusion30 mg/kgReduced injury due to attenuation of apoptosis[8]
AD miceAlzheimer's Disease40 mg/kg for 3 weeksSignificant reductions in pro-inflammatory cytokines, increase in Bcl-2, and decrease in Bax expression[9]
APP/PS1 mouseAlzheimer's Disease350 mg/kgEffectively prevents the activation of microglia[9]

Mechanisms of Action: A Look at the Signaling Pathways

The neuroprotective properties of these natural compounds stem from their ability to modulate multiple cellular signaling pathways implicated in neurodegeneration. These pathways are crucial for regulating inflammation, oxidative stress, apoptosis, and neuronal survival.

Apigenin's Neuroprotective Signaling

Apigenin exerts its neuroprotective effects through a variety of mechanisms. It has been shown to activate the PI3K/Akt/Nrf2 pathway, which plays a critical role in the antioxidant defense system.[10] Additionally, it modulates the ERK/CREB/BDNF signaling cascade, essential for neuronal survival, synaptic plasticity, and cognitive function.[11][12][13] Apigenin also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of NF-κB.[6][14] Furthermore, it can protect against neuronal excitability and apoptosis.[15]

Apigenin_Signaling Apigenin Apigenin PI3K PI3K Apigenin->PI3K ERK ERK Apigenin->ERK NFkB_Inhibition NF-κB Inhibition Apigenin->NFkB_Inhibition Apoptosis_Inhibition Apoptosis Inhibition Apigenin->Apoptosis_Inhibition Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes CREB CREB ERK->CREB BDNF BDNF CREB->BDNF Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Inflammation ↓ Neuroinflammation NFkB_Inhibition->Inflammation Bcl2 ↑ Bcl-2 Apoptosis_Inhibition->Bcl2 Bax ↓ Bax Apoptosis_Inhibition->Bax

Apigenin's key neuroprotective signaling pathways.
Quercetin's Neuroprotective Signaling

Quercetin, another prominent flavonoid, shares some mechanistic overlap with apigenin. It is a potent activator of the Nrf2-ARE pathway, a key regulator of cellular antioxidant defenses.[7][16] Quercetin also modulates the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[4][17][18] Its anti-inflammatory effects are mediated through the inhibition of NF-κB and MAPK signaling pathways.[4][17][18]

Quercetin_Signaling Quercetin Quercetin Nrf2_Activation Nrf2 Activation Quercetin->Nrf2_Activation PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt NFkB_MAPK_Inhibition NF-κB & MAPK Inhibition Quercetin->NFkB_MAPK_Inhibition SIRT1_Activation SIRT1 Activation Quercetin->SIRT1_Activation ARE Antioxidant Response Element Nrf2_Activation->ARE Antioxidant_Defense ↑ Antioxidant Defense ARE->Antioxidant_Defense Cell_Survival ↑ Neuronal Survival PI3K_Akt->Cell_Survival Inflammation ↓ Neuroinflammation NFkB_MAPK_Inhibition->Inflammation

Quercetin's primary neuroprotective signaling pathways.
Curcumin's Neuroprotective Signaling

Curcumin, the active compound in turmeric, is known for its pleiotropic effects. It effectively modulates the NF-κB signaling pathway, a central regulator of inflammation.[5][19] Curcumin also activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.[19] Furthermore, it regulates apoptosis by modulating the expression of Bcl-2 family proteins, thereby promoting neuronal survival.[5]

Curcumin_Signaling Curcumin Curcumin NFkB_Inhibition NF-κB Inhibition Curcumin->NFkB_Inhibition Nrf2_Activation Nrf2 Activation Curcumin->Nrf2_Activation Apoptosis_Regulation Apoptosis Regulation Curcumin->Apoptosis_Regulation Metal_Chelation Metal Chelation Curcumin->Metal_Chelation Inflammatory_Mediators ↓ Inflammatory Mediators (COX-2, iNOS) NFkB_Inhibition->Inflammatory_Mediators Antioxidant_Response ↑ Antioxidant Response Nrf2_Activation->Antioxidant_Response Bcl2_Bax ↑ Bcl-2 / ↓ Bax Ratio Apoptosis_Regulation->Bcl2_Bax Neuronal_Survival ↑ Neuronal Survival Bcl2_Bax->Neuronal_Survival

Curcumin's diverse neuroprotective signaling pathways.
Resveratrol's Neuroprotective Signaling

Resveratrol, a polyphenol found in grapes and red wine, exerts its neuroprotective effects primarily through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity.[9] SIRT1 activation, in turn, can modulate pathways like NF-κB to reduce neuroinflammation.[9] Resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and cellular stress resistance.[20] Additionally, it can activate the Nrf2 pathway, contributing to its antioxidant effects.[8][21]

Resveratrol_Signaling Resveratrol Resveratrol SIRT1_Activation SIRT1 Activation Resveratrol->SIRT1_Activation AMPK_Activation AMPK Activation Resveratrol->AMPK_Activation Nrf2_Activation Nrf2 Activation Resveratrol->Nrf2_Activation Apoptosis_Modulation Apoptosis Modulation Resveratrol->Apoptosis_Modulation NFkB_Inhibition NF-κB Inhibition SIRT1_Activation->NFkB_Inhibition Neuroinflammation ↓ Neuroinflammation NFkB_Inhibition->Neuroinflammation Autophagy ↑ Autophagy AMPK_Activation->Autophagy Antioxidant_Defense ↑ Antioxidant Defense Nrf2_Activation->Antioxidant_Defense Bcl2_Bax ↑ Bcl-2 / ↓ Bax Apoptosis_Modulation->Bcl2_Bax

Resveratrol's key neuroprotective signaling pathways.

Experimental Protocols: A Methodological Overview

The evaluation of these natural compounds relies on a variety of established experimental models that mimic the pathological conditions of neurodegenerative diseases.

In Vitro Models
  • Cell Culture: Neuronal cell lines such as PC12 and SH-SY5Y are commonly used. These cells are subjected to various insults to induce neurotoxicity.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treatment with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

    • Hypoxia: Exposure to low oxygen conditions or chemical induction with agents like cobalt chloride (CoCl2).[1]

    • Amyloid-β (Aβ) Toxicity: Treatment with Aβ peptides to model Alzheimer's disease pathology.[2][3]

    • Inflammation: Stimulation with lipopolysaccharide (LPS) to induce an inflammatory response in microglial or neuronal cells.[3][5]

  • Assessment of Neuroprotection:

    • Cell Viability Assays: MTT or LDH assays to quantify cell survival.

    • Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to assess oxidative stress.

    • Apoptosis Assays: Annexin V/PI staining or measurement of caspase activity to quantify programmed cell death.

    • Western Blotting and qPCR: To measure the expression levels of key proteins and genes in the signaling pathways of interest.

In Vivo Models
  • Animal Models of Neurodegeneration:

    • Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin 1 (PS1) (e.g., APP/PS1 mice).[3]

    • Parkinson's Disease: Induction of dopaminergic neuron loss using neurotoxins like MPTP or 6-OHDA.

    • Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model to mimic stroke.[1]

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze and Novel Object Recognition: To evaluate short-term memory.

    • Rotarod Test: To measure motor coordination.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: To visualize neuronal survival, protein aggregation (e.g., Aβ plaques), and glial cell activation in brain tissue.

    • ELISA: To quantify levels of cytokines, neurotransmitters, and other biomarkers in brain homogenates.

Conclusion

Apigenin, alongside quercetin, curcumin, and resveratrol, represents a class of natural compounds with significant potential for neuroprotection. While they share common mechanisms, such as the modulation of antioxidant and anti-inflammatory pathways, there are also key differences in their primary molecular targets and overall efficacy in different disease models. Apigenin's ability to cross the blood-brain barrier and its multifaceted mechanism of action make it a particularly compelling candidate for further investigation in the context of neurodegenerative diseases.[11] This comparative guide highlights the current state of research and underscores the need for continued studies, including well-designed clinical trials, to fully elucidate the therapeutic utility of these promising natural compounds.

References

Apigenin vs. Its Glycosides: A Head-to-Head Comparison of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone, has garnered significant attention for its diverse pharmacological properties. However, in its natural state, apigenin is frequently found conjugated with sugar moieties, forming glycosides such as apigenin-7-O-glucoside, vitexin (B1683572) (apigenin-8-C-glucoside), and isovitexin (B1672635) (apigenin-6-C-glucoside). The addition of these sugar groups can significantly alter the molecule's bioavailability, solubility, and, consequently, its biological activity. This guide provides an objective, data-driven comparison of the bioactivities of apigenin and its prominent glycosides, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the experimental data on the antioxidant, anti-inflammatory, and anti-cancer activities of apigenin and its glycosides.

Antioxidant Activity
CompoundAssayIC50 ValueSource
Apigenin DPPH~8.5 µM[1]
ABTS-
Apigenin-7-O-glucoside DPPHWeaker than Apigenin[2]
ABTSLower than Apigenin[3]
Vitexin (Apigenin-8-C-glucoside) DPPHLower than Isovitexin[4]
ABTSSimilar to Isovitexin[5]
Isovitexin (Apigenin-6-C-glucoside) DPPHStronger than Vitexin[6]
ABTSSimilar to Vitexin[5]

Note: IC50 values can vary between studies based on specific experimental conditions. The trends in relative activity are generally consistent.

Anti-inflammatory Activity
CompoundAssayIC50 Value / % InhibitionCell LineSource
Apigenin NO Production-RAW 264.7[7]
Proteinase Inhibition54.2% at 500µg/ml-[8]
Apigenin-7-O-glucoside NO Production-RAW 264.7[4]
Vitexin (Apigenin-8-C-glucoside) Proteinase Inhibition57.8% at 500µg/ml-[8]
Isovitexin (Apigenin-6-C-glucoside) NO Production-RAW 264.7[9]
Anti-cancer Activity
CompoundCell LineAssayIC50 ValueSource
Apigenin MDA-MB-453 (Breast)MTT~50 µM (72h)[10]
HCT116 (Colon)MTT62 µM[11]
Apigenin-7-O-glucoside HCT116 (Colon)MTT15 µM[11][12]
HeLa (Cervical)MTT47.26 µM (48h)[12]
HepG2 (Liver)MTT17 µg/mL[12]
Vitexin (Apigenin-8-C-glucoside) Various--[9][13]
Isovitexin (Apigenin-6-C-glucoside) Various--[13][14]
Neuroprotective Activity

Key Signaling Pathways

Apigenin and its glycosides exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms involved in their anti-inflammatory and anti-cancer activities.

Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Apigenin Apigenin & Glycosides Apigenin->IKK inhibits Apigenin->MAPK inhibits Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene induces transcription

Caption: Inhibition of NF-κB and MAPK pathways by Apigenin and its glycosides.

Anti-cancer (Apoptosis Induction) Signaling Pathway

G cluster_0 Mitochondrial (Intrinsic) Pathway Apigenin Apigenin & Glycosides Bax Bax Apigenin->Bax upregulates Bcl2 Bcl-2 Apigenin->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by Apigenin and its glycosides.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (Apigenin and its glycosides)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.[7]

  • Preparation of test samples: Dissolve the test compounds and positive control in methanol or ethanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay: a. In a 96-well plate, add a specific volume of each concentration of the test samples and positive control to triplicate wells.[18] b. Add the DPPH working solution to all wells.[18] c. For the blank, use the solvent (methanol or ethanol) instead of the test sample. d. For the control, use the DPPH solution with the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Objective: To measure the total antioxidant capacity of the test compounds.

Materials:

  • ABTS

  • Potassium persulfate

  • Ethanol or Water

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11] b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[19]

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Preparation of test samples: Prepare serial dilutions of the test compounds and positive control in a suitable solvent.

  • Assay: a. Add a small volume of each test sample dilution to triplicate wells of a 96-well plate. b. Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[19]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[11]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the test sample.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.[11]

Nitric Oxide (NO) Scavenging Assay (Griess Assay)

Objective: To determine the ability of the test compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • LPS (Lipopolysaccharide)

  • Test compounds

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-2 hours). b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: a. Collect the cell culture supernatant from each well. b. In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Component A and B just before use).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable product of NO.

  • Calculation: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To assess the effect of the test compounds on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Signaling Proteins

Objective: To detect the expression levels of specific proteins in key signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., p-IKK, IκBα, p-p65, Bax, Bcl-2, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells to extract total proteins and determine the protein concentration.

  • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Conclusion

The available experimental data suggests that the biological activity of apigenin can be significantly modulated by glycosylation. In terms of anti-cancer activity against certain cell lines, the glycoside apigenin-7-O-glucoside has been shown to be more potent than the aglycone apigenin.[11] Conversely, for antioxidant activity, the aglycone form generally exhibits higher efficacy. The anti-inflammatory and neuroprotective effects are present in both forms, with the specific activity profile likely dependent on the type and position of the glycosidic bond. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their specific experimental needs and highlights the importance of considering the form of the flavonoid in drug development and therapeutic applications. Further head-to-head studies are warranted to fully elucidate the comparative potency of different apigenin glycosides across a broader range of biological assays.

References

Safety Operating Guide

Navigating the Safe Disposal of Apigenin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental preservation. Apigenin, a naturally occurring flavonoid, requires careful handling and disposal due to its potential as a skin, eye, and respiratory irritant.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of Apigenin, aligning with standard laboratory safety protocols and regulatory guidelines.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with Apigenin and to use appropriate Personal Protective Equipment (PPE).[2] Handling should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust particles.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[2]

Quantitative Hazard Summary

The following table summarizes the key hazard classifications for Apigenin, which inform the stringent disposal requirements.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[2]

Standard Disposal and Decontamination Protocol

As no specific chemical neutralization protocols for Apigenin are readily available in published literature, disposal must adhere to standard procedures for hazardous chemical waste. The guiding principle is to prevent its release into the environment, particularly into drains or water courses.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of Apigenin from a laboratory setting.

1. Waste Segregation:

  • Solid Apigenin Waste: Collect all solid Apigenin waste, including unused or expired pure compounds and contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.

  • Apigenin Solutions:

    • Aqueous solutions containing Apigenin should be collected as hazardous aqueous waste.

    • Solutions of Apigenin in organic solvents (e.g., DMSO, ethanol) must be collected as hazardous organic solvent waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "Apigenin," and any other identifiers required by your institution and local regulations.

2. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]

3. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management contractor. Disposal should be in accordance with local regulations.[2]

4. Handling Empty Containers:

  • Due to the potential for residual contamination, empty containers that once held Apigenin should be treated as hazardous waste.

  • It is recommended to triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which Apigenin is soluble).

  • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated glass or plastic.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.

  • Ensure Personnel Safety: Evacuate the immediate area and ensure you are wearing appropriate PPE.

  • Contain the Spill: Prevent the spill from spreading or entering any drains.

  • Absorb the Spill: Cover the spill with a non-combustible, absorbent material such as diatomite, sand, or a universal binder.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Scrub the spill surface and any contaminated equipment with a suitable solvent (e.g., alcohol). All cleaning materials must be disposed of as hazardous waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of Apigenin waste.

Apigenin Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Solid Apigenin Waste D Hazardous Solid Waste Container A->D B Apigenin in Aqueous Solution E Hazardous Aqueous Waste Container B->E C Apigenin in Organic Solvent F Hazardous Organic Solvent Waste Container C->F G Store in Designated Area D->G E->G F->G H Licensed Hazardous Waste Disposal G->H

Caption: Logical workflow for the segregation and disposal of Apigenin waste.

References

Essential Safety and Operational Guide for Handling Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Apigenin (B1666066), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

ActivityRequired Personal Protective Equipment
Unpacking and Storage • Protective Gown• Two pairs of chemical-resistant gloves (e.g., Nitrile)
Preparation and Handling • Lab coat or protective gown• Two pairs of chemical-resistant gloves• Tightly fitting safety goggles with side-shields or a full face shield• Use in a well-ventilated area, preferably a chemical fume hood[1][2]
Spill Cleanup • Approved respirator (if dust or aerosols are present)• Chemical splash goggles and full-face protection• Moisture-resistant, long-sleeved gown with cuffs• Two pairs of industrial-thickness gloves (e.g., Nitrile, Neoprene)[2]
Waste Disposal • Protective Gown• Two pairs of chemical-resistant gloves• Eye Protection

Glove Selection: For most laboratory work involving Apigenin, nitrile gloves are a standard choice due to their good resistance to a variety of organic solvents, oils, and greases.[3] However, for prolonged or heavy exposure, thicker reusable gloves such as neoprene or butyl rubber worn over thinner nitrile gloves may provide additional protection.[3] Always consult the glove manufacturer's chemical resistance data.[4][5][6]

Respirator Selection: If a respirator is required due to the potential for aerosol or dust generation, an organic vapor (OV) cartridge is typically recommended for compounds like Apigenin.[7] Respirator cartridges are color-coded for the type of protection they offer; OV cartridges are color-coded black.[7][8][9] For particulates, a P100 (HEPA) filter may also be necessary.[8][9][10]

Safe Handling and Disposal Plan

A systematic approach to handling and disposal is critical to minimize risk. The following workflow outlines the key steps for the safe management of Apigenin in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Management cluster_disposal Disposal prep1 Work in a well-ventilated area (e.g., fume hood) prep2 Don appropriate PPE prep1->prep2 Ensure Safety handle1 Avoid dust and aerosol formation prep2->handle1 handle2 Avoid contact with skin and eyes handle1->handle2 handle3 No eating, drinking, or smoking handle2->handle3 spill1 Evacuate and secure the area handle2->spill1 If spill occurs store1 Store in a tightly closed container handle3->store1 store2 Keep in a dry, cool, and well-ventilated place store1->store2 spill2 Wear appropriate PPE spill1->spill2 spill3 Collect spilled material with spark-proof tools spill2->spill3 spill4 Place in a closed container for disposal spill3->spill4 disp1 Dispose of as hazardous waste spill4->disp1 disp2 Follow local, state, and federal regulations disp1->disp2

A workflow for the safe handling and disposal of Apigenin.

Operational Plan:

  • Preparation: Always handle Apigenin in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Before handling, ensure that all necessary PPE is correctly worn.

  • Handling: Avoid the formation of dust and aerosols.[2] Direct contact with skin and eyes should be prevented.[2] Eating, drinking, and smoking are strictly prohibited in areas where Apigenin is handled.[1]

  • Storage: Store Apigenin in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials, food, and drink.[1][11]

  • Spill Management: In the event of a spill, evacuate the area.[2] Wear the appropriate PPE, including respiratory protection if necessary.[2] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]

  • Disposal: Dispose of Apigenin and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] All waste must be collected in clearly labeled, sealed containers.[2]

Emergency Procedures: First Aid

Immediate action is crucial in the event of exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[12] Seek medical attention if irritation develops.[12]

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Experimental Protocols

The following are general protocols for common in vitro experiments involving Apigenin.

Cell Culture and Treatment with Apigenin:

  • Human cancer cell lines (e.g., KKU-M055, HeLa, HCT116) are cultured in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[12]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).

  • A stock solution of Apigenin is prepared by dissolving it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Cells are treated with varying concentrations of Apigenin for specified time periods (e.g., 24, 48, or 72 hours).[12][14] An equivalent volume of the vehicle (DMSO) is added to the control cells.

Cell Viability Assessment (MTT Assay):

  • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well of the 96-well plate.[14]

  • The plate is incubated in the dark at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals.[14]

  • The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[15]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

  • Cells are seeded and treated with Apigenin at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours).[14]

  • After treatment, both adherent and floating cells are collected.[14]

  • The collected cells are washed with PBS and then resuspended in a binding buffer.[14]

  • The cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[12][14]

  • The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Signaling Pathways Modulated by Apigenin

Apigenin has been shown to exert its biological effects by modulating several key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway:

This pathway is crucial for regulating cell growth, proliferation, and survival. Apigenin can inhibit this pathway, leading to decreased cancer cell proliferation.[1][2][11]

Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation

Apigenin's inhibitory effect on the PI3K/Akt/mTOR pathway.

JAK/STAT Pathway:

The JAK/STAT pathway is involved in cell growth, differentiation, and immune responses. Apigenin can inhibit this pathway, which is often overactive in cancer cells.[11][16]

Apigenin Apigenin JAK JAK Apigenin->JAK inhibits STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression activates Apigenin Apigenin beta_catenin β-catenin Apigenin->beta_catenin inhibits accumulation Wnt Wnt Wnt->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.